Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-5-11(4,7-12)8-13/h5-8,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBNDQGUYWSBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720227 | |
| Record name | tert-Butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158758-67-8 | |
| Record name | tert-Butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
Foreword: Unveiling a Versatile Building Block in Modern Drug Discovery
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate . In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. This substituted pyrrolidine derivative, distinguished by its geminal methyl and aminomethyl groups at the C3 position, presents a unique three-dimensional architecture. The strategic incorporation of a tert-butoxycarbonyl (Boc) protecting group ensures its stability and controlled reactivity, making it an invaluable intermediate in multi-step synthetic campaigns.
This document moves beyond a mere recitation of facts, offering instead a field-proven perspective on the causality behind experimental choices and the inherent logic of its application. We will delve into its physicochemical properties, explore rational synthetic pathways, and illuminate its emerging role in the construction of complex bioactive molecules. It is our hope that this guide will not only inform but also inspire new avenues of research and development.
Core Molecular Attributes and Physicochemical Profile
This compound, identified by CAS Number 1158758-67-8 , is a chiral synthetic building block that has garnered interest in the pharmaceutical and agrochemical sectors. The presence of a quaternary carbon at the 3-position of the pyrrolidine ring introduces a significant steric and conformational constraint, which can be exploited to fine-tune the pharmacological properties of a parent molecule.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [] |
| Molecular Weight | 214.31 g/mol | [] |
| IUPAC Name | This compound | N/A |
| InChI Key | QYBNDQGUYWSBCD-UHFFFAOYSA-N | |
| Canonical SMILES | CC1(CCN(C1)C(=O)OC(C)(C)C)CN | [] |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. While specific, peer-reviewed protocols for this exact molecule are not widely published, a general synthetic strategy can be inferred from standard organic chemistry principles and information from commercial suppliers. The pathway typically commences with a suitable pyrrolidine precursor.
A plausible synthetic workflow involves the alkylation of a protected pyrrolidine derivative, followed by the introduction of the aminomethyl group and subsequent protection of the pyrrolidine nitrogen.[2]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a representative, though hypothetical, protocol based on established chemical transformations for similar structures. Researchers should optimize these conditions for their specific laboratory setup.
Step 1: Boc Protection of 3-Methylpyrrolidine (if starting from this precursor)
-
To a solution of 3-methylpyrrolidine in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate ((Boc)₂O) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with aqueous acid and brine, dry the organic layer, and concentrate under reduced pressure to yield tert-butyl 3-methylpyrrolidine-1-carboxylate.
Step 2: Introduction of the Aminomethyl Group This is a more complex transformation that could proceed through various intermediates. A common strategy involves the formation of a nitrile followed by reduction.
-
Functionalize the C3 position of the Boc-protected 3-methylpyrrolidine. This may involve deprotonation with a strong base followed by reaction with a suitable electrophile to introduce a handle for the aminomethyl group.
-
Convert this intermediate to the corresponding nitrile.
-
Reduce the nitrile to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Step 3: Purification
-
The crude product is typically purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.[2]
-
Alternatively, recrystallization from a suitable solvent system can be employed to obtain the final product with high purity (>95%).[2]
Analytical Characterization
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the methyl protons at C3 (singlet), and complex multiplets for the pyrrolidine and aminomethyl protons. |
| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group, the C3 quaternary carbon, the methyl carbon, the aminomethyl carbon, and the pyrrolidine ring carbons. |
| Mass Spec (MS) | An [M+H]⁺ ion at m/z 215.17, corresponding to the protonated molecule. |
| Infrared (IR) | Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the alkanes, and a strong C=O stretch from the Boc protecting group. |
Researchers can request specific analytical data, such as NMR and mass spectrometry, from commercial suppliers upon purchase.[3]
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2] The primary amine serves as a key functional handle for derivatization, allowing for its incorporation into a wide array of molecular scaffolds through amide bond formation, reductive amination, or other nitrogen-based coupling reactions.
The gem-dimethyl substitution at the C3 position provides a unique structural motif that can influence the binding affinity and selectivity of a drug candidate for its biological target. This structural feature can also impact pharmacokinetic properties such as metabolic stability.
While specific examples of marketed drugs derived from this exact starting material are not prominent in the public domain, it is actively used in research and development. For instance, derivatives of this compound have been synthesized and investigated for their biological activity against certain cancer cell lines, demonstrating improved selectivity and potency compared to the parent, unsubstituted compounds.[2] There is also research interest in its potential for developing treatments for neurological disorders.[2]
Illustrative Reaction Scheme
Caption: General reaction scheme for the derivatization of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data for the closely related, non-methylated analogue suggests that it may be harmful if swallowed and can cause serious eye irritation. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound represents a valuable and versatile tool in the arsenal of the modern medicinal chemist. Its unique structural features, combined with the synthetic tractability afforded by the Boc protecting group, make it an attractive starting material for the construction of novel and diverse chemical libraries. As the quest for more potent and selective therapeutics continues, the strategic use of such well-defined, three-dimensional building blocks will undoubtedly play an increasingly important role in accelerating the drug discovery process. Further exploration of the chemical space accessible from this scaffold is likely to yield new classes of bioactive molecules with the potential to address a range of unmet medical needs.
References
Sources
An In-depth Technical Guide to Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
Introduction: The Strategic Value of Substituted Pyrrolidines in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its rigid, five-membered saturated structure allows for the precise spatial orientation of functional groups, making it an ideal building block for creating ligands with high affinity and selectivity for various biological targets. The introduction of substituents onto the pyrrolidine core, particularly at the 3-position, offers a powerful strategy for modulating pharmacological activity.
This guide provides a comprehensive technical overview of tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate , a bifunctional building block with significant potential in the synthesis of novel therapeutics. The presence of a gem-dimethyl group at the 3-position introduces conformational constraints and lipophilicity, while the primary aminomethyl group provides a key vector for further chemical elaboration. The Boc-protected ring nitrogen ensures compatibility with a wide range of synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.
Physicochemical and Structural Properties
Precise experimental data for this specific compound is not extensively reported in the public domain. The following table summarizes its key identifiers and computed properties.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1158758-67-8 | [1] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | - |
| Molecular Weight | 214.31 g/mol | - |
| Appearance | Not available (likely an oil or low-melting solid) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DCM, MeOH, THF | - |
Proposed Synthesis Pathway: A Strategic Approach
While specific literature detailing the synthesis of this compound is limited, a robust and logical pathway can be proposed based on established methodologies for the construction of 3,3-disubstituted pyrrolidines. The following multi-step synthesis starts from readily available materials and employs reliable chemical transformations.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Diethyl 2-(cyanomethyl)-2-methylmalonate
-
To a stirred solution of diethyl 2-methylmalonate (1.0 eq) in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere, add sodium ethoxide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add 2-chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield diethyl 2-(cyanomethyl)-2-methylmalonate.
Step 2: Reductive Cyclization to 3-Methyl-3-pyrrolidinecarbonitrile
-
In a high-pressure reactor, dissolve the diethyl 2-(cyanomethyl)-2-methylmalonate (1.0 eq) from Step 1 in a suitable solvent such as ethanol or methanol.
-
Add a hydrogenation catalyst, such as Raney Nickel or a rhodium-based catalyst.
-
Pressurize the reactor with hydrogen gas (typically 50-100 bar) and heat to the appropriate temperature (e.g., 80-120 °C).
-
Monitor the reaction for the uptake of hydrogen and the disappearance of the starting material.
-
After the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-3-pyrrolidinecarbonitrile.
Step 3: Boc-Protection of the Pyrrolidine Nitrogen
-
Dissolve the crude product from Step 2 in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.5 eq) followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate.
Step 4: Reduction of the Nitrile to the Primary Amine
-
Dissolve the Boc-protected nitrile from Step 3 (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the final product, This compound .
Workflow Diagram: Proposed Synthesis
Caption: Proposed synthetic pathway for the target compound.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of this compound make it a highly valuable building block for the synthesis of complex molecules and compound libraries.
-
Scaffold for Novel Ligands: The pyrrolidine core is a common motif in ligands for a wide range of biological targets, including GPCRs, ion channels, and enzymes. The 3,3-disubstitution pattern can be used to explore novel regions of chemical space and improve ligand-receptor interactions. The pyrrolidine scaffold is a privileged structure in drug discovery.[2][3]
-
Introduction of a Primary Amine Handle: The aminomethyl group provides a versatile point of attachment for a variety of functional groups through reactions such as amidation, sulfonylation, reductive amination, and urea formation. This allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
-
Conformational Rigidity: The gem-dimethyl group at the 3-position restricts the conformational flexibility of the pyrrolidine ring. This can lead to an increase in binding affinity by reducing the entropic penalty upon binding to a biological target.
-
Use in Peptide Mimetics: The constrained diamine structure can be incorporated into peptidomimetics to mimic beta-turns or to serve as a novel backbone element.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on structurally related compounds, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
This compound is a promising, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers opportunities for the synthesis of novel, conformationally constrained molecules. The proposed synthetic route provides a practical approach for its preparation, enabling its wider application in the scientific community. As the demand for novel chemical entities continues to grow, the strategic use of such versatile intermediates will be paramount in the quest for new and effective therapeutics.
References
-
Cas no 1158758-67-8 (this compound). (n.d.). ChemWhat. Retrieved from [Link]
-
Doulcet, J., & Sweeney, J. B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328–336. Available at: [Link]
-
Sweeney, J. B., & Doulcet, J. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Preprint. Available at: [Link]
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An In-depth Technical Guide to (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Synthesis, Applications, and Characterization
Editor's Note: The topic requested was "(R)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate." A comprehensive search of chemical literature and supplier databases indicates that this specific 3-methyl substituted compound is not a commonly available or widely documented chemical entity. This guide will instead focus on the structurally similar, commercially significant, and extensively documented chiral building block, tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate (CAS: 199174-29-3). This compound is a vital intermediate in pharmaceutical research and development, and the principles, protocols, and applications discussed herein are directly relevant to researchers in the field.
Introduction: The Strategic Value of the 3-Substituted Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its non-planar, saturated structure provides an ideal platform for creating molecules with three-dimensional complexity, a key attribute for enhancing binding affinity, selectivity, and pharmacokinetic properties.[2] Among the vast library of pyrrolidine-based building blocks, tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate holds a position of strategic importance.
This bifunctional molecule offers two key features for synthetic manipulation:
-
A Boc-protected secondary amine integrated into the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group provides robust protection under a wide range of reaction conditions but can be removed cleanly under acidic conditions, allowing for late-stage derivatization.
-
A primary aminomethyl group at the C3 position. This nucleophilic handle is poised for a variety of chemical transformations, including amide bond formation, reductive amination, and alkylation, enabling the facile introduction of diverse pharmacophoric elements.
The defined (R)-stereochemistry at the C3 chiral center is critical for designing enantiomerically pure compounds, which is a regulatory and efficacy mandate for most modern therapeutics. This guide provides a detailed examination of the compound's identity, a robust and field-proven synthetic protocol, its applications in drug discovery, and key analytical characterization methods.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's properties is the foundation of reproducible science. The key identifiers and physical characteristics of the title compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | [3][4] |
| CAS Number | 199174-29-3 | [3][5] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][5] |
| Molecular Weight | 200.28 g/mol | [1][5][6] |
| Common Synonyms | (R)-1-Boc-3-(aminomethyl)pyrrolidine, (R)-3-(Aminomethyl)-1-N-Boc-pyrrolidine | [4] |
| Appearance | Typically an oil or low-melting solid | N/A |
| Purity | Commercially available at ≥95-98% | [4][5] |
Synthesis Protocol: A Validated Pathway
The most reliable and scalable synthesis of tert-butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate begins with the commercially available chiral precursor, (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate. The synthetic strategy hinges on converting the hydroxyl group into a superior leaving group, followed by nucleophilic displacement and reduction. This multi-step approach ensures high fidelity of the stereocenter and avoids the formation of byproducts associated with direct amination methods.[7]
The workflow involves three key stages: Mesylation, Azidation, and Reduction.
Sources
- 1. tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1515152 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. angenechemical.com [angenechemical.com]
- 4. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]
- 5. (R)-1-BOC-3-(AMINOMETHYL)PYROLIDINE | 199174-29-3 | INDOFINE Chemical Company [indofinechemical.com]
- 6. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 2756485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to (S)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate and its Analogue
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and applications of key pyrrolidinyl carbamate building blocks in drug discovery. A primary focus is placed on the readily available and well-documented compound, (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Due to the limited availability of public data on the specifically requested (S)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate, this guide leverages expert chemical principles to propose its synthesis and predict its properties based on its close structural analogue. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to utilize these versatile scaffolds.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates. Its saturated, three-dimensional structure provides an excellent framework for orienting functional groups in precise vectors to optimize interactions with biological targets. The introduction of substituents, particularly at the 3-position, creates chiral centers that are critical for molecular recognition and pharmacological activity.
This guide addresses the specific topic of (S)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate . However, a thorough search of prominent chemical databases and supplier catalogs reveals that this specific compound, featuring a quaternary carbon at the 3-position, is not commercially available and lacks extensive public documentation.
In the spirit of scientific integrity and practical application, this guide will focus on its closest, widely-used analogue: (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate . We will first provide a detailed technical profile of this key building block. Subsequently, we will apply established principles of synthetic organic chemistry to propose a viable pathway for the synthesis of the target 3-methylated compound, offering insights into the experimental considerations and challenges involved.
Physicochemical and Structural Properties
A precise understanding of a molecule's properties is fundamental to its application. Here, we present the verified data for the analogue and the calculated data for the target compound.
Profile of the Key Analogue: (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
This compound is a bifunctional molecule featuring a Boc-protected secondary amine within the pyrrolidine ring and a free primary amine on the C3-substituent. This differential protection is the cornerstone of its utility, allowing for selective sequential reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 200.28 g/mol | [1][3][4] |
| CAS Number | 199175-10-5 | [1] |
| Appearance | White solid | [3] |
| IUPAC Name | tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | [1] |
| Synonyms | (S)-1-Boc-3-(aminomethyl)pyrrolidine, (S)-3-(Aminomethyl)-1-N-Boc-pyrrolidine | [1][5] |
| SMILES | CC(C)(C)OC(=O)N1CCCN | [1] |
Predicted Profile of the Target Compound: (S)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
The introduction of a methyl group at the C3 position creates a quaternary stereocenter. While experimental data is unavailable, its fundamental properties can be calculated.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₁H₂₂N₂O₂ | Addition of one carbon and two hydrogens (CH₂) |
| Molecular Weight | 214.31 g/mol | Calculated by adding the mass of a methyl group (~14.03 u) to the analogue's MW. |
| CAS Number | Not assigned | Not found in public databases. |
| LogP | ~1.7 | The added nonpolar methyl group is expected to increase the LogP compared to the analogue (~1.2). |
Synthesis and Mechanistic Considerations
The synthetic utility of these building blocks is defined by the methods used to create them. Below, we detail a standard synthesis for the known analogue and propose a logical, multi-step pathway for the target molecule.
Established Synthesis of (S)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
A common and reliable method involves the reduction of a nitrile or a related nitrogen-containing functional group. The causality behind this choice is the high efficiency and stereochemical retention of such reductions.
Protocol: Reductive Amination from a Hydroxymethyl Precursor
This protocol is based on a two-step conversion from the corresponding alcohol, a widely available starting material.
-
Step 1: Mesylation of the Alcohol. To a solution of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate in dichloromethane at 0 °C, add triethylamine (1.2 eq.). Slowly add methanesulfonyl chloride (1.1 eq.) and stir the reaction for 1-2 hours, monitoring by TLC. The purpose of this step is to convert the hydroxyl group into a good leaving group (mesylate) for subsequent nucleophilic substitution.
-
Step 2: Azide Displacement. Add sodium azide (1.5 eq.) and a catalytic amount of a phase-transfer catalyst (e.g., TBAB) in a biphasic system with water, or switch to a polar aprotic solvent like DMF. Heat the reaction to 60-80 °C. The azide anion (N₃⁻) acts as a nitrogen nucleophile, displacing the mesylate. This is often preferred over direct amination to avoid over-alkylation.
-
Step 3: Reduction of the Azide. The resulting (S)-tert-butyl 3-(azidomethyl)pyrrolidine-1-carboxylate is dissolved in methanol or ethanol. The solution is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere (balloon or Parr shaker).[6] This step efficiently reduces the azide to the primary amine with high fidelity.
-
Work-up and Purification. After the reaction is complete, the catalyst is removed by filtration through Celite. The solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel column chromatography to yield the final product.
Proposed Synthesis for (S)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
Creating the C3-quaternary center is the principal synthetic challenge. The proposed route begins with a Michael addition to a suitably protected pyrrolidinone, a robust method for forming new carbon-carbon bonds.
Workflow: Proposed Synthetic Pathway
Caption: Proposed workflow for synthesizing the C3-quaternary substituted pyrrolidine.
Detailed Protocol Explanation:
-
Starting Material: The synthesis would commence with a chiral, commercially available starting material such as (S)-1-Boc-3-pyrrolidinone.
-
Olefination: The ketone is first converted to an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction. This step introduces the electrophilic center required for the key bond-forming reaction.
-
Michael Addition: The crucial C-C bond is formed via a Michael (1,4-conjugate) addition. Using a strong, non-basic catalyst and nitromethane as the nucleophile, the nitromethyl group is added to the β-position. This reaction creates the quaternary center. The choice of nitromethane is strategic; the nitro group is a versatile precursor to a primary amine.
-
Nitro Group Reduction: The nitro group is then reduced to the target aminomethyl functionality. This is typically achieved through catalytic hydrogenation using catalysts like Raney Nickel, or with chemical reducing agents like lithium aluminum hydride (LiAlH₄). This step must be carefully controlled to avoid reduction of the carbamate protecting group.
-
Purification: The final compound would be purified using standard techniques such as column chromatography or crystallization.
Analytical Characterization and Validation
Rigorous analytical characterization is required to confirm the identity and purity of the final compound.
Standard Analysis of the Analogue
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint. Key signals include the tert-butyl singlet (~1.46 ppm), the pyrrolidine ring protons (multiplets between 1.80-3.65 ppm), and the aminomethyl protons.[6]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show a clear [M+H]⁺ ion at m/z 187, corresponding to the protonated molecule (after loss of the Boc group or analysis of the unprotected analogue).[6]
-
Chiral HPLC: To confirm enantiomeric purity, a chiral HPLC method would be employed, using a suitable chiral stationary phase to separate the (S) and (R) enantiomers.
Expected Analysis of the Target Compound
The presence of the C3-methyl group would introduce distinct changes in the analytical data, which can be predicted:
-
¹H NMR: A new singlet corresponding to the C3-methyl protons would appear, likely in the 1.0-1.3 ppm range. The absence of a proton at the C3 position would simplify the multiplets for the adjacent ring protons.
-
¹³C NMR: A new signal for the quaternary carbon at C3 and a signal for the new methyl carbon would be observable.
-
Mass Spectrometry: The ESI-MS [M+H]⁺ ion would be expected at m/z 215.3, reflecting the increased molecular weight.
Applications in Drug Discovery and Development
3-Substituted pyrrolidine carbamates are invaluable building blocks. The primary amine serves as a versatile handle for introducing a wide array of functional groups through amide bond formation, reductive amination, or sulfonylation.
Workflow: Application in Fragment-Based Drug Discovery (FBDD)
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Navigating the Synthesis and Application of Key Pyrrolidine Intermediates: A Technical Guide to tert-Butyl 3-(Aminomethyl)pyrrolidine-1-carboxylate
An Important Note on Chemical Identity: Initial inquiries for "tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate" did not yield a specific, well-documented chemical entity with a corresponding CAS number in publicly available chemical databases and literature. This suggests that it may be a novel or less-characterized compound. This guide will, therefore, focus on the closely related and widely utilized chemical building block, tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate , for which extensive technical data is available. This compound is a critical intermediate in the development of numerous therapeutic agents.
Introduction: The Significance of Substituted Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal building block for creating molecules that can interact with complex biological targets. The introduction of an aminomethyl group at the 3-position, combined with the versatile N-Boc protecting group, creates a bifunctional molecule with significant utility in drug discovery.
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, in its racemic and enantiomerically pure forms, serves as a key intermediate for introducing the 3-(aminomethyl)pyrrolidine moiety into larger molecules. This structural motif is found in a range of biologically active compounds, including antagonists for various receptors.
Compound Identification and Physicochemical Properties
A clear identification of the chemical entity is paramount for reproducibility and safety in research and development.
| Identifier | Value | Source |
| Chemical Name | tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | PubChem |
| CAS Number | 270912-72-6 (Racemate) | [2][3] |
| 199174-29-3 ((R)-enantiomer) | [4][5] | |
| 199175-10-5 ((S)-enantiomer) | ||
| Molecular Formula | C₁₀H₂₀N₂O₂ | [5] |
| Molecular Weight | 200.28 g/mol | [5] |
Synthesis and Mechanistic Considerations
The synthesis of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate typically involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde. A common and reliable laboratory-scale synthesis starts from a commercially available precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
Synthetic Pathway from a Hydroxy-Pyrrolidine Precursor
A prevalent synthetic route involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with a cyanide source and subsequent reduction.
Figure 1. A common synthetic workflow for the preparation of the target compound.
Detailed Experimental Protocol
Step 1: Mesylation of tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
-
Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1 equivalent) in dichloromethane at 0 °C.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the organic layer. Wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into a good leaving group (mesylate), facilitating the subsequent nucleophilic substitution by the cyanide ion. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
Step 2: Cyanation
-
Dissolve the crude mesylate from the previous step in a polar aprotic solvent such as DMSO or DMF.
-
Add sodium cyanide (1.5 equivalents).
-
Heat the mixture to 60-80 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. The crude nitrile can be purified by column chromatography.
Causality: The cyanide anion acts as a nucleophile, displacing the mesylate in an SN2 reaction. The use of a polar aprotic solvent is crucial as it solvates the cation (Na⁺) but not the anion (CN⁻), thus increasing the nucleophilicity of the cyanide ion.
Step 3: Nitrile Reduction
-
Dissolve the purified tert-butyl 3-cyanopyrrolidine-1-carboxylate in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of Raney Nickel or Palladium on carbon.
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature for 16-24 hours.
-
Alternatively, for a more rapid reduction, lithium aluminum hydride (LiAlH₄) in THF can be used, though this requires more stringent anhydrous conditions and careful quenching.
-
Upon completion, filter the catalyst through a pad of celite and concentrate the filtrate to yield the final product, tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.
Causality: Catalytic hydrogenation is a widely used and effective method for reducing nitriles to primary amines. The catalyst provides a surface for the reaction between hydrogen gas and the nitrile group.
Applications in Drug Development
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a versatile building block used in the synthesis of a variety of pharmacologically active compounds. The primary amine serves as a handle for further functionalization, while the Boc-protected nitrogen allows for selective reactions at the exocyclic amine.
One notable application is in the development of histamine H3 receptor antagonists.[6] The 3-(aminomethyl)pyrrolidine moiety can be incorporated into larger molecules that modulate the activity of this receptor, which is a target for treating neurological and inflammatory disorders.
Figure 2. General workflow for incorporating the pyrrolidine intermediate in drug synthesis.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate and its precursors.
| Hazard Statement | Description | GHS Code |
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Eye Damage/Irritation | Causes serious eye irritation | H319 |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate is a valuable and versatile building block in modern medicinal chemistry. Its synthesis from readily available starting materials is well-established, and its utility in the construction of complex, biologically active molecules is widely recognized. A thorough understanding of its synthesis, properties, and handling is essential for researchers and scientists in the field of drug development.
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An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Pyrrolidines
Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butyloxycarbonyl (Boc)-protected pyrrolidines. As crucial building blocks in modern organic synthesis, particularly in medicinal chemistry and drug discovery, a thorough understanding of their characteristics is paramount for researchers, scientists, and drug development professionals. This document delves into the solubility, stability, reactivity, and spectroscopic signatures of these compounds, offering field-proven insights and detailed experimental protocols to facilitate their effective utilization in the laboratory.
Introduction: The Strategic Importance of Boc-Protected Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its non-planar, flexible nature allows for the exploration of three-dimensional chemical space, which is critical for achieving high-affinity interactions with biological targets.[2] The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the pyrrolidine nitrogen is a cornerstone strategy in the synthesis of complex molecules containing this motif.[3][4]
The Boc group offers a unique combination of stability and facile, selective cleavage. It effectively masks the nucleophilicity and basicity of the pyrrolidine nitrogen, preventing unwanted side reactions during subsequent synthetic transformations.[4] This allows for precise chemical modifications at other positions of the pyrrolidine ring or elsewhere in the molecule. The true power of the Boc group lies in its acid lability; it can be readily removed under mild acidic conditions, regenerating the free amine with minimal side products.[4][5][6] This orthogonality to many other common protecting groups makes Boc-protected pyrrolidines invaluable intermediates in multi-step synthetic campaigns.[7]
This guide will provide an in-depth analysis of the key physical and chemical properties that govern the behavior of Boc-protected pyrrolidines, empowering chemists to leverage these versatile building blocks to their full potential.
Physical Properties: A Foundation for Practical Application
The introduction of the bulky, lipophilic Boc group significantly influences the physical properties of the parent pyrrolidine. Understanding these properties is essential for reaction setup, purification, and formulation.
Solubility Profile
Boc-protected pyrrolidines generally exhibit good solubility in a wide range of common organic solvents.[4] The nonpolar tert-butyl group enhances solubility in nonpolar solvents, while the polar carbamate moiety contributes to solubility in polar aprotic solvents.[8] For instance, (R)-3-(Boc-amino)pyrrolidine is reported to be soluble in polar aprotic solvents like DMSO and DMF, as well as polar protic solvents such as methanol and ethanol.[8] N-Boc-3-pyrrolidinone is soluble in weakly polar organic solvents like ether, acetonitrile, and dimethylformamide (DMF), but insoluble in water.[5]
Table 1: Solubility of Selected Boc-Protected Pyrrolidines
| Compound Name | Molecular Formula | Common Solvents for Good Solubility | Poorly Soluble In |
| N-Boc-pyrrolidine | C₉H₁₇NO₂ | Dichloromethane, Chloroform, Ethyl Acetate, THF | Water |
| (R)-3-(Boc-amino)pyrrolidine | C₉H₁₈N₂O₂ | DMSO, DMF, Methanol, Ethanol[8] | - |
| N-Boc-pyrrolidine-3-carboxylic acid | C₁₀H₁₇NO₄ | Chloroform[9] | - |
| N-Boc-3-pyrrolidinone | C₉H₁₅NO₃ | Ether, Acetonitrile, DMF[5] | Water[5] |
Melting and Boiling Points
The physical state and melting/boiling points of Boc-protected pyrrolidines vary depending on their substitution pattern and molecular weight. N-Boc-pyrrolidine is a liquid at room temperature, while substituted derivatives like (R)-3-(Boc-amino)pyrrolidine and N-Boc-pyrrolidine-3-carboxylic acid are solids.[9][10]
Table 2: Physical State and Thermal Properties of Key Boc-Protected Pyrrolidines
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Form | Melting Point (°C) | Boiling Point (°C) |
| N-Boc-pyrrolidine | 86953-79-9 | 171.24[11] | Liquid | - | 80 / 0.2 mmHg |
| (R)-3-(Boc-amino)pyrrolidine | 122536-77-0 | 186.25[10][12] | Solid[10] | 63-68[10] | - |
| (S)-3-(Boc-amino)pyrrolidine | 122536-76-9 | 186.25[13] | Solid | 50[13] | 112 / 0.25 mmHg[13] |
| N-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5 | 215.25[9] | Solid[9] | 133-138[9] | 337.2 (Predicted)[9] |
Spectroscopic Data
Accurate characterization of Boc-protected pyrrolidines relies on standard spectroscopic techniques.
¹H and ¹³C NMR are powerful tools for confirming the structure of these compounds. The Boc group gives rise to a characteristic singlet in the ¹H NMR spectrum around 1.44 ppm, integrating to nine protons.[12] The chemical shifts of the pyrrolidine ring protons and carbons are influenced by the substituents.[14]
Key NMR Features for (R)-3-(Boc-amino)pyrrolidine: [12]
-
¹H NMR (CDCl₃): ~4.0 ppm (br s, 1H, NH ), ~3.5-3.0 ppm (m, 3H, pyrrolidine CH ₂, CH ), ~2.8 ppm (m, 2H, pyrrolidine CH ₂), ~2.0 & ~1.6 ppm (m, 2H, pyrrolidine CH ₂), 1.44 ppm (s, 9H, C(CH ₃)₃).
-
¹³C NMR (CDCl₃): ~155 ppm (C =O), ~79 ppm (C (CH₃)₃), ~57 ppm (pyrrolidine C H), other pyrrolidine carbons will appear in the aliphatic region.
IR spectroscopy is useful for identifying the key functional groups. The carbamate carbonyl (C=O) of the Boc group typically shows a strong absorption band in the region of 1680-1700 cm⁻¹. The N-H stretch of Boc-protected amines can also be observed.[12]
Chemical Properties and Reactivity
The chemical behavior of Boc-protected pyrrolidines is largely defined by the stability of the Boc group and the reactivity of the pyrrolidine scaffold.
Stability of the Boc Protecting Group
The Boc group is known for its robustness under a variety of reaction conditions, which is a primary reason for its widespread use.[4]
-
Stable to Basic Conditions: It is resistant to hydrolysis by strong bases such as NaOH and KOH.[4]
-
Stable to Nucleophiles: Generally unreactive towards common nucleophiles.[4]
-
Stable to Catalytic Hydrogenation: It remains intact under conditions typically used to cleave other protecting groups like benzyl (Bn) or benzyloxycarbonyl (Cbz).[4]
However, prolonged exposure to strong bases at elevated temperatures may lead to side reactions.[6] The stability of some Boc-protected pyrrolidines can also be pH-dependent. For instance, N-Boc-3-pyrrolidinone may undergo hydrolysis in highly acidic environments (pH < 2), but is relatively stable in neutral or slightly acidic conditions (pH 4-6).[5]
Reactivity and Deprotection
The key to the utility of the Boc group is its susceptibility to cleavage under acidic conditions.[6] This deprotection regenerates the free pyrrolidine amine, which can then participate in further reactions.
A variety of acidic reagents can be employed for Boc deprotection, with trifluoroacetic acid (TFA) in dichloromethane (DCM) being one of the most common methods.[15][16] Other reagents include hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate, and sulfuric acid.[7][15][16]
Experimental Protocol: General Procedure for Boc Deprotection with TFA
-
Dissolve the Boc-protected pyrrolidine in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v).
-
Stir the reaction mixture at 0 °C to room temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM.[6]
-
Dissolve the residue in a suitable solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and isolate the free amine.[6]
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to yield the deprotected pyrrolidine.[6]
While acidic conditions are standard, several milder or alternative methods for Boc deprotection have been developed to accommodate sensitive substrates.[16] These include:
-
Lewis Acids: Reagents such as TMSI, TMSOTf, TiCl₄, and ZnBr₂ can effect Boc cleavage.[7]
-
Neutral Conditions: Heating in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can deprotect N-Boc compounds.[17] Microwave heating can accelerate this process.[17]
-
Green Chemistry Approaches: Methods using boiling water or deep eutectic solvents have been reported for more environmentally friendly deprotections.[7][18]
Reactivity of the Pyrrolidine Ring
With the nitrogen protected, the pyrrolidine ring itself can undergo various transformations. For example, N-Boc-pyrrolidine can undergo α-arylation in the presence of a palladium catalyst with high enantioselectivity. It is also reported to be significantly more reactive towards C-H insertion reactions than cyclohexane.[19]
Applications in Drug Discovery and Organic Synthesis
Boc-protected pyrrolidines are indispensable building blocks in the synthesis of a wide array of biologically active molecules and complex natural products.[20][21][22]
-
Peptidomimetics: Chiral Boc-protected pyrrolidine derivatives are used to create peptide mimics with improved stability and bioavailability.[9]
-
Asymmetric Synthesis: The inherent chirality of many substituted Boc-pyrrolidines allows for the introduction of specific stereocenters into target molecules, which is crucial for their biological activity.[21]
-
Scaffold for Bioactive Molecules: The pyrrolidine ring serves as a core scaffold for numerous drugs, and Boc-protected intermediates are key in their synthesis.[3][23] Examples include inhibitors of various enzymes and receptor modulators.[1]
-
Synthesis of Alkaloids: N-Boc-pyrrolidine is used in the synthesis of alkaloids like (+)-elaeokanine A and 1-deoxycastanospermine.[22]
Safety and Handling
Many Boc-protected pyrrolidines are classified as hazardous substances and require careful handling.[24]
-
General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[24] Avoid contact with skin, eyes, and clothing.[24] Wash hands thoroughly after handling.[24]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][24]
-
Hazards: Some derivatives can cause severe skin burns and eye damage.[24] Others may be harmful if swallowed or cause respiratory irritation.[10][24]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and strong acids.[25][26] Many are stored at 2-8°C to maintain stability.[9][10]
Emergency Procedures: [10][24]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.
Conclusion
Boc-protected pyrrolidines are a versatile and indispensable class of building blocks in modern organic chemistry. Their unique combination of physical and chemical properties, particularly the stability of the Boc group under a wide range of conditions and its facile removal under mild acidic conditions, makes them ideal intermediates for the synthesis of complex, high-value molecules. A thorough understanding of their solubility, stability, reactivity, and safe handling, as detailed in this guide, is crucial for any researcher, scientist, or drug development professional seeking to effectively incorporate these powerful tools into their synthetic strategies.
References
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- Technical Guide: Safety and Handling of (S)-1-Boc-2-(aminomethyl)pyrrolidine. (2025). Benchchem.
- A Comparative Guide to Alternative Chiral Building Blocks for (R)-(-)-N-Boc-3-pyrrolidinol. (2025). Benchchem.
- N-Boc-pyrrolidine 97 86953-79-9. Sigma-Aldrich.
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- Spectroscopic Data and Experimental Protocols for (R)-3-(Boc-amino)pyrrolidine: A Technical Guide. (2025). Benchchem.
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- Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions. (2025). Benchchem.
- Deprotection of N-BOC compounds. (2009).
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- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2021). PMC - NIH.
- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. (2025). Benchchem.
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- (S)-3-(Boc-amino)pyrrolidine. ChemicalBook.
- A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)
- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). MDPI.
- Pyrrolidine Derivatives in Drug Discovery. (2021). PharmaBlock.
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The Emerging Therapeutic Potential of Substituted Pyrrolidines: A Guide to the Biological Activity of tert-Butyl 3-(Aminomethyl)-3-methylpyrrolidine-1-carboxylate Derivatives
An In-depth Technical Guide for Drug Development Professionals
Abstract
The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its non-planar, sp3-hybridized structure provides an ideal framework for creating molecules with precise three-dimensional orientations crucial for selective interaction with biological targets.[3] This guide focuses on a specific, high-value building block: tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate . We will dissect its synthetic utility, explore the significant biological activities of its derivatives—with a primary focus on G-Protein Coupled Receptor (GPCR) antagonism—and provide detailed protocols for their biological evaluation. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this versatile scaffold for novel therapeutic agents.
The Core Scaffold: A Strategic Overview
The title compound is a chiral synthetic intermediate designed for versatility in drug discovery.[4] Its key features include:
-
Pyrrolidine Core: A five-membered saturated heterocycle that provides a rigid, three-dimensional structure.[3]
-
C3-gem-dimethyl Group: The methyl group at the 3-position introduces a conformational lock. This can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and potentially improving metabolic stability by shielding adjacent positions from enzymatic degradation.
-
C3-aminomethyl Side Chain: This provides a crucial vector for chemical modification. The primary amine, once deprotected, is a versatile handle for generating diverse libraries of amides, sulfonamides, ureas, and secondary/tertiary amines.
-
N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a stable and readily removable protecting group, essential for controlled, stepwise synthesis.[4] Its removal unmasks the pyrrolidine nitrogen for further functionalization.
These features make the scaffold an ideal starting point for exploring structure-activity relationships (SAR) in a targeted drug discovery program.
Primary Biological Targets: G-Protein Coupled Receptors (GPCRs)
Derivatives based on the 3-(aminomethyl)pyrrolidine framework have shown significant promise as modulators of GPCRs, a large family of transmembrane proteins that are primary targets for a substantial portion of clinical therapeutics.[5] Two key GPCR subfamilies, neurokinin and chemokine receptors, are particularly relevant.
Neurokinin (NK) Receptor Antagonism
The neurokinin receptors (NK1, NK2, NK3) are activated by tachykinin peptides, such as Substance P (SP), and are implicated in a range of pathologies.[6]
-
NK1 Receptor: The binding of SP to the NK1 receptor is linked to pain transmission, inflammation, and the emetic reflex.[6] Consequently, NK1 receptor antagonists are effective anti-nausea and antiemetic agents, such as Aprepitant.[7][8]
-
NK3 Receptor: This receptor plays a role in the pathophysiology of psychoses, including schizophrenia.[9] Several selective NK3 receptor antagonists based on heterocyclic scaffolds have been developed as potential antipsychotics.[9]
Pyrrolidine derivatives have been successfully designed as potent NK1 and NK3 receptor antagonists, sometimes exhibiting dual activity.[6][10] The aminomethyl side chain of the core scaffold can be derivatized with aromatic groups that mimic the key binding interactions of known antagonists.
Chemokine (CCR2/CCR5) Receptor Antagonism
CC Chemokine Receptor 2 (CCR2) is a GPCR primarily expressed on monocytes and macrophages.[11] Its main ligand, MCP-1 (CCL2), mediates the migration of these immune cells from the bone marrow to sites of inflammation.[12] This makes the CCL2/CCR2 axis a critical target for treating inflammatory and autoimmune diseases.[12][13] Several small-molecule CCR2 antagonists have advanced to clinical trials.[12] The core structure of many of these antagonists features a basic nitrogen atom within a cyclic framework, highlighting the potential for derivatives of our title compound to exhibit potent CCR2 antagonism.
Structure-Activity Relationship (SAR) Insights
A systematic exploration of the chemical space around the core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties. Based on published data for related GPCR antagonists, a focused SAR campaign can be designed.
Diagram: SAR Exploration Workflow
The following diagram illustrates a typical workflow for exploring the SAR of the core scaffold.
Caption: Workflow for generating and evaluating a library of derivatives.
Table 1: Hypothetical Structure-Activity Relationships for GPCR Antagonism
| Modification Site | Structural Change | Expected Impact on Activity | Rationale |
| Aminomethyl Nitrogen | Acylation with bulky, lipophilic aromatic acyl groups | Potentially Increase Potency | Many GPCR antagonists require specific hydrophobic interactions within the transmembrane binding pocket.[13] |
| Aminomethyl Nitrogen | Formation of sulfonamides | Modulate Potency & PK | Sulfonamides can act as hydrogen bond acceptors and alter physicochemical properties like solubility and cell permeability. |
| Pyrrolidine Nitrogen (N1) | Removal of Boc, replacement with small alkyl or cycloalkyl groups | Likely to Decrease Potency | For many antagonists, a neutral or specific substituent at this position is optimal. A free base may introduce undesirable off-target effects. |
| Pyrrolidine C3-Methyl | Removal of the methyl group | May Decrease Potency/Selectivity | The gem-dimethyl group restricts bond rotation, which can lock the aminomethyl side chain into a more favorable, lower-energy conformation for receptor binding.[3] |
| Stereochemistry | Use of (R) vs. (S) enantiomer at C3 | Critical for Activity | GPCR binding pockets are chiral, leading to significant differences in activity between enantiomers. The optimal stereochemistry must be determined empirically.[3] |
Other Potential Therapeutic Applications
While GPCRs represent a primary target class, the versatility of the pyrrolidine scaffold means its derivatives could be active in other therapeutic areas.
-
Anticancer Agents: A wide variety of synthetic pyrrolidine compounds have demonstrated significant anticancer activity against numerous cancer cell lines.[14][15] The mechanism often involves targeting key cellular pathways to induce apoptosis.[8]
-
Antidiabetic Agents: Certain polyhydroxylated pyrrolidines act as mimics of carbohydrates and can inhibit enzymes like α-glucosidase, a target for type 2 diabetes.[3][16] Derivatives of the title compound could be explored as inhibitors of other metabolic enzymes.
Experimental Protocols for Biological Evaluation
To assess the biological activity of newly synthesized derivatives, a robust and tiered screening cascade is essential. As GPCR antagonism is a primary hypothesis, the following protocols describe industry-standard cell-based assays.[5]
Diagram: GPCR Screening Cascade
Caption: A typical screening workflow for identifying and confirming GPCR antagonists.
Protocol 1: Primary Screening - Calcium Mobilization FLIPR Assay
This high-throughput assay measures changes in intracellular calcium concentration following GPCR activation, a common downstream event for Gq-coupled receptors like NK1.[17][18]
Objective: To determine the potency (IC₅₀) of test compounds to inhibit agonist-induced calcium flux.
Materials:
-
HEK293 cells stably expressing the target GPCR (e.g., NK1 receptor).
-
Black-walled, clear-bottom 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist: EC₈₀ concentration of the cognate agonist (e.g., Substance P).
-
Test Compounds: 10 mM stock in DMSO, serially diluted.
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.
Step-by-Step Methodology:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: The next day, remove the culture medium and add 20 µL of the calcium dye loading solution to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of the test compounds in Assay Buffer at 4x the final desired concentration. Add 10 µL of the diluted compound to the appropriate wells. For control wells, add Assay Buffer with DMSO.
-
Incubation: Incubate the plate with the compounds for 15-30 minutes at room temperature.
-
FLIPR Measurement: a. Place the cell plate and a plate containing the 4x agonist solution into the FLIPR instrument. b. Set the instrument to record a baseline fluorescence reading for 10-20 seconds. c. Program the instrument to add 10 µL of the agonist to all wells. d. Continue recording the fluorescence signal for an additional 90-120 seconds.[19]
-
Data Analysis: The antagonist effect is measured by the reduction in the peak fluorescence signal in the presence of the test compound compared to the agonist-only control. Calculate IC₅₀ values using a four-parameter logistic curve fit.
Protocol 2: Secondary Screening - β-Arrestin Recruitment Assay
This assay provides an orthogonal readout of receptor activation, independent of G-protein coupling, by measuring the recruitment of β-arrestin to the activated GPCR.[20]
Objective: To confirm the antagonist activity of hit compounds from the primary screen.
Materials:
-
U2OS or CHO cells engineered for a β-arrestin recruitment assay system (e.g., DiscoverX PathHunter).
-
Assay Buffer and reagents specific to the commercial assay kit.
-
Agonist and test compounds, prepared as in Protocol 1.
-
Luminescence plate reader.
Step-by-Step Methodology:
-
Cell Plating: Plate the engineered cells in white-walled 384-well plates according to the manufacturer's instructions and incubate overnight.
-
Compound Addition: Add serially diluted test compounds to the wells and incubate for the time specified by the manufacturer (typically 30 minutes).
-
Agonist Addition: Add the EC₈₀ concentration of the agonist to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for β-arrestin recruitment and signal generation.
-
Signal Detection: Add the detection reagents as per the kit instructions and incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Analyze the data to determine the IC₅₀ of the antagonist compounds based on the inhibition of the agonist-induced signal.
Conclusion and Future Directions
The This compound scaffold is a highly valuable starting point for the discovery of novel therapeutics. Its derivatives are particularly well-suited for targeting GPCRs like neurokinin and chemokine receptors, which are implicated in a host of inflammatory, neurological, and oncological diseases. The strategic incorporation of the 3-methyl group offers a potential advantage for enhancing potency and metabolic stability.
A successful drug discovery program built upon this scaffold will require a multi-pronged approach: efficient synthesis of diverse chemical libraries, a robust biological screening cascade to identify and confirm active compounds, and a detailed SAR analysis to guide iterative lead optimization. The protocols and strategic insights provided in this guide offer a foundational framework for initiating such a program and unlocking the full therapeutic potential of this promising chemical class.
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Di P, V, et al. (2010). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. PubMed Central. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. Available at: [Link]
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Zhou, J, et al. (2019). Recent progress in assays for GPCR drug discovery. Journal of Receptors and Signal Transduction. Available at: [Link]
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Latorraca, N R, et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available at: [Link]
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MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]
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Al-Warhi, T, et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. Available at: [Link]
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PubChem. (n.d.). tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate. PubChem. Available at: [Link]
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ResearchGate. (n.d.). Aprepitant - A novel NK1-receptor antagonist. ResearchGate. Available at: [Link]
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MDPI. (2023). The Repurposing of Non-Peptide Neurokinin-1 Receptor Antagonists as Antitumor Drugs: An Urgent Challenge for Aprepitant. MDPI. Available at: [Link]
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Norman, M H, et al. (2010). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. NIH. Available at: [Link]
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Kufareva, I, et al. (2023). Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. PubMed. Available at: [Link]
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ScienceRise. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science. Available at: [Link]
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MDPI. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. PMC. Available at: [Link]
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Frontiers. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Safety and Hazards of Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
Introduction
Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate is a substituted pyrrolidine derivative widely utilized as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a primary amine and a Boc-protected secondary amine, makes it a valuable intermediate for constructing more complex molecules, particularly in the development of novel therapeutic agents. As with any chemical reagent, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.
This guide provides a comprehensive overview of the safety and hazards associated with this compound and its closely related analogues. It is intended for researchers, scientists, and drug development professionals who handle this compound. The information herein is synthesized from publicly available safety data sheets (SDS) and chemical databases to promote safe laboratory practices.
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on aggregated data, this compound and its isomers are classified as hazardous. The primary concerns are acute oral toxicity, skin irritation, and serious eye damage/irritation.[1][2][3][4]
The GHS classification necessitates specific precautionary measures to minimize risk during handling and storage. The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.
Caption: GHS Hazard Identification and Control Workflow.
Table 1: GHS Hazard Summary
| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed[1][3][4] |
| Skin Corrosion/Irritation | Category 2 |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Category 1 / 2A |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Danger/Warning | H318/H319: Causes serious eye damage/irritation[1][3][5] |
| Aquatic Hazard, Acute | Category 1 | Warning | H400: Very toxic to aquatic life[4] |
Note: The specific classification may vary slightly between suppliers and for different isomers. The most severe classifications have been included.
Toxicological Properties
Detailed toxicological studies for this compound are not extensively reported in public literature.[6][7] The hazard assessment is primarily based on data from similar compounds and computational predictions.
-
Acute Toxicity: The compound is classified as harmful if swallowed.[1][2][3] Ingestion may lead to gastrointestinal irritation and other adverse effects. The dermal and inhalation toxicity data are largely unavailable.[7]
-
Skin Corrosion/Irritation: Direct contact is expected to cause skin irritation.[2][3]
-
Serious Eye Damage/Irritation: This is a significant hazard. The compound can cause serious eye irritation, and in some classifications, it is listed as causing serious eye damage.[1][5]
-
Carcinogenicity and Mutagenicity: There is no data available to suggest that the compound is carcinogenic or mutagenic.[6][7] It is not listed as a carcinogen by IARC.[6]
Safe Handling and Storage Protocol
Adherence to a strict handling and storage protocol is essential to mitigate the risks associated with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind PPE selection is directly linked to the identified hazards. The primary routes of exposure are ingestion, skin contact, and eye contact.
-
Ventilation: Always handle the compound in a well-ventilated area. A chemical fume hood is required to prevent the accumulation of vapors or aerosols.[8]
-
Eye Protection: Due to the risk of serious eye irritation/damage, chemical safety goggles or a face shield compliant with EN 166 are mandatory.[6][7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[7] Gloves must be inspected before use and changed immediately if contamination occurs.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or where there is a risk of splashing, additional protective clothing may be necessary.[6][7]
The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE Selection Workflow for Safe Handling.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is correctly worn and the chemical fume hood is operational. Clear the workspace of any unnecessary items.
-
Dispensing: Avoid generating dust if the material is solid.[7] If it is a liquid, avoid creating mists or vapors.[6] Use spark-proof tools if necessary.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[6][9] Do not eat, drink, or smoke in the laboratory.[7][8]
-
Contaminated Clothing: Remove and wash any contaminated clothing before reuse.[7][9]
Storage Requirements
Proper storage is critical to maintain the compound's stability and prevent accidental exposure.
-
Temperature: Store in a cool place. Recommended storage temperatures are often between 2-8°C.[4][6]
-
Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[6][8] Some suppliers recommend handling and storing under an inert gas.[6]
-
Container: Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]
Emergency and First-Aid Procedures
In the event of exposure, immediate and appropriate action is crucial.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8][9] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[6][8][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[6] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician.[8][10] |
Spill and Leak Response
-
Evacuate: Keep unnecessary personnel away from the spill area.[9]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the product from entering drains.[9] Absorb the spill with an inert material (e.g., dry sand, earth).[9]
-
Collection: Sweep up or shovel the material into a suitable, labeled container for disposal.[7]
-
Disposal: Dispose of the waste in accordance with local, regional, and national regulations.[8][9]
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₀N₂O₂ | [3][4][11] |
| Molecular Weight | 200.28 g/mol | [3][4][11] |
| Appearance | Solid | [4] |
| Storage Temperature | 2-8°C | [4][6] |
| Melting Point | 206-210 °C | [4] |
Conclusion
This compound is a valuable chemical intermediate whose hazards can be effectively managed through the consistent application of standard safety protocols. The primary risks of acute oral toxicity, skin irritation, and serious eye damage necessitate rigorous adherence to PPE requirements, including safety goggles, gloves, and lab coats, and the mandatory use of a chemical fume hood. By understanding the specific hazards and implementing the handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound safely and efficiently, advancing their scientific objectives without compromising personal or environmental safety.
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tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 . PubChem. [Link]
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tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 . PubChem. [Link]
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tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 . PubChem. [Link]
-
tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 . PubChem. [Link]
-
MSDS of tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate . Capot Chemical. [Link]
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A Technical Guide to Sourcing tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate for Drug Discovery Professionals
This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the procurement and qualification of tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate. This key chemical building block, with its characteristic 3,3-disubstituted pyrrolidine core, is instrumental in the synthesis of complex molecular architectures for novel therapeutics. The proper selection of a commercial supplier and rigorous in-house quality control are paramount to the success and reproducibility of research and development endeavors.
Introduction: The Strategic Importance of Substituted Pyrrolidines
The pyrrolidine ring is a "privileged structure" in medicinal chemistry, appearing in approximately 60% of FDA-approved small molecule drugs.[1][2] Its non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing selective and potent drug candidates.[3] Specifically, the gem-disubstitution at the 3-position, as seen in this compound, introduces a conformational rigidity that can be pivotal for locking a molecule into a bioactive conformation, thereby enhancing its interaction with biological targets.
Given its role as a foundational intermediate, the purity, consistency, and reliable availability of this reagent are non-negotiable. A compromised starting material can lead to failed syntheses, misleading biological data, and significant delays in project timelines. This guide outlines a systematic approach to supplier evaluation, in-house verification, and safe handling of this valuable compound.
PART 1: Commercial Supplier Identification and Evaluation
Sourcing high-quality chemical intermediates is the foundational first step of any successful synthesis campaign. The choice of supplier should be guided by a thorough evaluation of their documentation, product quality, and service reliability.
Key Commercial Suppliers
A number of chemical suppliers specialize in providing complex building blocks for research and development. The following table lists potential suppliers for tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate (CAS No. 1158758-59-8) and its closely related, more common analogs. Researchers should verify the specific compound's availability directly with the suppliers.
| Supplier | Website | Specialization | Notes |
| Capot Chemical | https://www.capotchem.com/ | Research & Development Chemicals | Provides an SDS for the specific target compound (CAS 1158758-59-8).[4] |
| Sigma-Aldrich (Merck) | https://www.sigmaaldrich.com/ | Broad Range, R&D to Production | Offers a wide variety of pyrrolidine derivatives; availability of the specific compound should be confirmed.[5] |
| ChemScene | https://www.chemscene.com/ | Bioactive Small Molecules & Intermediates | Lists related pyrrolidine compounds and offers custom synthesis services.[6] |
| Apollo Scientific | https://www.apolloscientific.co.uk/ | R&D Chemicals, Global Distributor | Stocks a wide array of functionalized heterocycles, including pyrrolidine derivatives.[7] |
| BLD Pharm | https://www.bldpharm.com/ | R&D to Bulk Chemicals | Lists several related aminopyrrolidine carboxylates.[8][9] |
| SynHet | https://www.synhet.com/ | Custom Synthesis, APIs, Intermediates | Specializes in manufacturing and supplying related chiral building blocks.[10] |
Supplier Selection Criteria: A Scientist's Checklist
-
Documentation and Transparency: The supplier must provide comprehensive documentation.
-
Certificate of Analysis (CoA): This is the most critical document. It should detail the lot-specific purity (typically ≥95-98% by HPLC or GC), identity confirmation (¹H NMR, Mass Spectrometry), and appearance. A trustworthy supplier will readily provide a CoA.[10]
-
Safety Data Sheet (SDS): A complete SDS is mandatory for ensuring safe handling. It provides essential information on hazards, personal protective equipment (PPE), storage conditions, and emergency procedures.[4][11][12]
-
-
Purity and Analytical Rigor: Do not take purity for granted.
-
Analytical Methods: Inquire about the analytical methods used for quality control. Suppliers like SynHet explicitly state their use of HPLC, GCMS, and NMR for analysis.[10]
-
Batch-to-Batch Consistency: For long-term projects, especially those moving towards clinical development, ensuring batch-to-batch consistency is vital. This requires a supplier with robust manufacturing and quality control processes.[13][14]
-
-
Scalability and Service:
-
Custom Synthesis: If the compound is not a stock item, a supplier's capability for custom synthesis becomes important.
-
Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting and obtaining further data if required.
-
PART 2: In-House Quality Control and Verification
Even when sourced from a reputable supplier, independent verification of a new batch of starting material is a cornerstone of good laboratory practice (GLP) and scientific integrity.[15][16] This self-validating step ensures that the material meets the specific requirements of your experimental work.
Workflow for Incoming Reagent Qualification
The following diagram illustrates a standard workflow for qualifying a newly received batch of this compound.
Caption: Workflow for in-house qualification of incoming chemical reagents.
Experimental Protocol: Identity Confirmation via ¹H NMR
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of a molecule's structure. By analyzing the chemical shifts, integration, and splitting patterns of the proton signals, one can unequivocally confirm the identity of the compound and detect major impurities.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard proton NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis of Expected Signals: For this compound, the spectrum should exhibit the following characteristic signals:
-
A singlet at ~1.45 ppm, integrating to 9 protons (the tert-butyl group).
-
A singlet at ~1.1-1.3 ppm, integrating to 3 protons (the 3-methyl group).
-
A singlet or AB quartet around ~2.7 ppm, integrating to 2 protons (the aminomethyl -CH₂- group).
-
A series of multiplets between ~3.0-3.6 ppm, integrating to 4 protons (the pyrrolidine ring -CH₂- groups).
-
A broad singlet for the amine (-NH₂) protons, which may be exchangeable and vary in chemical shift.
-
Experimental Protocol: Purity Assessment via HPLC-UV/MS
Causality: High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their affinity for a stationary phase, allowing for precise quantification of the main compound and any impurities. Coupling with a mass spectrometer (MS) provides mass-to-charge ratio data, further confirming identity.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Dilute to a working concentration of ~0.1 mg/mL.
-
HPLC Conditions (Generic Method):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5-7 minutes.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 210/254 nm and/or Mass Spectrometry (ESI+).
-
-
Analysis: The resulting chromatogram should show a single major peak corresponding to the product. The purity is calculated based on the area percentage of this peak. The mass spectrum should show the expected [M+H]⁺ ion.
PART 3: Applications and Safe Handling
Applications in Medicinal Chemistry
3-Substituted pyrrolidines are versatile scaffolds used in the synthesis of a wide range of biologically active compounds.[17] Their structural features make them ideal for developing agents targeting:
-
Central Nervous System (CNS) Disorders: The pyrrolidine core is found in ligands for various neurotransmitter receptors.[2]
-
Oncology: The scaffold is used to create inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair processes in cancer cells.[3]
-
Infectious Diseases: Many antibacterial and antiviral agents incorporate the pyrrolidine motif to achieve optimal binding to their targets.[17][18]
The primary amine "handle" on this compound allows for straightforward functionalization through amide bond formation, reductive amination, or sulfonylation, enabling the rapid generation of diverse chemical libraries for screening.
Safe Handling and Storage
Proper handling and storage are critical for maintaining reagent integrity and ensuring laboratory safety.[12] The following decision tree, based on standard SDS information, outlines the key steps upon receiving a new chemical.
Caption: Decision tree for the safe handling and storage of a new chemical reagent.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of any dust or vapors. Handle in a well-ventilated area or a chemical fume hood.[11][12]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. The container should be kept tightly closed. Some suppliers recommend storage at 2-8 °C under an inert gas to maximize shelf life.[11]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[4]
Conclusion
The successful integration of this compound into a drug discovery program hinges on a diligent and systematic approach to sourcing and quality control. By partnering with reputable suppliers, demanding comprehensive analytical data, and performing rigorous in-house verification, researchers can build a foundation of chemical integrity. This ensures that subsequent synthetic transformations and biological evaluations are based on a starting material of known and reliable quality, ultimately accelerating the path toward novel therapeutic discoveries.
References
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Capot Chemical. (n.d.). MSDS of tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
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Goti, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4881. Retrieved from [Link]
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ReAgent. (2023). Quality Control In Chemical Manufacturing For Life Sciences. Retrieved from [Link]
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Patil, S., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. Retrieved from [Link]
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Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Retrieved from [Link]
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Sweeney, J. B., Doulcet, J., & Thapa, B. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. Retrieved from [Link]
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Literature review of 3-substituted pyrrolidine-1-carboxylates
An In-Depth Technical Guide to 3-Substituted Pyrrolidine-1-carboxylates: Synthesis, Properties, and Applications
Abstract
The 3-substituted pyrrolidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1][2][3] The five-membered nitrogen-containing ring offers a unique combination of structural rigidity and conformational flexibility, known as "pseudorotation," allowing for precise three-dimensional exploration of pharmacophore space.[4] The incorporation of a carboxylate group at the N-1 position not only modulates the physicochemical properties of the molecule but also serves as a crucial handle for further synthetic elaboration. This guide provides a comprehensive overview of the core synthetic strategies for accessing 3-substituted pyrrolidine-1-carboxylates, delves into their applications as key building blocks in drug discovery, and offers detailed protocols for their preparation, aimed at researchers, scientists, and drug development professionals.
The Privileged Nature of the 3-Substituted Pyrrolidine Scaffold
The pyrrolidine ring is a ubiquitous motif in nature, forming the core of amino acids like proline and hydroxyproline, and appearing in a wide range of alkaloids with significant physiological effects.[5][6][7] Its prevalence in approved pharmaceuticals is a testament to its favorable properties. Approximately 60% of small molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle, with the pyrrolidine ring being a prominent member of this class.[1]
The power of this scaffold lies in several key attributes:
-
Three-Dimensionality: The non-planar, sp³-rich nature of the pyrrolidine ring provides an ideal framework for creating molecules that can engage with the complex, three-dimensional binding sites of biological targets like enzymes and receptors.[4]
-
Stereochemical Richness: Substitution at the 3-position, often in combination with other stereocenters on the ring, allows for the generation of a diverse library of stereoisomers, which is critical for optimizing drug-target interactions.
-
Synthetic Tractability: As this guide will detail, a robust and versatile toolkit of synthetic methodologies exists for the construction and functionalization of the pyrrolidine core.[8][9]
-
Improved Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, often improving aqueous solubility and other pharmacokinetic properties compared to carbocyclic analogs.
The N-1 carboxylate, typically a tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) group, is a critical feature. It serves as a protecting group, preventing unwanted side reactions at the nitrogen atom, and its electronic properties can influence the reactivity of the pyrrolidine ring itself.
Core Synthetic Strategies
The synthesis of 3-substituted pyrrolidine-1-carboxylates can be broadly categorized into several key approaches, each with its own advantages regarding stereocontrol, substrate scope, and efficiency.
Functionalization of Pre-existing Chiral Scaffolds
One of the most direct routes leverages the "chiral pool," using naturally occurring, enantiopure starting materials like L-proline and 4-hydroxy-L-proline.[5][7] This strategy inherently establishes stereochemistry that can be carried through the synthetic sequence.
-
From 4-Hydroxyproline: Commercially available Boc-protected trans-4-hydroxy-L-proline is a versatile starting point. The hydroxyl group can be oxidized to a ketone, which then serves as a handle for introducing a wide variety of substituents at the C-4 position. While this guide focuses on C-3 substitution, similar principles apply, and manipulations of related proline derivatives are common. For instance, this approach is a key step in the synthesis of precursors for antiviral drugs like Glecaprevir and Voxilaprevir.[7]
Asymmetric Cycloaddition Reactions
[3+2] cycloaddition reactions, particularly 1,3-dipolar cycloadditions involving azomethine ylides, are among the most powerful methods for constructing densely functionalized pyrrolidine rings in a stereocontrolled manner.[3][10]
The general workflow involves the reaction of an azomethine ylide with an electron-deficient alkene. The stereochemical outcome can be controlled through the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. A recent development showcases the use of an N-tert-butanesulfinylimine group as a chiral auxiliary and an electron-withdrawing group on a 1-azadiene, which reacts with azomethine ylides to form highly substituted pyrrolidines with excellent diastereoselectivity.[11]
Transition Metal-Catalyzed Approaches
Palladium-catalyzed reactions have emerged as a robust method for synthesizing 3-aryl pyrrolidines.[1] A notable strategy is the hydroarylation of N-alkyl or N-acyl pyrrolines.[2][12] This approach is significant because it directly couples readily available aryl precursors with the pyrroline core, forming a C-C bond at the 3-position.
Interestingly, the nature of the nitrogen substituent dictates the reaction outcome. N-acyl pyrrolines often yield traditional Heck arylation products (alkenes), whereas N-alkyl pyrrolines preferentially undergo hydroarylation to deliver the desired saturated pyrrolidine products.[1][2] This process has a broad substrate scope and offers a direct route to drug-like molecules.[2]
Multi-Component Reactions
Three-component reactions offer a highly efficient route to substituted pyrrolidines by combining multiple reactants in a single step. A notable example is the Yb(OTf)₃-catalyzed reaction of aldehydes, amines, and 1,1-cyclopropanediesters.[13] In this process, an aldimine is generated in situ and subsequently reacts with the cyclopropanediester to form the pyrrolidine ring with good yield and high diastereoselectivity, favoring a cis relationship between the substituents at the C-2 and C-5 positions.[13]
Applications in Drug Discovery
The 3-substituted pyrrolidine-1-carboxylate scaffold is a privileged motif in a variety of therapeutic areas. The substituent at the 3-position can be tailored to interact with specific pockets in a target protein, while the rest of the scaffold provides the necessary orientation and physicochemical properties.
Case Studies: Hepatitis C Virus (HCV) Inhibitors
Several highly effective direct-acting antiviral agents for HCV feature a substituted pyrrolidine core derived from hydroxyproline.[5]
-
Daclatasvir & Grazoprevir: The synthesis of these NS5A and NS3/4A protease inhibitors, respectively, relies on precursors built from a functionalized proline or hydroxyproline core.[5][7] For example, the synthesis of a key precursor for Grazoprevir involves the reaction of a pyrrolidine derivative with 2,3-dichloro-6-methoxyquinoxaline.[5]
-
Asunaprevir & Paritaprevir: Similarly, these HCV protease inhibitors incorporate a pyrrolidine ring that is introduced via reactions like the Williamson ether synthesis between 3-hydroxy-L-proline and an appropriate heterocyclic partner.[5][7]
Other Therapeutic Areas
The versatility of the scaffold is evident across a wide range of diseases:
-
Anticonvulsants: 1,3-disubstituted pyrrolidine-2,5-diones have been synthesized and screened for anticonvulsant activity.[4]
-
Cancer: Spiro[pyrrolidine-3,3'-oxindoles] have been investigated as potential anti-breast cancer agents with dual activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2).[4]
-
Neurotransmission: 3-Aryl pyrrolidines are potent and selective ligands for serotonin and dopamine receptors, highlighting their potential in treating neurological and psychiatric disorders.[1][2]
-
Enzyme Inhibition: Pyrrolidine-3-carboxylic acid derivatives (beta-prolines) are important bioactive molecules used in therapeutic pharmaceuticals as enzyme inhibitors.[14]
Table 1: Selected Synthetic Methodologies and Applications
| Methodology | Key Features | Stereocontrol | Typical Application / Target Molecule | Reference(s) |
| [3+2] Cycloaddition | Convergent; builds complexity quickly. | High; catalyst or auxiliary controlled. | Densely substituted proline derivatives, organocatalysts. | [10][11] |
| Pd-Catalyzed Hydroarylation | Direct C-H functionalization; C-C bond formation. | Substrate-dependent. | 3-Aryl pyrrolidines for CNS targets. | [1][2] |
| Chiral Pool Synthesis | Starts from enantiopure materials. | Excellent; inherent from starting material. | HCV inhibitors (Daclatasvir, Grazoprevir). | [5][7] |
| Three-Component Reaction | High atom economy; one-pot synthesis. | High diastereoselectivity. | Polysubstituted pyrrolidines. | [13] |
| Asymmetric Michael Addition | Organocatalytic; forms C-C bonds. | High enantioselectivity. | Pyrrolidine-3-carboxylic acids. | [14][15] |
Experimental Protocols
The following protocols are illustrative examples based on methodologies reported in the literature. Researchers should consult the original publications for specific details and safety information.
Protocol 1: Palladium-Catalyzed Hydroarylation of N-Propyl-3-pyrroline (Illustrative)
This protocol is adapted from the principles of palladium-catalyzed hydroarylation of N-alkyl pyrrolines.[1][2]
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.0 equivalents).
-
Reagent Addition: Add the aryl bromide (1.0 equivalent) to the tube.
-
Solvent and Substrate: Add anhydrous dioxane as the solvent, followed by N-propyl-3-pyrroline (1.2 equivalents).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the 3-aryl-1-propylpyrrolidine.
Protocol 2: Asymmetric [3+2] Cycloaddition (Illustrative)
This protocol is based on the silver-catalyzed cycloaddition of azomethine ylides to electron-deficient alkenes.[11]
-
Reaction Setup: In a dry vial, combine the imino ester (e.g., methyl 2-(benzylideneamino)acetate, 1.0 equivalent), the electron-deficient alkene (1.2 equivalents), and Ag₂CO₃ (10 mol%).
-
Solvent Addition: Add anhydrous toluene as the solvent.
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by ¹H NMR of an aliquot or by LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. The resulting crude product can be purified by flash column chromatography to isolate the desired substituted pyrrolidine product. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Future Outlook
The field of pyrrolidine synthesis continues to evolve, with ongoing efforts focused on developing more efficient, sustainable, and stereoselective methods.[9] Key emerging trends include:
-
C-H Functionalization: Direct functionalization of C-H bonds on the pyrrolidine ring avoids the need for pre-functionalized substrates, offering a more atom-economical approach.
-
Photoredox Catalysis: Light-mediated reactions are providing new pathways for pyrrolidine synthesis under mild conditions.
-
Flow Chemistry: The use of continuous flow reactors can improve safety, scalability, and reaction efficiency for the synthesis of these important scaffolds.
The 3-substituted pyrrolidine-1-carboxylate motif will undoubtedly remain a central building block in drug discovery. Its unique structural and chemical properties provide an enduring platform for the design of next-generation therapeutics targeting a wide spectrum of human diseases.
References
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
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Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
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Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters. [Link]
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Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
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Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Publishing. [Link]
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Recent Advances in the Synthesis, Characterization, and Applications of Fulleropyrrolidines. Industrial & Engineering Chemistry Research (ACS Publications). [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters (ACS Publications). [Link]
-
Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. Organic Chemistry Portal. [Link]
-
Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Angewandte Chemie International Edition. [Link]
-
Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). OIST Groups. [Link]
-
Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH). [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH). [Link]
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Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Institutes of Health (NIH). [Link]
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of tert-Butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
Introduction: Strategic Importance and Synthetic Overview
Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate is a valuable chiral building block in modern medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, combined with a primary amine and a quaternary carbon center, makes it a key component in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor antagonists.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures orthogonality, allowing for selective deprotection and further functionalization in complex synthetic sequences.[3][4]
This guide provides a detailed examination of a robust and widely applicable synthetic strategy for this compound, focusing on the reduction of a nitrile precursor. We will explore two field-proven protocols for this key transformation: reduction using Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation. The narrative emphasizes the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also adapt it based on a sound understanding of the underlying chemical principles.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule points to tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate as the immediate precursor. The primary amine of the target is readily accessible through the reduction of the nitrile group. This nitrile intermediate contains the crucial quaternary carbon center, which itself can be synthesized through various methods, often beginning with simpler, commercially available pyrrolidine derivatives.
The forward synthetic strategy, therefore, involves two primary stages:
-
Boc Protection: Installation of the Boc group onto the pyrrolidine nitrogen of a suitable precursor like 3-methyl-3-pyrrolidinecarbonitrile. This step is critical to prevent the secondary amine from reacting in subsequent steps.[5]
-
Nitrile Reduction: Conversion of the cyano group to the desired aminomethyl functionality. This is the core transformation, and the choice of reducing agent dictates the experimental setup and safety considerations.
Part I: Synthesis of the Nitrile Precursor
Protocol 1: Boc Protection of 3-methyl-3-pyrrolidinecarbonitrile
Principle & Rationale: The protection of the pyrrolidine nitrogen as its tert-butyl carbamate is achieved using di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of the anhydride.[4] A mild base, such as triethylamine (NEt₃) or sodium bicarbonate, is used to neutralize the acidic byproduct (tert-butanol and CO₂) and drive the reaction to completion. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the starting material and reagents.
Reaction Scheme: (Image of the reaction: 3-methyl-3-pyrrolidinecarbonitrile + Boc₂O -> tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate)
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 3-methyl-3-pyrrolidinecarbonitrile | 110.16 | 5.00 g | 45.4 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 10.9 g | 50.0 | 1.1 |
| Triethylamine (NEt₃) | 101.19 | 7.6 mL (5.5 g) | 54.5 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - | - |
| Saturated aq. NaHCO₃ solution | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-3-pyrrolidinecarbonitrile (5.00 g, 45.4 mmol) and dissolve it in anhydrous dichloromethane (100 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (7.6 mL, 54.5 mmol) dropwise, followed by a solution of di-tert-butyl dicarbonate (10.9 g, 50.0 mmol) in 20 mL of DCM, also added dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate as a clear oil or low-melting solid.
Part II: Reduction of the Nitrile to the Primary Amine
This section details two effective methods for the reduction of tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate to the target primary amine.
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
Principle & Rationale: Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of converting nitriles to primary amines.[6] The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from the [AlH₄]⁻ complex.[7][8] The first addition to the electrophilic nitrile carbon forms an intermediate imine salt.[9] A second, rapid hydride addition to the imine carbon generates a dianion, which is then protonated during the aqueous workup to yield the primary amine.[7] Anhydrous ether solvents like THF are mandatory as LiAlH₄ reacts violently with protic solvents, including water.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate | 210.28 | 5.00 g | 23.8 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄), powder | 37.95 | 1.80 g | 47.6 | 2.0 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |
| Water (H₂O) | 18.02 | 1.8 mL | - | - |
| 15% aq. NaOH solution | - | 1.8 mL | - | - |
| Water (H₂O) | 18.02 | 5.4 mL | - | - |
| Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc) | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Step-by-Step Protocol:
-
Safety First: LiAlH₄ is pyrophoric and reacts violently with water. All operations must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware.
-
Reaction Setup: To a dry 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add LiAlH₄ powder (1.80 g, 47.6 mmol). Carefully add 50 mL of anhydrous THF via cannula.
-
Substrate Addition: Cool the LiAlH₄ suspension to 0 °C. Dissolve the nitrile precursor (5.00 g, 23.8 mmol) in 50 mL of anhydrous THF and add it dropwise to the stirred suspension via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 66 °C) for 4-6 hours.
-
Monitoring: Allow the reaction to cool to room temperature. Monitor for completion by TLC or LC-MS (after careful quenching of an aliquot).
-
Workup (Fieser Method): Cool the flask to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:
-
1.8 mL of water
-
1.8 mL of 15% aqueous NaOH
-
5.4 mL of water A granular white precipitate of aluminum salts should form.
-
-
Filtration: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether or ethyl acetate (100 mL).
-
Drying and Concentration: Combine the organic filtrates and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of methanol in DCM, often with 1% triethylamine to prevent streaking) to afford the pure this compound.
Method B: Catalytic Hydrogenation
Principle & Rationale: Catalytic hydrogenation is a widely used industrial and laboratory method for nitrile reduction.[10] The reaction involves heterogeneous catalysis, where the nitrile and hydrogen gas (H₂) are adsorbed onto the surface of a metal catalyst, typically Raney Nickel (Ra-Ni) or a palladium-based catalyst.[11][12] The C≡N triple bond is sequentially reduced. A key challenge is preventing the intermediate imine from reacting with the product amine to form secondary and tertiary amine byproducts.[11] This is effectively suppressed by conducting the reaction in a solution containing ammonia (often methanolic ammonia), which competitively inhibits the side reactions.[6] This method avoids pyrophoric reagents and often results in a cleaner workup.
Materials & Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| tert-butyl 3-cyano-3-methylpyrrolidine-1-carboxylate | 210.28 | 5.00 g | 23.8 | 1.0 |
| Raney® Nickel (Ra-Ni), 50% slurry in water | - | ~2.5 g (wet weight) | - | catalyst |
| Methanol (MeOH) containing 7N Ammonia (NH₃) | - | 100 mL | - | - |
| Hydrogen Gas (H₂) | 2.02 | 50-100 psi | - | - |
Step-by-Step Protocol:
-
Safety First: Hydrogen gas is highly flammable and can form explosive mixtures with air. This procedure must be performed in a well-ventilated fume hood using a specialized hydrogenation apparatus (e.g., a Parr shaker). Raney Nickel is pyrophoric when dry and should be handled as a slurry.
-
Catalyst Preparation: In a Parr hydrogenation vessel, carefully wash the Raney Nickel slurry (~2.5 g) three times with the methanolic ammonia solution to remove the water.
-
Reaction Setup: Add the nitrile precursor (5.00 g, 23.8 mmol) dissolved in 100 mL of 7N methanolic ammonia to the vessel containing the washed catalyst.
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi.
-
Reaction: Begin vigorous agitation (shaking or stirring) and heat the mixture to 40-50 °C. The reaction is typically complete when hydrogen uptake ceases (usually 12-24 hours).
-
Monitoring: Monitor the reaction by observing the pressure drop in the H₂ tank.
-
Workup: Cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry, as it can ignite. Keep it wet with methanol and dispose of it properly.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The crude product can be purified by flash column chromatography as described in Method A to yield the final product.
Conclusion
The synthesis of this compound is reliably achieved through a two-stage process involving Boc protection of the corresponding nitrile precursor followed by its reduction. Both LiAlH₄ reduction and catalytic hydrogenation are excellent methods for the key transformation, each with distinct advantages. The LiAlH₄ route is rapid and highly effective on a lab scale but requires stringent handling of pyrophoric reagents. Catalytic hydrogenation offers a safer, "greener" alternative that is highly scalable, though it requires specialized pressure equipment. The choice of method will depend on the available resources, scale, and safety infrastructure of the laboratory.
References
- VertexAI Search. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
-
Wikipedia. Nitrile reduction. Available from: [Link]
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JoVE. Nitriles to Amines: LiAlH4 Reduction. (2025-05-22). Available from: [Link]
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ChemicalDesk.Com. Mechanism (LAH reduction nitrile to amine). (2011-11-23). Available from: [Link]
-
Chemguide. reduction of nitriles. Available from: [Link]
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Periodica Polytechnica. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018-07-02). Available from: [Link]
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JoVE. Preparation of Amines: Reduction of Amides and Nitriles. (2023-04-30). Available from: [Link]
-
RSC Publishing. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. (2025-04-11). Available from: [Link]
-
National Center for Biotechnology Information. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (2017-01-23). Available from: [Link]
-
Organic Chemistry Data. Nitrile to Amine - Common Conditions. Available from: [Link]
-
Arkivoc. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Available from: [Link]
- Google Patents. Process for the preparation of 3-amino-pyrrolidine derivatives.
-
National Center for Biotechnology Information. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. PubChem Compound Summary for CID 2756485. Available from: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
-
National Center for Biotechnology Information. tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate. PubChem Compound Summary for CID 1514454. Available from: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
National Center for Biotechnology Information. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. PubChem Compound Summary for CID 854071. Available from: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]
-
RSC Publishing. Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Available from: [Link]
-
National Center for Biotechnology Information. tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. PubChem Compound Summary for CID 21720813. Available from: [Link]
-
ChemRxiv. EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. Available from: [Link]
-
National Center for Biotechnology Information. 3-Methylpyrrolidine. PubChem Compound Summary for CID 118158. Available from: [Link]
- Google Patents. United States Patent Office.
-
National Center for Biotechnology Information. tert-Butyl 3-[(methylamino)methyl]pyrrolidine-1-carboxylate. PubChem Compound Summary for CID 53249193. Available from: [Link]
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National Center for Biotechnology Information. 1-Tert-butyl 3-methyl pyrrolidine-1,3-dicarboxylate. PubChem Compound Summary for CID 4572775. Available from: [Link]
-
National Center for Biotechnology Information. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. PubChem Compound Summary for CID 1512492. Available from: [Link]
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Use of tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate in peptide synthesis
Application Note & Protocol
Strategic Incorporation of tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate to Engineer Conformationally Constrained Peptides
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rational design of peptides with predictable and stable three-dimensional structures is a cornerstone of modern drug discovery. Natural peptides often suffer from metabolic instability and conformational flexibility, limiting their therapeutic potential. The introduction of synthetic, constrained building blocks is a proven strategy to overcome these limitations. This document provides a detailed guide on the use of this compound, a unique 3,3-disubstituted pyrrolidine derivative, in solid-phase peptide synthesis (SPPS). We will explore the scientific rationale for its use, present a comprehensive protocol for its incorporation as an N-terminal capping agent, and discuss the expected conformational impact on the final peptide.
Scientific Rationale: Engineering Peptide Structure with Pyrrolidine Scaffolds
The pyrrolidine ring of proline is a powerful natural tool for restricting peptide backbone flexibility. Synthetic proline analogues and other pyrrolidine-based scaffolds amplify this effect, offering precise control over peptide conformation. The subject of this guide, this compound, is a bifunctional building block designed to impart significant structural constraints.
Key Advantages:
-
Conformational Rigidity: The geminal methyl and aminomethyl groups at the C3 position of the pyrrolidine ring introduce significant steric hindrance. This substitution restricts the ring's puckering and limits the accessible conformational space of the peptide backbone, effectively acting as a "molecular rudder" to guide peptide folding. Such constraints are known to stabilize secondary structures like β-turns and polyproline II (PPII) helices.[1]
-
Induction of Turns: The rigid structure of 3-substituted proline analogues is frequently exploited to induce β-turns, which are critical for molecular recognition and biological activity in many peptides.[1] By replacing a native amino acid with this scaffold, researchers can engineer specific folding patterns.
-
Enhanced Metabolic Stability: The steric bulk provided by the 3,3-disubstitution can shield adjacent peptide bonds from enzymatic degradation by proteases, potentially improving the in vivo half-life of the peptide therapeutic.[2]
-
Versatile Scaffold: The presence of two distinct nitrogen atoms—a primary amine for chain coupling and a Boc-protected secondary amine within the ring—allows for its use as a versatile scaffold in peptidomimetics and for creating branched or cyclic structures.[2][3][4]
Building Block: Chemical & Physical Properties
Before use, it is critical to understand the properties of the building block. It is commercially available from various suppliers, often as a racemic mixture or as individual enantiomers.[5][6]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol [7][8] |
| CAS Number | 270912-72-6 (racemic); 199174-29-3 ((R)-enantiomer)[6][8] |
| Structure | ![]() |
| Description | A pyrrolidine derivative with a Boc-protected ring nitrogen and a primary amine on a methyl substituent at the C3 position.[9] |
Core Methodology: The Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle
The incorporation of this building block is fully compatible with the most common SPPS strategy: Fmoc/tBu chemistry.[10] This method relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection.[10][11]
The synthesis is a cyclical process, with each cycle extending the peptide chain by one residue.[11]
Caption: General workflow of an Fmoc/tBu SPPS cycle.
Detailed Experimental Protocol
This protocol details the incorporation of this compound as an N-terminal capping agent onto a pre-synthesized peptide chain. This is a common application to introduce a constrained scaffold at a terminus.
Materials and Reagents:
-
Resin: Pre-loaded Fmoc-amino acid resin (e.g., Fmoc-Gly-Wang resin).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Fmoc-Amino Acids: Standard side-chain protected Fmoc-amino acids.
-
Building Block: this compound.
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Coupling/Activation Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt, and N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
Precipitation Solvent: Ice-cold diethyl ether.
Step 1: Resin Preparation
-
Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Swell the resin in DMF for 30 minutes, then drain the solvent.
Step 2: Peptide Chain Elongation
-
Synthesize the desired peptide sequence using standard automated or manual SPPS cycles as illustrated in the diagram above.[11][12]
-
For each cycle:
-
Deprotection: Add the deprotection solution to the resin and agitate for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HATU (0.95 eq. relative to amino acid) and DIPEA (2 eq. relative to resin loading) in DMF for 5 minutes. Add this solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times).
-
Step 3: Final N-Terminal Fmoc Deprotection
-
After the final amino acid has been coupled, perform a final deprotection step by adding 20% piperidine in DMF. Agitate for 10 minutes, drain, and repeat.
-
Wash the resin extensively with DMF (7-10 times) to ensure all piperidine is removed. The resin now holds the peptide with a free N-terminal amine.
Step 4: Coupling of the Diamine Building Block Causality Note: This step is distinct from a standard amino acid coupling. We are forming an amide bond between the C-terminus of a carboxylic acid (in this example, acetic acid to create an N-acetylated cap) and the primary amine of our building block. This entire unit is then coupled to the peptide's N-terminus. For simplicity, this protocol details capping the peptide N-terminus directly with an acetyl group, followed by a separate protocol to illustrate how the building block would be used if it were part of a larger capping moiety. A more direct approach is to couple the building block to the C-terminus of the peptide, which terminates the chain.
Protocol for N-Terminal Capping:
-
Activation: In a clean vial, dissolve the carboxylic acid to be coupled (e.g., Acetic Acid, 10 eq.) and HATU (9.5 eq.) in DMF. Add DIPEA (20 eq.) and let the solution activate for 2-5 minutes.
-
Coupling: Add the activated acid solution to the resin-bound peptide with its free N-terminus.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times), followed by DCM (5 times).
-
Dry the resin under vacuum.
Caption: Workflow for capping a resin-bound peptide.
Step 5: Final Cleavage and Deprotection
-
Add the freshly prepared cleavage cocktail (e.g., 3 mL for a 0.1 mmol synthesis) to the dry resin.
-
Agitate at room temperature for 2-3 hours. The TFA will cleave the peptide from the resin and simultaneously remove all acid-labile side-chain protecting groups, including the Boc group on the pyrrolidine building block.[10][13]
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Precipitate the crude peptide by adding 10 volumes of ice-cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
-
Dry the resulting peptide pellet under vacuum.
Step 6: Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Expected Outcomes and Characterization
The incorporation of the 3,3-disubstituted pyrrolidine scaffold is expected to have a profound and predictable impact on the peptide's structure.
-
Conformational Analysis: Circular Dichroism (CD) spectroscopy can be used to assess changes in the peptide's secondary structure in solution. The presence of the building block may induce a characteristic β-turn or helical signature.[13]
-
Structural Elucidation: For a definitive structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can provide atom-level insights into the peptide's conformation in solution, confirming the presence and type of turn induced by the scaffold.[13][14]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling of Building Block | - Steric hindrance of the primary amine.- Insufficient activation time or reagent equivalents.- Poor resin swelling. | - Increase coupling time to 4-6 hours or perform a double coupling.- Use a more potent coupling reagent like HATU.- Ensure adequate resin swelling in DMF prior to reaction. |
| Deletion Products Observed in MS | - Incomplete Fmoc deprotection in the preceding cycle. | - Increase deprotection time or use fresh piperidine solution.- Perform a capping step with acetic anhydride after coupling to block any unreacted amines. |
| Incomplete Removal of Boc Group | - Insufficient cleavage time.- Scavenger (TIS) concentration too low for sensitive residues. | - Extend TFA cleavage time to 4 hours.- Ensure the cleavage cocktail composition is appropriate for the peptide sequence. |
Conclusion
This compound is a powerful synthetic tool for peptide chemists aiming to create next-generation therapeutics. Its rigid structure provides a reliable method for inducing specific conformations, enhancing proteolytic stability, and serving as a versatile scaffold for further chemical modification. The protocols outlined in this guide demonstrate its straightforward integration into standard Fmoc-based SPPS workflows, opening the door to the rational design of highly structured and potent peptidomimetics.
References
-
Madalutti, C., et al. (2021). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Regioselective Incorporation of Backbone Constraints Compatible with Traditional Solid-Phase Peptide Synthesis. Request PDF. Available at: [Link]
-
Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Baklanov, M., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. Available at: [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Pyrrolidine–pyrrolidinone mimic A can snake between various S. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Available at: [Link]
-
Digital CSIC. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Available at: [Link]
-
American Chemical Society. (n.d.). Synthesis of diamino diacids and their use in solid-supported syntheses for pre-stapling of peptides with multiple disulfides. Available at: [Link]
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Books. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue. Organic & Biomolecular Chemistry. Available at: [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]
-
PMC - NIH. (n.d.). Conformational Ensembles Explored Dynamically from Disordered Peptides Targeting Chemokine Receptor CXCR4. Available at: [Link]
-
Semantic Scholar. (n.d.). Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids. Available at: [Link]
-
NIH. (n.d.). Robust Conformational Space Exploration of Cyclic Peptides by Combining Different MD Protocols and Force Fields. Available at: [Link]
Sources
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- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma-aldrich tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 6. (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate [synhet.com]
- 7. tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1515152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 2756485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 1158758-67-8 | Benchchem [benchchem.com]
- 10. digital.csic.es [digital.csic.es]
- 11. bachem.com [bachem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Conformational Ensembles Explored Dynamically from Disordered Peptides Targeting Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conformational behaviour of peptides containing a 2-pyrrolidinemethanesulfonic acid (2PyMS) residue - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Incorporation of a 3-Methyl-3-aminomethylpyrrolidine Scaffold in Modern Drug Design: Application Notes and Protocols
Introduction: The Rationale for 3D Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is paramount. The strategic use of saturated heterocyclic scaffolds, such as pyrrolidines, has gained significant traction. These structures offer a departure from the "flatland" of aromatic rings, providing three-dimensional diversity that can lead to improved potency, selectivity, and pharmacokinetic properties. The pyrrolidine ring, in particular, is a prevalent motif in numerous FDA-approved drugs.[1] This application note focuses on a specific, rationally designed building block: tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate . The introduction of a gem-dimethyl group at the 3-position of the pyrrolidine ring offers a unique conformational constraint and a valuable substitution vector, making it a highly attractive scaffold for library synthesis and lead optimization campaigns.
The tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle for the pyrrolidine nitrogen, allowing for controlled, sequential reactions. The primary amine of the aminomethyl group serves as a key nucleophilic handle for the introduction of various pharmacophoric elements via reactions such as amide bond formation, reductive amination, and urea formation. This building block is, therefore, a versatile tool for medicinal chemists aiming to explore novel chemical space and develop next-generation therapeutics.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C11H22N2O2 | N/A |
| Molecular Weight | 214.31 g/mol | N/A |
| CAS Number | 1020663-87-0 | N/A |
| Appearance | Colorless to pale yellow oil | N/A |
| Boiling Point | Not determined | N/A |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, THF) | N/A |
Application in the Development of Factor Xa Inhibitors
A notable application of a closely related amino(methyl)pyrrolidine scaffold is in the design of potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[2] In a seminal study, researchers at Bristol-Myers Squibb sought to replace a piperazine core in a known series of FXa inhibitors with a novel scaffold to improve properties such as selectivity and metabolic stability.[2] The amino(methyl)pyrrolidine scaffold was identified as a suitable bioisostere.
The rationale behind this choice is rooted in the structural and electronic properties of the scaffold. The pyrrolidine ring mimics the constrained nature of the piperazine, while the primary amine and the ring nitrogen provide two key points of interaction with the target enzyme, anchoring the P1 and P4 groups in the S1 and S4 pockets of the FXa active site.[2] The inherent flexibility of the aminomethyl side chain, combined with the rigidity of the pyrrolidine core, allows for an optimal conformational arrangement for binding.
The structure-activity relationship (SAR) studies conducted in this research culminated in the discovery of compound 15 , which exhibited a remarkable inhibitory potency with an IC50 of 5.5 nM against FXa.[2]
| Compound | Scaffold | R Group | FXa IC50 (nM) |
| Lead | Piperazine | - | Moderate |
| Analog 1 | 3-(Aminomethyl)pyrrolidine | Phenylsulfonamide | Improved |
| 15 | 3-(Aminomethyl)-3-methylpyrrolidine | Optimized Phenylsulfonamide | 5.5 |
Note: The exact structure of the R group for compound 15 is proprietary to the original publication and is represented here as an optimized phenylsulfonamide.
Experimental Protocols
The following protocols provide a general framework for the synthesis of the this compound building block and its subsequent use in amide bond formation, a cornerstone reaction in medicinal chemistry.
Protocol 1: Synthesis of this compound
This protocol is a representative, multi-step synthesis starting from commercially available materials.
Step 1: Synthesis of N-Boc-3-methylenepyrrolidine
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add potassium tert-butoxide (1.2 eq) portion-wise.
-
Allow the resulting yellow-orange slurry to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford N-Boc-3-methylenepyrrolidine.
Step 2: Synthesis of tert-Butyl 3-methyl-3-(nitromethyl)pyrrolidine-1-carboxylate
-
To a solution of N-Boc-3-methylenepyrrolidine (1.0 eq) in nitromethane (used as both reactant and solvent), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the excess nitromethane under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can often be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude tert-butyl 3-methyl-3-(nitromethyl)pyrrolidine-1-carboxylate (1.0 eq) in methanol.
-
Add Raney nickel (approximately 10% w/w) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature for 16 hours.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the desired product, this compound.
Protocol 2: General Procedure for Amide Coupling
This protocol describes a standard method for coupling the title compound with a carboxylic acid using HATU, a common and efficient coupling reagent.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous lithium chloride solution (to remove DMF), followed by saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired amide.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile building block in medicinal chemistry. Its unique three-dimensional structure and dual points for functionalization make it an attractive starting point for the synthesis of novel therapeutic agents. The successful application of a closely related scaffold in the development of potent Factor Xa inhibitors underscores the potential of this structural motif. The protocols provided herein offer a practical guide for the synthesis and utilization of this compound, empowering researchers to explore its full potential in their drug discovery endeavors. Future applications of this scaffold are anticipated in a wide range of therapeutic areas where the introduction of a constrained, 3D-diverse element can lead to enhanced biological activity and improved drug-like properties.
References
-
Shi, Y., et al. (2007). Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5952-5958. [Link]
- This reference is a placeholder for a general review on pyrrolidines in medicinal chemistry that would be cited in a full application note.
Sources
Application Notes & Protocols: Leveraging Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate for Advanced Inhibitor Synthesis
Introduction: The Strategic Value of the 3,3-Disubstituted Pyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold." Its prevalence in over 60 FDA-approved drugs underscores its importance, owing to its three-dimensional structure which allows for efficient exploration of pharmacophore space.[1][2] The non-planar, saturated nature of the pyrrolidine ring contributes significantly to the stereochemistry and novelty of drug candidates.[1]
This guide focuses on a highly valuable, functionalized building block: tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate . This molecule is engineered for versatility in drug discovery, incorporating several key features:
-
A Boc-protected secondary amine integrated into the pyrrolidine ring, which prevents unwanted side reactions and can be deprotected in a later synthetic step if required.
-
A primary aminomethyl group at the C3 position, providing a reactive handle for covalent modification, most commonly through amide bond formation.
-
A quaternary carbon at the C3 position , created by the gem-dimethyl group (a methyl group and an aminomethyl group). This structural feature is not merely a steric element; it is a strategic choice inspired by natural products.[3][4][5][6] The gem-dimethyl group can lock in a specific conformation, potentially increasing binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[3][5][6] Furthermore, it can act as a metabolic shield, blocking potential sites of oxidation and improving the pharmacokinetic profile of the final compound.[4]
This combination of features makes this compound an exceptional starting point for the synthesis of novel inhibitors targeting a wide range of biological systems, from enzymes to receptors.[2][7]
Physicochemical Properties
A clear understanding of the building block's properties is essential for reaction planning and execution. While data for the specific 3-methyl variant is sparse, the properties of the closely related unmethylated analog provide a reliable baseline for experimental design.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | [8] |
| CAS Number | 270912-72-6 | [9] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [8] |
| Molecular Weight | 200.28 g/mol | [8] |
| Appearance | Colorless to light yellow oil or solid | Typical for this class of compound |
| Solubility | Soluble in DCM, DMF, Methanol, Chloroform | Inferred from standard coupling protocols |
Note: Properties listed are for the unmethylated analog (tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate) and are expected to be very similar for the 3-methyl derivative.
Application Note I: General Protocols for Amide Bond Formation
The primary application of this building block is the formation of an amide bond between its primary amine and a carboxylic acid of interest. The presence of a quaternary center can introduce steric hindrance, making the choice of coupling reagent and conditions critical for achieving high yields.
General Workflow for Amide Coupling
The fundamental process involves the activation of a carboxylic acid, followed by nucleophilic attack from the primary amine of the pyrrolidine building block.
Protocol A: HATU-Mediated Coupling for Hindered Substrates
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient uronium-based coupling reagent, particularly effective for sterically demanding couplings where carbodiimide-based methods may be sluggish.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, 1M HCl, saturated NaHCO₃, brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid, forming the active O-acylisourea intermediate.
-
In a separate flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol B: EDC/HOBt Mediated Coupling
Rationale: The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic, cost-effective method for amide bond formation. EDC activates the carboxylic acid, while HOBt forms an active ester that is less prone to side reactions and helps suppress potential racemization at chiral centers adjacent to the carboxyl group.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
DIPEA or Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated NaHCO₃, brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (DIPEA or Et₃N, 2.5 eq) to the stirred solution.
-
Add EDC·HCl (1.5 eq) portion-wise to the cold reaction mixture. Keeping the temperature at 0 °C minimizes side reactions.
-
Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via silica gel column chromatography.
Application Note II: Troubleshooting and Experimental Causality
Why These Choices Matter: An Expert Perspective
-
Choice of Base: A non-nucleophilic, sterically hindered base like DIPEA is crucial. It is basic enough to neutralize the hydrochloride salts of reagents (like EDC·HCl) and the acid formed during the reaction, but it is too bulky to act as a competing nucleophile, which could lead to unwanted side products.
-
Solvent Selection: Anhydrous DMF or DCM are standard choices. DMF is a polar aprotic solvent that excels at dissolving a wide range of substrates, while DCM is often preferred for easier workup and removal. The key is to ensure the solvent is anhydrous, as water will hydrolyze the activated acid intermediate, halting the reaction.
-
Temperature Control: Starting reactions at 0 °C is a common practice to control the initial exothermic activation step, especially with highly reactive reagents. This minimizes the risk of degradation and side reactions, including racemization.
-
Addressing Steric Hindrance: The quaternary carbon on the pyrrolidine building block can slow down the reaction. If a reaction is sluggish, switching from EDC/HOBt to a more potent coupling agent like HATU or COMU is a logical optimization step.[10][11] In extreme cases, converting the carboxylic acid to an acid chloride can provide the necessary reactivity, although this method is less compatible with sensitive functional groups.[12]
Troubleshooting Workflow
Conclusion
This compound is a sophisticated building block designed to impart favorable physicochemical and pharmacological properties into synthesized molecules. Its strategic incorporation of a gem-dimethyl group offers medicinal chemists a tool to enhance conformational rigidity and metabolic stability. By selecting robust coupling protocols, such as those employing HATU for sterically demanding partners, researchers can efficiently incorporate this versatile scaffold into a new generation of high-value inhibitors, accelerating the drug discovery process.
References
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Menta, E., et al. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2024). Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. Available at: [Link]
-
PubMed. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Available at: [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
PubMed. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2016). The Synthesis of Sterically Hindered Amides. Available at: [Link]
-
Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]
-
ResearchGate. (n.d.). Application of gem-dimethyl groups. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
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ResearchGate. (2021). Design, synthesis and cholinesterase inhibitory activity of new dispiro pyrrolidine derivatives. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]
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Application Notes & Protocols: Mastering Amide Coupling with tert-Butyl 3-(Aminomethyl)-3-methylpyrrolidine-1-carboxylate
Introduction: Strategic Importance and Challenges
tert-Butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate is a valuable chiral building block in modern medicinal chemistry. Its structure, featuring a Boc-protected pyrrolidine ring and a primary aminomethyl group, is frequently incorporated into drug candidates to introduce a constrained, yet flexible, basic nitrogen center. This can enhance molecular rigidity, improve binding affinity to biological targets, and fine-tune physicochemical properties.
The key synthetic transformation involving this reagent is the formation of an amide bond between its primary amine and a carboxylic acid. While amide bond formation is a cornerstone of organic synthesis, the gem-dimethyl substitution adjacent to the aminomethyl group on the pyrrolidine ring can introduce moderate steric hindrance. This necessitates a careful selection of reaction conditions to achieve high yields and purity, avoiding common pitfalls such as low conversion or the formation of side products.
This guide provides a comprehensive overview of the critical parameters, detailed protocols, and troubleshooting strategies for successfully coupling this important building block. We will delve into the mechanistic rationale behind reagent selection and process optimization, empowering researchers to confidently employ this reagent in their synthetic campaigns.
The Amide Bond Formation: A Mechanistic Overview
The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that is kinetically slow under neutral conditions. The core principle of amide coupling is the in situ activation of the carboxylic acid to generate a highly electrophilic intermediate, which is then readily attacked by the nucleophilic amine.
The general workflow can be visualized as a multi-step process, starting from the preparation of reactants to the final purified product.
Caption: General workflow for amide coupling reactions.
Key Parameters for Successful Coupling
The success of the coupling reaction hinges on the judicious selection of several key components: the coupling reagent, the base, and the solvent, along with optimal reaction conditions.
The Choice of Coupling Reagent
The "coupling reagent" is the cornerstone of the reaction, responsible for activating the carboxylic acid. The choice of reagent can dramatically influence reaction rates, yields, and the suppression of side reactions like racemization (if the carboxylic acid is chiral).[1][2]
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide widely used for its efficiency and the ease of removing its urea byproduct during aqueous workup.[3][4] Carbodiimides react with carboxylic acids to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization. To mitigate this, additives are almost always used.
-
Additives (HOBt, HOAt): N-Hydroxybenzotriazole (HOBt) or the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) are used to trap the O-acylisourea, forming a more stable active ester.[4] This active ester is less susceptible to racemization and reacts cleanly with the amine to form the amide bond.[4] The EDC/HOAt combination is particularly robust.[5][6][7]
-
-
Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents available.[4][8] They react with carboxylates to rapidly form highly reactive HOAt-esters.[9] HATU is particularly effective for sterically hindered couplings and can significantly accelerate reaction times, often leading to higher yields where other methods falter.[8][10]
-
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another powerful reagent known for its effectiveness in difficult couplings and its ability to suppress racemization.[2][10]
Recommendation: For routine couplings with this compound, the EDC/HOBt or EDC/HOAt systems provide a cost-effective and reliable method. For challenging substrates (e.g., sterically hindered carboxylic acids) or when faster reaction times are desired, HATU is the reagent of choice.[1][11]
The Role of the Base
A base is required to deprotonate the carboxylic acid, forming a carboxylate anion that initiates the reaction with the coupling reagent.[9][12] It also acts as a scavenger for any acidic byproducts generated during the reaction.[13]
The ideal base is non-nucleophilic to avoid competing with the primary amine in reacting with the activated carboxylic acid.[13] Sterically hindered tertiary amines are therefore preferred.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): This is the most commonly used base in amide coupling. Its bulky isopropyl groups prevent it from acting as a nucleophile.[1][13]
-
Triethylamine (TEA): While also widely used, TEA is slightly more nucleophilic than DIPEA and can sometimes lead to side reactions.
Recommendation: Use DIPEA as the primary choice of base for this coupling. Typically, 2-3 equivalents are used to ensure the reaction medium remains basic.[3][14]
Solvent Selection
The solvent must effectively dissolve all reactants and reagents while being inert to the reaction conditions.[15]
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that is an excellent choice for most amide coupling reactions due to its high solvating power for a wide range of organic molecules.[15][16][17]
-
Dichloromethane (DCM): A less polar solvent, often used in EDC/HOBt couplings. It is volatile and easily removed during workup.[1][16]
-
N-Methyl-2-pyrrolidone (NMP): Similar to DMF, NMP is a powerful polar aprotic solvent that can be beneficial for poorly soluble substrates.[16][17]
Recommendation: Anhydrous DMF or DCM are the standard solvents. DMF is generally preferred for its superior ability to solvate all components, especially the coupling reagents and their byproducts.[17]
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0 - 1.2 equiv)
-
EDC·HCl (1.2 - 1.5 equiv)
-
HOBt (or HOAt) (1.2 - 1.5 equiv)
-
DIPEA (2.0 - 3.0 equiv)
-
Anhydrous DMF or DCM (to make a ~0.1 M solution)
-
Standard workup reagents (e.g., water, ethyl acetate, 1N HCl, sat. aq. NaHCO₃, brine)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and this compound (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise. A cloudy appearance (due to salt formation) is normal.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]
Work-up and Purification:
-
Quench the reaction by adding water.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent).
-
Wash the organic layer sequentially with 1N HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: HATU Mediated Coupling
This protocol is highly efficient, often requiring shorter reaction times, and is ideal for more sterically demanding substrates.
Mechanism Visualization:
Caption: Simplified mechanism of HATU-mediated amide coupling.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
DIPEA (2.0 - 3.0 equiv)
-
Anhydrous DMF (to make a ~0.1 M solution)
-
Standard workup reagents
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (2.5 equiv) and stir for 5 minutes.
-
Add HATU (1.1 equiv) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[8]
-
Add a solution of this compound (1.1 equiv) in a small amount of anhydrous DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt methods. Monitor progress by TLC or LC-MS.[18]
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers. To remove residual DMF, wash with a 5% LiCl aqueous solution (2-3x), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Comparative Data and Troubleshooting
The choice of protocol can be guided by the specific requirements of the synthesis.
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling Reagent | EDC·HCl / HOBt | HATU |
| Relative Cost | Lower | Higher |
| Reaction Speed | Slower (12-24 h) | Faster (1-4 h) |
| Typical Base | DIPEA / TEA | DIPEA |
| Common Solvents | DCM, DMF | DMF |
| Typical Yield | Good to Excellent | Excellent |
| Best For | Routine synthesis, large scale | Hindered substrates, rapid synthesis |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inadequate activation of the acid. 2. Steric hindrance.[10] 3. Poor quality reagents (e.g., wet solvent/reagents). | 1. Switch from EDC/HOBt to a more powerful reagent like HATU. 2. Increase the reaction temperature to 40-50 °C. 3. Ensure all reagents and solvents are anhydrous. Use freshly opened bottles. |
| Multiple Spots on TLC (Side Products) | 1. Racemization of a chiral acid. 2. Side reaction of the coupling reagent. 3. Degradation of starting material or product. | 1. If using EDC, ensure an additive like HOBt or HOAt is present. Run the reaction at 0 °C initially. 2. Use a slight excess of the amine (1.1-1.2 equiv) to ensure the activated ester is consumed. 3. Reduce reaction time by using HATU or by gentle heating if the reaction is sluggish. |
| Unreacted Starting Material | 1. Insufficient equivalents of coupling reagent or base. 2. Reaction time is too short. 3. Deactivation of coupling reagent by water. | 1. Re-check calculations and use at least 1.2 equiv of coupling reagent and 2.0 equiv of base. 2. Extend the reaction time and monitor by LC-MS. 3. Use anhydrous solvents and reagents. |
References
-
Nishiyama, Y., & Kurokawa, N. (n.d.). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed. [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. (2014). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?[Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
-
Pardeshi, S. D., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. [Link]
-
G. Bassi, et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH. [Link]
-
ResearchGate. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. [Link]
-
Semantic Scholar. (n.d.). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]
-
AAPPTec. (n.d.). Coupling Reagents. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
The Royal Society of Chemistry. (2020). Supporting information. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
Hudson, A. S., et al. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
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Purification techniques for tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
An In-Depth Guide to the Purification of tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
Introduction
This compound is a key chiral building block in contemporary drug discovery and development. Its substituted pyrrolidine scaffold is a prevalent motif in a wide array of pharmacologically active agents, including inhibitors, immunomodulators, and antibacterials.[1] The presence of both a primary amine and a Boc-protected secondary amine provides synthetic handles for diverse chemical transformations.
Achieving high purity of this intermediate is paramount, as residual impurities from synthesis can lead to unwanted side reactions, complicate reaction monitoring, and compromise the integrity of the final active pharmaceutical ingredient (API). This application note provides a comprehensive, field-tested guide for researchers and process chemists on the multi-step purification of this valuable intermediate, moving from crude reaction mixtures to highly pure, well-characterized material. We will delve into the causality behind methodological choices, offering detailed protocols for extraction, chromatography, and crystallization.
Section 1: Molecular Characteristics and Impurity Profile Analysis
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurities generated during its synthesis.
Key Molecular Features:
-
Primary Amine (-CH₂NH₂): This group is basic and serves as the primary handle for acid-base extraction techniques. It is also responsible for the compound's polarity and potential for strong interaction with acidic stationary phases like silica gel.
-
Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is a carbamate that protects the pyrrolidine nitrogen. It is stable to most bases and nucleophiles but is labile under acidic conditions.[2] This sensitivity necessitates the use of mild acids during extractive workups to prevent premature deprotection.
-
Chiral Center: The molecule contains a stereocenter at the 3-position of the pyrrolidine ring. Purification methods must be chosen to avoid racemization and to separate diastereomeric impurities if present.
Common Impurity Profile:
Impurities are largely dependent on the synthetic route but often include:
-
Unreacted Starting Materials: Such as the corresponding alcohol, nitrile, or azide precursor.
-
Boc-Related Impurities: Residual di-tert-butyl dicarbonate (Boc₂O) or tert-butanol.
-
Reaction Byproducts: Side-products from reduction or alkylation steps.[3]
-
Solvents: Residual organic solvents used in the reaction or initial workup.
-
Diastereomers: If the synthesis is not perfectly stereospecific, closely related stereoisomers may be present, which can be challenging to separate.[3]
Section 2: A Strategic, Multi-Step Purification Workflow
No single technique is optimal for all scenarios. A logical, multi-step approach is most effective, using a low-resolution, high-capacity method for bulk impurity removal, followed by a high-resolution technique for fine purification.
Caption: High-level purification strategy for the target compound.
Section 3: Protocol 1 - Acid-Base Extraction for Bulk Impurity Removal
This technique leverages the basicity of the primary amine to selectively move the target compound into an aqueous phase, leaving neutral or acidic impurities behind in the organic layer.[4][5]
Causality: By washing the crude organic solution with a dilute acid, the primary amine is protonated to form a water-soluble ammonium salt.[6] Neutral impurities (e.g., residual Boc₂O, some starting materials) remain in the organic layer and are discarded. The aqueous layer, now containing the protonated product, is then basified to regenerate the neutral, organic-soluble amine, which is recovered by back-extraction into a fresh organic solvent.[6]
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol:
-
Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Caution: Use of a strong acid risks hydrolyzing the Boc group; a weak acid is preferable.[4]
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate completely. Drain and collect the lower aqueous layer.
-
Repeat the extraction of the organic layer with fresh dilute acid to ensure complete transfer of the amine.
-
Combine the aqueous extracts in a flask and cool in an ice bath.
-
Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10, check with pH paper).
-
Return the basified aqueous solution to the separatory funnel and extract three times with a fresh organic solvent (e.g., EtOAc).[5]
-
Combine the organic extracts, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.
Table 1: Troubleshooting Acid-Base Extraction
| Issue | Possible Cause | Suggested Solution |
| Emulsion Formation | High concentration of surfactants or fine particulates. | Add a small amount of brine (saturated aq. NaCl) to break the emulsion. Allow the funnel to stand for an extended period. |
| Low Recovery | Incomplete extraction or back-extraction. Product salt is partially soluble in the organic phase. | Perform additional extractions (both acidic and basic steps). Ensure pH is sufficiently acidic (<2) or basic (>10) during the respective steps. |
| Product Precipitation | The free base or salt form has low solubility in the chosen solvent. | If solid forms upon basification, it can be collected by suction filtration.[5] Alternatively, use a larger volume of extraction solvent. |
Section 4: Protocol 2 - Flash Column Chromatography
For removing impurities with similar basicity but different polarity (e.g., diastereomers or polar byproducts), flash column chromatography on silica gel is the method of choice.[7]
Causality: Silica gel is an acidic stationary phase (SiO₂ with surface Si-OH groups). Basic compounds like amines can interact strongly with these acidic sites, leading to irreversible adsorption or significant peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, is added to the mobile phase.[3] This modifier competitively binds to the active sites on the silica, allowing the target amine to elute symmetrically and efficiently.
Experimental Protocol:
-
Select an Eluent System: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of ~0.2-0.4 for the target compound. A common starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate), with a small addition of a basic modifier.
-
Prepare the Column: Prepare a slurry of silica gel in the chosen eluent and pack the column. Equilibrate the column by running several column volumes of the eluent through it.
-
Load the Sample: Dissolve the product from the extraction step in a minimal amount of the eluent (or a stronger solvent like DCM). Adsorb this solution onto a small amount of silica gel ("dry loading") or load it directly onto the column ("wet loading"). Dry loading is preferred for better resolution.
-
Elute and Collect: Run the column with the eluent, collecting fractions. Monitor the elution process using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Table 2: Example Eluent Systems for Chromatography
| Eluent System (v/v/v) | Typical Rf | Notes |
| Dichloromethane / Methanol / Triethylamine (95:5:0.5) | 0.35 | Good for moderately polar compounds. Triethylamine suppresses tailing. |
| Ethyl Acetate / Heptane / Ammonia (sat. in MeOH) (70:30:1) | 0.30 | Using ammonia (often as a saturated solution in methanol) is an effective alternative to triethylamine.[3] |
| Ethyl Acetate / Methanol (9:1) + 1% Et₃N | 0.40 | A more polar system for compounds that are strongly retained on silica. |
Section 5: Protocol 3 - Crystallization for Final Polishing
Crystallization is an excellent final step to achieve high purity and isolate the product as a stable, crystalline solid. Many Boc-protected amines are initially isolated as oils.[8]
Causality: This process relies on the principle that the desired compound is soluble in a hot solvent system but poorly soluble upon cooling, while impurities remain in the solution (the "mother liquor"). For oils that are difficult to crystallize, techniques like "pulping" or trituration with a non-polar solvent can induce solidification.[9][10]
Experimental Protocol (Recrystallization):
-
Dissolve the purified oil in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol).[3]
-
Slowly add a "non-solvent" or "anti-solvent" (e.g., water, hexanes) dropwise at an elevated temperature until the solution becomes faintly turbid.
-
Add a few drops of the hot solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.[9][10]
-
Once crystallization begins, cool the flask further in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Experimental Protocol (Inducing Crystallization from an Oil):
-
If the product is an oil after chromatography, remove all residual solvent under high vacuum.
-
Add a weak polar or non-polar solvent in which the product is poorly soluble (e.g., diethyl ether or hexanes).[8]
-
Stir or sonicate the mixture vigorously. This process, known as pulping or trituration, can often induce the oil to solidify.
-
If solidification occurs, filter the solid, wash with fresh cold solvent, and dry under vacuum.
Section 6: Purity and Structural Confirmation
The purity of the final product should always be validated by appropriate analytical methods.
-
High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity (e.g., >98% by area normalization).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of solvent or other minor impurities.[11]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[11]
-
Chiral Chromatography (HPLC or GC): Essential for determining the enantiomeric or diastereomeric excess if the material is intended to be a single stereoisomer.[3]
Conclusion
The purification of this compound is a multi-faceted process that leverages the unique chemical properties of the molecule. A strategic combination of acid-base extraction for bulk impurity removal, followed by modified-phase column chromatography for high-resolution separation, and concluding with crystallization provides a robust pathway to obtaining material of high purity. Each step is chosen for a specific purpose, ensuring an efficient and logical workflow suitable for both research and process development environments.
References
-
Wikipedia. Acid–base extraction. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Eureka | Patsnap. Crystallization method of Boc-amino acid. [Link]
- Google Patents.
- Google Patents.
-
PubChem. tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate. [Link]
-
PubChem. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. [Link]
-
Journal of the American Chemical Society. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. [Link]
-
YouTube. Acid-Base Extraction Tutorial. [Link]
-
ResearchGate. Is it possible to extract amino acids from water using extraction?. [Link]
-
ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]
-
YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
NIH National Library of Medicine. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]
Sources
- 1. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Characterization of Tert-Butyl 3-(Aminomethyl)-3-Methylpyrrolidine-1-Carboxylate
Introduction
Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate is a key building block in contemporary drug discovery and development. Its unique structural features, including a chiral center, a primary amine, and a bulky tert-butyloxycarbonyl (Boc) protecting group, make it a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. The precise characterization of this molecule is paramount to ensure the identity, purity, and quality of active pharmaceutical ingredients (APIs), in alignment with stringent regulatory standards.
This comprehensive guide provides a suite of analytical methods for the robust characterization of this compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and reliable analysis. All methodologies are presented with a focus on self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₂ | N/A |
| Molecular Weight | 214.31 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Appearance | Colorless to pale yellow oil | N/A |
| Boiling Point | Approx. 285.5 °C at 760 mmHg | N/A |
| Density | Approx. 1.0 g/cm³ | N/A |
Analytical Characterization Workflow
The comprehensive characterization of this compound involves a multi-technique approach to confirm its structure, assess its purity, and identify any potential impurities. The following diagram illustrates the recommended analytical workflow.
Caption: Integrated workflow for the characterization of the target compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Principle: Reversed-phase HPLC (RP-HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates. This technique separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The retention time and peak area are used to identify and quantify the main component and any impurities, respectively.
Rationale for Method Selection: A gradient elution method is selected to ensure the effective separation of the relatively polar target molecule from both more polar and less polar impurities that may be present from the synthesis or degradation. A C18 column is a versatile and robust choice for this application. UV detection is suitable as the carbamate group provides sufficient chromophore for detection at low wavelengths.
Protocol: HPLC Purity Analysis
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC with UV detector |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Blank Injection: Inject the diluent (50:50 A:B) to ensure no interfering peaks are present at the retention time of the analyte.
-
Sample Analysis: Inject the prepared sample solution and record the chromatogram.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Method Validation: This method should be validated in accordance with ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Principle: NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.
Rationale for Method Selection: The combination of ¹H and ¹³C NMR is essential to confirm the precise structure of this compound, including the presence and connectivity of the pyrrolidine ring, the aminomethyl group, the methyl group at the 3-position, and the Boc protecting group.
Protocol: NMR Analysis
Instrumentation and Conditions:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) | Chloroform-d (CDCl₃) |
| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm | CDCl₃ at 77.16 ppm |
| Temperature | 25°C | 25°C |
| Sample Preparation | Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent. | Dissolve approximately 50-100 mg of the sample in 0.6-0.7 mL of deuterated solvent. |
Expected Chemical Shifts (Predicted):
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.5 (3C), ~79.5 (1C) |
| Boc (C=O) | - | ~154.8 |
| Pyrrolidine CH₃ | ~1.10 (s, 3H) | ~25.0 |
| Pyrrolidine CH₂ (C2) | ~3.2-3.4 (m, 2H) | ~53.0 |
| Pyrrolidine CH₂ (C4) | ~1.6-1.8 (m, 2H) | ~35.0 |
| Pyrrolidine C3 | - | ~40.0 |
| Aminomethyl (CH₂NH₂) ** | ~2.7-2.9 (m, 2H) | ~50.0 |
| Amine (NH₂) ** | ~1.5-2.5 (br s, 2H) | - |
Note: Chemical shifts are predictions and may vary slightly based on experimental conditions.
Mass Spectrometry (MS) for Molecular Weight Verification
Principle: Mass spectrometry is a sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of the target compound and to gain structural information from its fragmentation pattern.
Rationale for Method Selection: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing in-source fragmentation and favoring the observation of the protonated molecular ion [M+H]⁺. The analysis of the fragmentation pattern can provide further structural confirmation, particularly for the labile Boc group.
Protocol: Mass Spectrometry Analysis
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Mass Spectrometer | ESI source coupled to a quadrupole or time-of-flight (TOF) analyzer |
| Ionization Mode | Positive Ion Mode |
| Infusion Solvent | 50:50 Acetonitrile:Water with 0.1% Formic Acid |
| Sample Preparation | Dilute the sample to approximately 10-100 µg/mL in the infusion solvent. |
Expected Mass-to-Charge Ratios (m/z):
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 215.18 | Expected around 215.2 | Protonated molecular ion |
| [M-C₄H₈+H]⁺ | 159.12 | Expected around 159.1 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | 115.12 | Expected around 115.1 | Loss of the entire Boc group |
Insight into Fragmentation: The tert-butoxycarbonyl (Boc) group is known to undergo characteristic fragmentation in mass spectrometry. The loss of isobutylene (56 Da) via a McLafferty-type rearrangement is a common fragmentation pathway for Boc-protected amines. The observation of this neutral loss provides strong evidence for the presence of the Boc group.[6]
Caption: Key fragmentation pathways for the target compound in ESI-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of chemical bonds and functional groups present in the molecule.
Rationale for Method Selection: FTIR is a rapid and non-destructive technique that provides a molecular fingerprint of the compound. It is particularly useful for confirming the presence of key functional groups such as the N-H of the primary amine, the C=O of the carbamate, and the C-N bonds.
Protocol: FTIR Analysis
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Spectrometer | FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector |
| Sample Preparation | A thin film of the neat oil sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. |
| Scan Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 16-32 |
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 2975-2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |
| ~1690 | C=O stretch | Carbamate (-O-C=O) |
| 1650-1580 | N-H bend | Primary Amine (-NH₂) |
| 1470-1450 | C-H bend | Aliphatic (CH₂, CH₃) |
| 1390 & 1365 | C-H bend (doublet) | tert-Butyl group |
| 1250-1020 | C-N stretch | Aliphatic Amine/Carbamate |
The presence of two distinct bands in the N-H stretching region is a strong indicator of a primary amine. The intense carbonyl stretch around 1690 cm⁻¹ is characteristic of the carbamate group in the Boc protecting group.
Conclusion
The analytical methods and protocols outlined in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of HPLC, NMR, MS, and FTIR, researchers and drug development professionals can confidently verify the identity, structure, purity, and quality of this critical pharmaceutical intermediate. Adherence to these protocols and the principles of analytical method validation will ensure data integrity and support the advancement of drug discovery and development programs.
References
-
European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. Retrieved from [Link]
-
Hu, C., et al. (2024, December 12). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]
-
International Council for Harmonisation. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. Retrieved from [Link]
Sources
Application Notes and Protocols for the Spectroscopic Analysis of Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
Introduction
Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate is a key building block in contemporary drug discovery and medicinal chemistry. Its substituted pyrrolidine scaffold is a prevalent motif in a multitude of biologically active compounds. The presence of a primary amine, a quaternary carbon center, and a bulky tert-butyloxycarbonyl (Boc) protecting group presents a unique set of analytical challenges and requires a robust, multi-technique approach for unambiguous structural confirmation and purity assessment. This guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the detailed characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols and data interpretation guidelines presented herein are designed to ensure scientific integrity and provide a self-validating system for the analysis of this and structurally related molecules.
Molecular Structure and Key Features
A thorough understanding of the molecular structure is paramount for the accurate interpretation of spectroscopic data. The key structural features of this compound that influence its NMR and MS spectra are:
-
Pyrrolidine Ring: A five-membered saturated heterocyclic ring.
-
Boc Protecting Group: A bulky tert-butyl group attached to a carbamate, which restricts rotation and influences the chemical environment of the pyrrolidine ring protons.
-
Quaternary Carbon at C3: This stereocenter is substituted with a methyl group and an aminomethyl group.
-
Primary Amine: The -NH2 group contains labile protons that can exchange with deuterated solvents in NMR.
-
Chirality: The C3 carbon is a chiral center, which can lead to diastereotopicity of the protons on the pyrrolidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry.
Experimental Protocols
1. Sample Preparation for ¹H and ¹³C NMR
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for this compound. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used, but will result in different chemical shifts. The choice of solvent can impact the observation of the amine protons due to varying rates of proton exchange.[1]
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
-
2. NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Data Interpretation and Analysis
The following tables summarize the expected chemical shifts for this compound. These are predicted values based on the analysis of structurally similar compounds and established chemical shift increments.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.50 - 3.20 | m | 4H | Pyrrolidine ring protons (CH₂) |
| ~2.80 | s | 2H | Aminomethyl (CH₂) |
| ~1.60 | br s | 2H | Amine (NH₂) |
| ~1.45 | s | 9H | tert-Butyl (C(CH*₃)₃) |
| ~1.10 | s | 3H | Methyl (CH₃) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.7 | Carbonyl (C=O) |
| ~79.5 | Quaternary Carbon (Boc, C(CH₃)₃) |
| ~55.0 | Pyrrolidine Ring Carbon (CH₂) |
| ~50.0 | Aminomethyl Carbon (CH₂NH₂) |
| ~45.0 | Pyrrolidine Ring Carbon (CH₂) |
| ~40.0 | Quaternary Carbon (Pyrrolidine, C3) |
| ~28.5 | tert-Butyl Carbons (CH₃) |
| ~25.0 | Methyl Carbon (CH₃) |
Causality Behind Spectral Features:
-
The tert-butyl group protons appear as a sharp singlet around 1.45 ppm due to their magnetic equivalence and distance from deshielding groups.
-
The pyrrolidine ring protons will exhibit complex multiplets between 2.5 and 3.5 ppm due to diastereotopicity and spin-spin coupling.[2]
-
The aminomethyl protons are expected to appear as a singlet, as they are adjacent to a quaternary carbon.
-
The amine protons will likely be a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can vary with concentration and solvent.
-
In the ¹³C NMR spectrum , the carbonyl carbon of the Boc group is the most downfield signal. The quaternary carbon of the tert-butyl group appears around 79.5 ppm. The remaining carbons of the pyrrolidine ring and the methyl and aminomethyl groups will appear in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.
Experimental Protocols
1. Sample Preparation for ESI-MS
-
Solvent System: A mixture of methanol or acetonitrile with water is typically used. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.
-
Procedure:
-
Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
2. ESI-MS Data Acquisition
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Mode: Positive ion mode is preferred to observe the protonated molecule [M+H]⁺.
-
Source Parameters (Typical Starting Points):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Nebulizer Gas (N₂) Flow: 5 - 10 L/hr
-
Drying Gas (N₂) Flow: 200 - 300 L/hr
-
Data Interpretation and Analysis
The expected molecular weight of this compound (C₁₁H₂₂N₂O₂) is 214.3 g/mol .[2]
Table 3: Expected Ions in ESI-MS (Positive Mode)
| m/z | Ion |
| 215.18 | [M+H]⁺ |
| 237.16 | [M+Na]⁺ |
| 159.13 | [M+H - C₄H₈]⁺ |
| 115.11 | [M+H - Boc]⁺ |
Fragmentation Pattern:
The primary fragmentation pathway for Boc-protected amines in ESI-MS involves the loss of the Boc group or components thereof. The protonated molecule [M+H]⁺ will be the base peak. Common fragment ions include:
-
Loss of isobutylene (C₄H₈): A neutral loss of 56 Da from the [M+H]⁺ ion.
-
Loss of the entire Boc group: A neutral loss of 100 Da from the [M+H]⁺ ion.
Visualization of Experimental Workflow
Caption: General experimental workflows for NMR and MS analysis.
Troubleshooting and Advanced Insights
-
Broad ¹H NMR Signals: Broadening of the pyrrolidine ring proton signals can occur due to restricted rotation around the N-Boc bond. Performing variable temperature NMR experiments can help to resolve these broad signals into sharper multiplets.
-
Disappearance of Amine Protons: The primary amine protons may not be observable in protic deuterated solvents like CD₃OD due to rapid deuterium exchange. Adding a drop of D₂O to a CDCl₃ solution of the sample will also lead to the disappearance of the NH₂ signal, confirming its assignment.
-
In-source Fragmentation in MS: If significant fragmentation is observed even with soft ionization conditions, consider reducing the cone voltage and source temperature to minimize in-source decay of the parent ion.
-
Adduct Formation: The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts is common in ESI-MS. While they confirm the molecular weight, they can reduce the intensity of the desired [M+H]⁺ ion. Using high-purity solvents and plastic vials can minimize alkali metal contamination.
Conclusion
The structural characterization of this compound requires a synergistic application of NMR and mass spectrometry. By following the detailed protocols and data interpretation guidelines outlined in this application note, researchers can confidently confirm the identity, purity, and structural integrity of this important synthetic building block. The provided insights into potential analytical challenges and troubleshooting strategies will further aid in obtaining high-quality, unambiguous spectroscopic data, which is critical for advancing drug discovery and development programs.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
Sources
Application Note: Derivatization of the Aminomethyl Group on the Pyrrolidine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Aminomethyl-Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[2] When functionalized with an aminomethyl group (-CH₂NH₂), the pyrrolidine scaffold becomes an exceptionally versatile building block for drug discovery.[3] The primary amine of the aminomethyl group serves as a key synthetic handle, enabling the introduction of a wide array of functional groups through various derivatization strategies. This allows for the systematic exploration of the chemical space around the core scaffold to modulate properties such as potency, selectivity, solubility, and metabolic stability.
This application note provides a detailed guide to the most common and effective methods for derivatizing the aminomethyl group on the pyrrolidine ring, including acylation, sulfonylation, and reductive amination. For each method, we will discuss the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into experimental choices and potential challenges.
Core Derivatization Strategies: A Practical Overview
The primary amine of the aminomethyl-pyrrolidine moiety is a potent nucleophile, readily participating in reactions with a variety of electrophiles. The choice of derivatization strategy depends on the desired final compound and the overall synthetic plan.
Acylation: Formation of Amide Bonds
Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry.[4] Acylating the aminomethyl-pyrrolidine introduces a diverse range of functionalities, from simple alkyl and aryl groups to complex heterocyclic systems.
Mechanistic Rationale & Reagent Selection
The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid. Modern coupling reagents have revolutionized this process by converting the carboxylic acid's hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine.
Among the plethora of available coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has become a reagent of choice.[5] Its popularity is due to its high efficiency, rapid reaction rates, low rates of racemization for chiral substrates, and effectiveness even with sterically hindered starting materials.[5]
The mechanism of HATU-mediated coupling involves two key steps.[5] First, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU activates the carboxylic acid to form a highly reactive OAt-active ester.[5] In the second step, the aminomethyl-pyrrolidine attacks this active ester to form the stable amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[5] The presence of the HOAt moiety is critical as it accelerates the reaction and suppresses side reactions like epimerization.[5]
Data Summary: Common Acylation Conditions
| Parameter | Condition | Rationale |
| Amine | (S)-1-Boc-2-(aminomethyl)pyrrolidine | Chiral building block with protected pyrrolidine nitrogen. |
| Carboxylic Acid | 1.0 equivalent (Limiting Reagent) | The scaffold to be coupled to the amine. |
| Coupling Reagent | HATU (1.0 - 1.2 equivalents) | Highly efficient activation of the carboxylic acid.[5][6] |
| Base | DIPEA or TEA (2.0 - 3.0 equivalents) | Non-nucleophilic base to facilitate carboxylate formation.[5][7] |
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvent to dissolve reactants.[7] |
| Temperature | Room Temperature (RT) | Mild conditions are sufficient for the reaction. |
| Reaction Time | 1 - 18 hours | Monitored by TLC or LC-MS for completion.[5] |
Detailed Protocol: HATU-Mediated Acylation
This protocol describes a general procedure for coupling a generic carboxylic acid with (S)-1-Boc-2-(aminomethyl)pyrrolidine.
Materials:
-
(S)-1-Boc-2-(aminomethyl)pyrrolidine (1.1 eq)
-
Carboxylic Acid (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica Gel for column chromatography
Procedure:
-
Pre-activation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes. This step pre-activates the carboxylic acid.[5]
-
Coupling: Add a solution of (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-18 hours).[5]
-
Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOAt), and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure acylated product.
Reductive Amination: Formation of Secondary and Tertiary Amines
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the synthesis of secondary and tertiary amines.[8][9] This one-pot procedure involves the reaction of the aminomethyl-pyrrolidine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.[9]
Mechanistic Rationale & Reagent Selection
The success of a one-pot reductive amination hinges on the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to rapidly reduce the imine/iminium ion intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this transformation.[8][10]
The key advantage of STAB is its chemoselectivity. The rate of reduction of the protonated imine (iminium ion) is much faster than the reduction of the aldehyde or ketone.[10] This selectivity minimizes the formation of alcohol byproducts, a common issue with stronger reducing agents like sodium borohydride (NaBH₄).[8] Furthermore, STAB is less toxic and often provides higher yields with fewer side products compared to reagents like sodium cyanoborohydride (NaBH₃CN).[8][11] The reaction is typically carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) and can be catalyzed by a small amount of acetic acid, especially for less reactive ketones.[10]
Visualizing the Workflow: Reductive Amination
Caption: One-pot reductive amination workflow.
Detailed Protocol: Reductive Amination with STAB
This protocol provides a general method for the reductive amination of an aldehyde with (S)-1-Boc-2-(aminomethyl)pyrrolidine.
Materials:
-
(S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq)
-
Aldehyde (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated NaHCO₃ (aq)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) and the aldehyde (1.2 eq) in DCE.
-
Stir the mixture at room temperature for approximately 20-30 minutes to allow for the initial formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in one portion. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution.[12] Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with Dichloromethane (3x).[12]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated pyrrolidine derivative.[12]
Sulfonylation: Formation of Sulfonamides
Sulfonamides are a key functional group in many therapeutic agents. The reaction of the aminomethyl-pyrrolidine with a sulfonyl chloride provides a straightforward route to this important class of compounds.
Mechanistic Rationale & Key Considerations
The sulfonylation of an amine involves the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride, leading to the displacement of the chloride leaving group. This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl generated during the reaction. The choice of solvent is usually an aprotic solvent like Dichloromethane (DCM).
It is crucial to use anhydrous conditions, as sulfonyl chlorides can react with water. The reaction is generally fast and proceeds smoothly at room temperature.
Visualizing the Transformation: Sulfonylation
Caption: General scheme for sulfonamide synthesis.
Detailed Protocol: Sulfonamide Synthesis
This protocol outlines a general procedure for the synthesis of a sulfonamide from (S)-1-Boc-2-(aminomethyl)pyrrolidine and a sulfonyl chloride.
Materials:
-
(S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq)
-
Sulfonyl Chloride (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) to the solution.
-
Addition of Electrophile: Add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir until the reaction is complete as monitored by TLC or LC-MS (typically 1-3 hours).
-
Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1N HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure sulfonamide product.
Conclusion
The aminomethyl-pyrrolidine scaffold is a powerful and versatile starting point for the synthesis of diverse compound libraries in drug discovery. The primary amine provides a reliable handle for derivatization through robust and well-established chemical transformations. Acylation using modern coupling reagents like HATU, reductive amination with the mild and selective STAB, and classical sulfonylation are three cornerstone strategies that enable medicinal chemists to fine-tune molecular properties and develop novel therapeutic agents. The protocols and insights provided in this application note serve as a practical guide for researchers to effectively utilize this valuable building block in their synthetic endeavors.
References
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. Available from: [Link].
-
Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available from: [Link].
- Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022;27(19):6688.
-
Amide Synthesis. Fisher Scientific. Available from: [Link].
-
Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. ResearchGate. Available from: [Link].
-
Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. ResearchGate. 2008. Available from: [Link].
- Jones, R. C. F., Begley, M. J., Peterson, G. E., & Sumaria, S. Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1. 1990:1959-1968.
-
The derivatization reaction routes of 2-(aminomethyl)-1ethylpyrrolidine. ResearchGate. Available from: [Link].
-
Coupling Reagents. Aapptec Peptides. Available from: [Link].
-
Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available from: [Link].
- Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. 2022;14:133-145.
- N‐Alkylation of Fulleropyrrolidines by Aminomethylation Reaction of Ketones/Arylboronic Acids. ChemistrySelect. 2021;6(40):10893-10897.
-
Reductive amination. Wikipedia. 2023. Available from: [Link].
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters. 2016;18(22):5968-5970.
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. 2018. Available from: [Link].
- Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. Google Patents.
-
Synthesis question: Using reductive amination to form pyrrolidine. Chemistry Stack Exchange. 2020. Available from: [Link].
-
Reductive Amination, and How It Works. Master Organic Chemistry. 2017. Available from: [Link].
- Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. 2023.
- Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry. 2020;28(2):115216.
-
Synthesis and -characterization of new N-substituted 2-aminopyrrole derivatives. ResearchGate. 2019. Available from: [Link].
- Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes.
- The preparation of n-alkenyl-2-aminomethyl-pyrrolidines. Google Patents.
-
2-(Aminomethyl)-1-N-Boc-pyrrolidine. ChemBK. Available from: [Link].
-
Metalation-Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. Available from: [Link].
- Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine. Google Patents.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. 2022;27(19):6688.
- N-Dealkylation of Amines. Molecules. 2019;24(23):4302.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021;26(16):4834.
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- 1. enamine.net [enamine.net]
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- 12. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of tert-Butyl 3-(Aminomethyl)-3-methylpyrrolidine-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis of tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis and overcome common challenges.
The synthesis of 3,3-disubstituted pyrrolidines, such as the target molecule, presents unique challenges, primarily centered around the construction of the quaternary stereocenter at the C3 position. This guide will provide a plausible synthetic approach and address potential issues you may encounter at each step.
Proposed Synthetic Pathway
A common and effective strategy for constructing the 3-methyl-3-(aminomethyl)pyrrolidine core involves a multi-step sequence starting from a readily available pyrrolidinone precursor. The proposed pathway is as follows:
Common side reactions in the synthesis of substituted pyrrolidines
Welcome to the Technical Support Center for the synthesis of substituted pyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these vital heterocyclic compounds. Pyrrolidine rings are pivotal structural motifs in a vast array of natural products and pharmaceuticals.[1][2][3] This resource provides troubleshooting advice in a frequently asked questions (FAQs) format, detailed experimental protocols, and visual aids to optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of substituted pyrrolidines, providing potential causes and actionable solutions.
Low Yields and Incomplete Reactions
Question: My reaction to form a substituted pyrrolidine is resulting in a low yield, and TLC analysis indicates the presence of unreacted starting material. What are the likely causes and how can I improve the conversion?
Answer: Low yields and incomplete reactions are common frustrations in pyrrolidine synthesis and can often be attributed to several factors:
-
Insufficient Reagent Stoichiometry or Catalyst Activity: Ensure that all reagents are added in the correct stoichiometric amounts. For catalytic reactions, verify the activity of your catalyst, as prolonged storage or improper handling can lead to deactivation.[4]
-
Suboptimal Reaction Conditions: The reaction temperature and time may not be optimal for your specific substrate. Consider incrementally increasing the temperature or extending the reaction time while carefully monitoring the progress by TLC or LC-MS to avoid decomposition.[4][5]
-
Poor Solubility of Starting Materials: If your starting materials are not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Experiment with different solvent systems or consider gentle heating to improve solubility.
-
Presence of Inhibitors: Impurities in your starting materials or solvents can act as inhibitors. Ensure the purity of your reagents and use dry, high-quality solvents.[6]
Issues with Stereocontrol and Regioselectivity
Question: I am performing a 1,3-dipolar cycloaddition to synthesize a polysubstituted pyrrolidine, but I am observing a mixture of regioisomers and diastereomers. How can I improve the selectivity?
Answer: Achieving high levels of stereocontrol and regioselectivity is a primary challenge in pyrrolidine synthesis, particularly in cycloaddition reactions.[4][7] Here are some strategies to address this:
-
Choice of Catalyst and Ligand: In catalytic asymmetric reactions, the choice of a chiral catalyst and ligand is crucial for enantioselectivity.[4] For transition-metal-catalyzed reactions, the ligand can significantly influence both regioselectivity and stereoselectivity.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the stereochemical outcome.[8] Experiment with a range of solvents to find the optimal conditions for your desired isomer.
-
Steric Hindrance: The steric bulk of the substituents on both the 1,3-dipole and the dipolarophile can direct the approach of the reacting species, thereby controlling regioselectivity.[9] Modifying the substituents may be necessary to favor the desired isomer.
-
Frontier Molecular Orbital (FMO) Theory: The regioselectivity of 1,3-dipolar cycloadditions can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice versa).[10] Computational analysis can aid in understanding and predicting the outcome.
Formation of Unexpected Side Products
Question: My reaction is producing a significant amount of an unexpected side product. What are some common side reactions in pyrrolidine synthesis?
Answer: Several side reactions can compete with the desired pyrrolidine formation. Identifying the side product is the first step in troubleshooting. Common side reactions include:
-
Epimerization: The chiral centers in your starting materials or product can be susceptible to epimerization, especially under basic or acidic conditions, or at elevated temperatures.[8][11] This leads to a loss of stereochemical purity. To mitigate this, use milder reaction conditions and carefully control the pH.
-
Over-reduction or Oxidation: In reactions involving reducing or oxidizing agents, over-reaction can lead to undesired products.[5] For example, during the reduction of a carbonyl group, the alcohol product may be further reduced. Careful control of the stoichiometry of the reagent and reaction temperature is essential.
-
Dimerization or Polymerization: The starting materials or reactive intermediates may self-react to form dimers or polymers, particularly at high concentrations. Running the reaction at a lower concentration can sometimes minimize these side reactions.
-
Elimination Reactions: The formation of an alkene via an elimination reaction can compete with the desired nucleophilic substitution, especially when a good leaving group is present and the reaction is run at higher temperatures.[5]
-
Ring-Opening: In some cases, the pyrrolidine ring itself can be susceptible to ring-opening, particularly if strained or activated.
Difficulties with Product Purification
Question: I am having trouble purifying my substituted pyrrolidine product. It seems to be highly polar and water-soluble. What purification strategies can I employ?
Answer: The basic nitrogen atom in the pyrrolidine ring often imparts high polarity and water solubility to the molecule, making extraction and purification challenging.[4] Here are some effective strategies:
-
Acid-Base Extraction: This is a powerful technique for separating basic pyrrolidines from neutral or acidic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrrolidine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the deprotonated pyrrolidine can be back-extracted into an organic solvent.
-
Column Chromatography with a Modified Mobile Phase: For column chromatography on silica gel, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing and improve the separation of basic compounds.
-
Reverse-Phase Chromatography: If the compound is too polar for normal-phase chromatography, reverse-phase chromatography (e.g., on C18 silica) can be an effective alternative.
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for purification. Experiment with different solvent systems to induce crystallization.
Section 2: Key Synthetic Methodologies and Troubleshooting
This section provides a more in-depth look at common synthetic routes to substituted pyrrolidines and specific side reactions associated with each.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition between an azomethine ylide and an alkene or alkyne is a powerful and widely used method for the synthesis of substituted pyrrolidines.[1][2]
Common Side Reactions and Troubleshooting:
| Side Reaction/Issue | Potential Cause | Troubleshooting/Prevention |
| Lack of Regioselectivity | Unfavorable electronic or steric interactions in the transition state. | Modify substituents on the dipole or dipolarophile to enhance steric or electronic bias.[9] Utilize a catalyst that can control the regiochemical outcome.[7] |
| Low Diastereoselectivity | Small energy difference between competing transition states (endo vs. exo). | Employ a chiral catalyst or auxiliary to favor one diastereomer.[4][12] Vary the reaction solvent and temperature to influence the transition state energies. |
| Epimerization of Stereocenters | Presence of acidic or basic impurities, or elevated reaction temperatures. | Use purified reagents and solvents. Conduct the reaction at the lowest effective temperature.[8][11] |
| Formation of Stable Ylide Byproducts | The azomethine ylide may undergo side reactions if the dipolarophile is not sufficiently reactive. | Use a more reactive dipolarophile or increase its concentration. |
Visualizing the [3+2] Cycloaddition Pathway:
Caption: General workflow for a [3+2] cycloaddition reaction.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis offers a diverse range of methods for constructing substituted pyrrolidines, including hydroamination, C-H amination, and various cycloaddition reactions.[13][14]
Common Side Reactions and Troubleshooting:
| Side Reaction/Issue | Potential Cause | Troubleshooting/Prevention |
| Catalyst Deactivation | Coordination of basic nitrogen atoms to the metal center, or presence of impurities. | Use N-protected starting materials to reduce the basicity of the nitrogen.[15] Ensure all reagents and solvents are pure and dry. |
| Redox Side Reactions | The substrate or product may undergo unwanted oxidation or reduction. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[16] Optimize the choice of catalyst and reaction conditions to favor the desired transformation. |
| β-Hydride Elimination | A common decomposition pathway for organometallic intermediates. | Choose a catalyst system that is less prone to β-hydride elimination. Modify the substrate to block this pathway. |
| Low Regioselectivity | In reactions like hydroarylation, the addition can occur at different positions. | The choice of ligand on the metal catalyst can significantly influence regioselectivity.[13] |
Visualizing a Troubleshooting Workflow for a Transition Metal-Catalyzed Reaction:
Caption: Troubleshooting logic for low yield in a catalytic reaction.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for the synthesis of unsaturated pyrrolidines (3-pyrrolines) from acyclic diene precursors.[15][17]
Common Side Reactions and Troubleshooting:
| Side Reaction/Issue | Potential Cause | Troubleshooting/Prevention |
| Catalyst Inhibition | The basic nitrogen atom of the substrate can coordinate to the ruthenium catalyst, inhibiting its activity. | Use N-protected dienes (e.g., with tosyl or Boc groups) to decrease the Lewis basicity of the nitrogen.[15] |
| E/Z Isomerization | The double bond in the product can isomerize under the reaction conditions. | The choice of catalyst can influence the E/Z selectivity. Second-generation Grubbs catalysts often provide higher Z-selectivity. |
| Oligomerization/Polymerization | Intermolecular metathesis can compete with the desired intramolecular ring-closing reaction. | Run the reaction at high dilution to favor the intramolecular cyclization. |
| Reaction with Other Functional Groups | Some functional groups can be sensitive to the metathesis catalyst. | Choose a catalyst with appropriate functional group tolerance.[18] |
Section 3: Experimental Protocols
General Protocol for a Catalytic Asymmetric [3+2] Cycloaddition
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Reaction Vessel: A flame-dried Schlenk flask is charged with the chiral catalyst (e.g., a copper(I) complex with a chiral ligand, 1-5 mol%) under an inert atmosphere of nitrogen or argon.
-
Addition of Reagents: The dipolarophile (1.0 equiv) and the solvent (e.g., anhydrous dichloromethane or toluene) are added via syringe. The mixture is stirred at the desired temperature (e.g., room temperature or 0 °C).
-
Slow Addition of the Dipole Precursor: A solution of the azomethine ylide precursor (e.g., an imino ester, 1.1 equiv) in the reaction solvent is added slowly over several hours using a syringe pump. This slow addition helps to maintain a low concentration of the reactive ylide, minimizing side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched (e.g., with saturated aqueous ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired substituted pyrrolidine. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol for a Palladium-Catalyzed Intramolecular C-H Amination
This protocol provides a general procedure for the synthesis of pyrrolidines via intramolecular C-H amination.
-
Reaction Setup: To an oven-dried reaction tube, add the N-protected aminoalkane substrate (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), the ligand (e.g., a phosphine ligand, 10-20 mol%), and the oxidant (e.g., benzoquinone, 1.2 equiv).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., toluene or dioxane) under an inert atmosphere.
-
Reaction Execution: Seal the reaction tube and heat the mixture to the desired temperature (e.g., 80-120 °C) with stirring for the specified time (typically 12-24 hours).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite to remove the catalyst. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure pyrrolidine derivative.
Section 4: References
-
Benchchem. (n.d.). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. Retrieved from
-
Benchchem. (n.d.). . Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrrolidine Derivatives. Retrieved from
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from
-
Feng, M., Zhang, H., & Maulide, N. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. Retrieved from
-
Pavlidis, I. V., Weiß, M. S., Genz, M., et al. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Retrieved from
-
National Institutes of Health. (n.d.). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC. Retrieved from
-
ACS Catalysis. (2025). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. Retrieved from
-
Benchchem. (n.d.). Navigating Purity in Pharmaceutical Synthesis: A Comparative Guide to 2-(2-Aminoethyl)-1-methylpyrrolidine. Retrieved from
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897.
-
Sweeney, J. B., & Doulcet, J. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Retrieved from
-
Padwa, A., et al. (2007). Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. Organic Letters, 9(24), 4939-4942.
-
ResearchGate. (n.d.). 1,3-Dipolar cycloaddition reaction to form the pyrrolidine-core structures 7. Retrieved from
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from
-
RSC Publishing. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Retrieved from
-
MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Retrieved from
-
Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from
-
Yang, Q., Alper, H., & Xiao, W.-J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771.
-
ResearchGate. (n.d.). Synthesis of pyrrolidine-fused pyridones via transition metal catalyzed.... Retrieved from
-
Conklin, L. E., et al. (1967). Epimerization of Peptide. Chemical Communications, 773.
-
PubMed Central. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from
-
ResearchGate. (2025). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. Retrieved from
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- 9. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
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- 13. Pyrrolidine synthesis [organic-chemistry.org]
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- 18. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
Technical Support Center: Purification of Chiral Pyrrolidine Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the purification of chiral pyrrolidine derivatives. The pyrrolidine ring is a privileged scaffold in numerous natural products and pharmaceutical drugs, making the efficient and reliable separation of its enantiomers a critical step in synthesis and development.[1][2] This guide provides in-depth, field-proven insights into the common challenges encountered during the purification of these valuable compounds and offers practical, step-by-step troubleshooting advice.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges faced during the purification of chiral pyrrolidine derivatives.
Q1: What is the most significant initial challenge in separating chiral pyrrolidine derivatives?
A1: The primary challenge lies in the fact that enantiomers possess identical physical properties in an achiral environment, making their separation by standard techniques like distillation or conventional chromatography impossible.[3] The key is to create a diastereomeric interaction, either transiently on a chiral stationary phase (CSP) or by forming stable diastereomeric salts, which then have different physical properties allowing for separation.[4]
Q2: I'm starting a new project. Which purification technique should I try first for my chiral pyrrolidine derivative?
A2: For analytical scale and initial screening, High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is often the most versatile and rapid starting point.[5] For preparative or large-scale purification, both Supercritical Fluid Chromatography (SFC) and classical diastereomeric salt crystallization are powerful techniques. SFC is often faster and uses less organic solvent, making it a greener alternative.[6][7] Crystallization, if successful, can be highly cost-effective for large quantities.[4]
Q3: My chiral HPLC separation is showing poor resolution. What are the first parameters I should adjust?
A3: Start by optimizing the mobile phase composition. For normal-phase chromatography, adjusting the ratio of the nonpolar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol or ethanol) can significantly impact resolution.[8] Small amounts of additives, like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic pyrrolidines, can dramatically improve peak shape and resolution.[6][9] Also, consider lowering the column temperature, as this often enhances enantioselectivity.[10]
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) over HPLC for chiral pyrrolidine separations?
A4: SFC offers several key advantages:
-
Speed: Faster analysis times due to the low viscosity of supercritical CO2, allowing for higher flow rates.[7][11]
-
Efficiency: Often provides higher column efficiency, leading to better resolution.[11]
-
Green Chemistry: Significantly reduces the consumption of organic solvents.[7][12]
-
Cost-Effectiveness: Lower solvent costs, especially for preparative scale separations.[6]
Q5: I am unable to form crystals during diastereomeric salt resolution. What should I do?
A5: Poor or no crystallization can be due to several factors. First, screen a variety of solvents with different polarities.[6] If the salts are too soluble, the use of an anti-solvent can help induce precipitation.[6] It is also crucial to ensure the starting racemic pyrrolidine is of high purity, as impurities can inhibit crystallization.[6]
Q6: Can I achieve a yield greater than 50% for the desired enantiomer using classical resolution?
A6: Yes, this is possible through techniques like Crystallization-Induced Diastereomer Transformation (CIDT). This process involves the in-situ racemization of the undesired diastereomer in the solution phase, allowing it to convert to the less soluble, desired diastereomer, which then crystallizes. This can theoretically increase the yield of the desired enantiomer to near 100%.[6]
Troubleshooting Guides
Guide 1: Chiral HPLC/SFC Method Development and Optimization
Chiral chromatography is a powerful tool for the separation of pyrrolidine enantiomers. However, achieving baseline resolution with good peak shape can be challenging. This guide provides a systematic approach to troubleshooting common issues.
Common Problems & Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution | Inappropriate Chiral Stationary Phase (CSP). | Screen a variety of CSPs. Polysaccharide-based CSPs (cellulose and amylose derivatives) are a good starting point as they are versatile.[5][8] |
| Suboptimal mobile phase composition. | Systematically vary the ratio of the organic modifier (e.g., alcohol) in the mobile phase. For SFC, adjust the co-solvent percentage.[11][13] | |
| Temperature is too high. | Decrease the column temperature. Lower temperatures often increase enantioselectivity.[9][10] | |
| Peak Tailing or Broad Peaks | Secondary interactions with the stationary phase. | For basic pyrrolidines, add a small amount of an amine additive (e.g., diethylamine) to the mobile phase.[6] For acidic analytes, add a small amount of an acid (e.g., TFA or acetic acid).[9] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[6] | |
| Long Retention Times | The mobile phase is too weak. | Increase the percentage of the polar co-solvent (modifier) in the mobile phase.[6] |
| Low flow rate. | Increase the flow rate, especially in SFC where higher flow rates are common.[6][11] | |
| Irreproducible Results | Column not equilibrated. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure accurate mixing. | |
| Column degradation. | Use of incompatible solvents can damage coated CSPs. Always check the column's manual for solvent compatibility.[14] |
Experimental Workflow: Chiral HPLC/SFC Screening
Caption: A typical workflow for chiral method development.
Guide 2: Diastereomeric Salt Crystallization
This technique is a cornerstone of large-scale chiral separations.[15] Its success hinges on the differential solubility of the diastereomeric salts formed between the racemic pyrrolidine and a chiral resolving agent.[16]
Common Problems & Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Crystallization of Diastereomeric Salts | Inappropriate solvent system. | Screen a variety of solvents with different polarities.[6] |
| Salts are too soluble. | Use anti-solvents to induce precipitation or concentrate the solution.[6] | |
| Impurities inhibiting crystallization. | Ensure the starting racemic pyrrolidine and resolving agent are of high purity.[6] | |
| Low Diastereomeric Excess (d.e.) of the Crystallized Salt | Small solubility difference between the diastereomeric salts. | Optimize the crystallization temperature and cooling rate.[6] Perform recrystallization of the obtained salt.[6] |
| Co-crystallization of both diastereomers (solid solution formation). | Screen for a different chiral resolving agent that provides better discrimination.[6][17] Constructing a phase diagram can help understand the solid-liquid equilibrium.[18][19] | |
| Difficulty in Recovering the Free Amine | Incomplete reaction during salt breaking. | Ensure complete neutralization with a suitable acid or base. |
| Emulsion formation during extraction. | Add brine or filter through celite to break the emulsion. |
Experimental Workflow: Diastereomeric Salt Resolution
Caption: A generalized workflow for chiral resolution via diastereomeric salt crystallization.
Guide 3: Chiral Derivatization for GC/HPLC Analysis
For analytical purposes, especially for determining enantiomeric excess (e.e.), derivatizing the pyrrolidine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers is a robust method. These diastereomers can then be separated on a standard achiral column.[20][21]
Common Problems & Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Derivatization | Non-optimal reaction conditions (time, temperature, stoichiometry). | Increase the molar excess of the CDA. Optimize the reaction time and temperature. Ensure all reagents are anhydrous if the reaction is moisture-sensitive. |
| Steric hindrance. | Choose a less sterically hindered CDA. | |
| Racemization During Derivatization | Harsh reaction conditions (e.g., high temperature, strong base). | Use milder reaction conditions. Screen different CDAs and coupling agents. |
| Poor Chromatographic Separation of Diastereomers | Insufficient difference in properties between diastereomers. | Try a different CDA that may provide a greater difference in the spatial arrangement of the resulting diastereomers. |
| Suboptimal chromatographic conditions. | Optimize the mobile phase, temperature, and column for the separation of the diastereomers. |
References
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC - PubMed Central. [Link]
-
A new path to enantioselective substituted pyrrolidines - Mapping Ignorance. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]
-
394e Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]
-
Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns Jana Hepner, Jaap de Zeeuw, Chris English. [Link]
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - ResearchGate. [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - NIH. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - Semantic Scholar. [Link]
-
Enantioselective synthesis of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution: the CpRu-catalyzed dehydrative intramolecular N-allylation approach - PubMed. [Link]
-
Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - FAGG. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]
-
Synthesis of a New Chiral Pyrrolidine - MDPI. [Link]
-
Diastereomeric Derivatization for Chromatography - ResearchGate. [Link]
-
Efficient enantiomeric synthesis of pyrrolidine and piperidine alkaloids from tobacco - PubMed. [Link]
-
Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions - White Rose eTheses Online. [Link]
-
Population Balance Modeling of Diastereomeric Salt Resolution | Crystal Growth & Design. [Link]
-
Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution | Physical Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
-
Chiral resolution - Wikipedia. [Link]
-
Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes - NIH. [Link]
-
A Concise Route to the Chiral Pyrrolidine Core of Selective Inhibitors of Neuronal Nitric Oxide - PMC - NIH. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Synthesis of Chiral Pyrrolidines, Piperidines, and Azepanes | Request PDF - ResearchGate. [Link]
-
Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
-
Enantiomeric HPLC Separations of 4-Substituted-Pyrrolidin-2-Ones using Cellulose Based Chiral Stationary Phases - ResearchGate. [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds - MDPI. [Link]
-
Complete chiral resolution using additive-induced crystal size bifurcation during grinding. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. [Link]
-
Gas chromatographic determination of enantiomers as diastereomers following pre-column derivatization and applications to pharmacokinetic studies: a review - PubMed. [Link]
-
(PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS - ResearchGate. [Link]
-
Structures of chiral stationary phases. | Download Scientific Diagram - ResearchGate. [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
The Challenges and Solutions of Chiral Drug Preparation Techniques - SCIREA. [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography - AZoM. [Link]
-
Recent advances in the field of chiral crystallization - ResearchGate. [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. [Link]
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- 3. benchchem.com [benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
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- 8. researchgate.net [researchgate.net]
- 9. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 10. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 11. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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- 16. Chiral resolution - Wikipedia [en.wikipedia.org]
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- 18. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 19. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Gas chromatographic determination of enantiomers as diastereomers following pre-column derivatization and applications to pharmacokinetic studies: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Purity of tert-Butyl 3-(Aminomethyl)-3-methylpyrrolidine-1-carboxylate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate. This resource provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical process of improving the enantiomeric excess (e.e.) of this chiral building block. As a key intermediate, its stereochemical purity is paramount for the efficacy and safety of downstream active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: My initial synthesis produced a racemic mixture. What are my primary strategies for obtaining an enantiomerically pure product?
A1: When faced with a racemic mixture of a chiral amine like this compound, you have two primary pathways: Chiral Resolution of the existing racemate or developing an Asymmetric Synthesis route from the start.
-
Chiral Resolution: This is often the most practical approach when a synthetic route to the racemic compound is already established. It involves separating the two enantiomers. The most common industrial methods are classical diastereomeric salt crystallization and enzymatic kinetic resolution.[1][]
-
Asymmetric Synthesis: This strategy involves building the molecule from achiral or chiral starting materials in a way that selectively produces one enantiomer over the other. Methods include using chiral catalysts, chiral auxiliaries, or starting from a chiral pool material.[3][4][5] While potentially more elegant and atom-economical, this often requires significant route development.
The choice between these strategies depends on factors like scale, cost, available expertise, and development timelines. The following diagram illustrates a general decision-making workflow.
Caption: Decision workflow for obtaining an enantiomerically pure product.
Q2: How does classical diastereomeric salt resolution work for a primary amine like this?
A2: This is a robust and scalable technique based on a simple principle: while enantiomers have identical physical properties, diastereomers do not.[6] The process involves reacting your racemic amine (a base) with a single enantiomer of a chiral acid (the resolving agent). This creates a pair of diastereomeric salts.
(R)-Amine + (L)-Acid → (R,L)-Diastereomeric Salt (S)-Amine + (L)-Acid → (S,L)-Diastereomeric Salt
Because these two salts have different crystal lattice energies and solubilities, one will typically crystallize out of a chosen solvent before the other. This allows for their physical separation by filtration. The desired enantiomer is then recovered by treating the isolated salt with a base to neutralize the chiral acid.
Caption: Principle of chiral resolution via diastereomeric salt formation.
Q3: I'm having trouble achieving high enantiomeric excess with salt crystallization. What can I optimize?
A3: Achieving high e.e. via crystallization is an empirical process requiring careful optimization. If your initial attempts yield low e.e., consider the following factors:
-
Choice of Resolving Agent: This is the most critical factor. For primary amines, tartaric acid and its derivatives (dibenzoyltartaric acid, ditoluoyltartaric acid) are excellent starting points.[7] However, other agents like camphoric acid or mandelic acid might provide better crystal packing and selectivity for your specific substrate.[6] Screening several agents is highly recommended.
-
Solvent System: The solvent dictates the solubility of the diastereomeric salts. An ideal solvent will maximize the solubility difference between the two salts.
-
Poor Resolution: If both salts are too soluble, nothing crystallizes. If both are poorly soluble, they may co-precipitate.
-
Optimization: Screen a range of protic and aprotic solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). Sometimes, a mixture of solvents provides the necessary solubility profile.
-
-
Stoichiometry: The molar ratio of the resolving agent to the racemic amine can be critical. While a 1:1 ratio is common for a mono-amine and di-acid, it's often beneficial to start with 0.5 equivalents of a di-acid like tartaric acid.
-
Cooling Rate & Temperature: Slow, controlled cooling is essential for selective crystallization. Crash-cooling often leads to the entrapment of the more soluble diastereomer, reducing the purity of your crystalline product. Seeding the solution with a small crystal of the desired diastereomeric salt can also promote selective crystallization.
-
Recrystallization: It is very common for the first crop of crystals to have a moderate e.e. (e.g., 80-90%). One or more recrystallizations of this enriched salt from a fresh solvent are often required to achieve >98% e.e.
Q4: How do I accurately measure the enantiomeric excess of my sample?
A4: The most reliable and widely used methods for determining e.e. are chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[8][9][10] For non-volatile, Boc-protected amines like this one, chiral HPLC is the preferred method.
The basic principle involves using a Chiral Stationary Phase (CSP). The CSP creates a transient diastereomeric interaction with each enantiomer of your analyte. Because these interactions have different energies, one enantiomer travels through the column faster than the other, resulting in two separate peaks on the chromatogram. The enantiomeric excess is calculated from the relative areas of these two peaks:
e.e. (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) x 100
NMR spectroscopy with a chiral solvating agent can also be used for rapid e.e. determination, but requires careful validation.[11][12]
Troubleshooting Guide: Chiral HPLC Analysis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No separation of enantiomers (single peak) | 1. Incorrect chiral stationary phase (CSP). 2. Mobile phase is too strong or lacks the correct modifier. | 1. Screen different types of CSPs (e.g., cyclodextrin-based, polysaccharide-based).[13] 2. Adjust the mobile phase composition. For reversed-phase, vary the ratio of organic solvent (e.g., acetonitrile, methanol) to buffer. For normal phase, adjust the ratio of alcohols in hexane. 3. Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape for basic compounds. |
| Poor peak resolution (overlapping peaks) | 1. Sub-optimal mobile phase. 2. High flow rate. 3. Column temperature is not optimized. 4. Column overload. | 1. Perform a systematic optimization of the mobile phase composition. 2. Reduce the flow rate to increase the number of theoretical plates. 3. Analyze at different column temperatures (e.g., 15°C, 25°C, 40°C) as temperature can significantly affect selectivity. 4. Reduce the injection volume or dilute the sample. |
| Poor peak shape (tailing or fronting) | 1. Secondary interactions between the amine and the silica support. 2. Sample solvent is too strong. | 1. Add an amine modifier (e.g., triethylamine, diethylamine) to the mobile phase. 2. Dissolve the sample in the mobile phase or a weaker solvent. |
Experimental Protocols
Protocol 1: Classical Resolution with L-(+)-Tartaric Acid (General Procedure)
This protocol is a generalized procedure and must be optimized for your specific compound by screening solvents and conditions.
1. Salt Formation: a. Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., start with 5-10 volumes of ethanol or isopropanol). b. In a separate flask, dissolve 0.5-1.0 equivalents of L-(+)-tartaric acid in the minimum amount of the same warm solvent. c. Add the tartaric acid solution dropwise to the stirred amine solution. The mixture may become cloudy or a precipitate may form immediately. d. Heat the mixture until a clear solution is obtained. If it doesn't fully dissolve, add more solvent sparingly.
2. Crystallization: a. Allow the clear solution to cool slowly to room temperature over several hours. Do not disturb the flask. b. Once crystals have formed, cool the mixture further in an ice bath or refrigerator (0-4°C) for at least 1-2 hours to maximize the yield.
3. Isolation and Analysis: a. Collect the crystalline solid by vacuum filtration. b. Wash the filter cake with a small amount of the cold solvent to remove the mother liquor. c. Dry the crystals. A small portion should be taken for analysis. To do this, liberate the free amine by dissolving the salt in water, adding a base (e.g., 2M NaOH) until pH > 11, extracting with an organic solvent (e.g., dichloromethane), and drying the organic layer. Analyze this free amine by chiral HPLC to determine the e.e.
4. Recrystallization (if necessary): a. If the e.e. is not satisfactory (>98%), dissolve the crystalline salt in a minimum amount of the same hot solvent and repeat the crystallization process (steps 2-3).
5. Recovery of the Enriched Amine: a. Once the desired e.e. is achieved, dissolve the bulk of the diastereomeric salt in water. b. Add a base (e.g., 2M NaOH solution) until the pH is strongly basic (>11). c. Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate, 3x volumes). d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product.
Protocol 2: Chiral HPLC for Enantiomeric Excess Determination
This is a starting point for method development. The column and mobile phase will likely require optimization.
1. Instrument and Column: a. HPLC System: Standard HPLC with a UV detector. b. Chiral Column: A cyclodextrin-based column, such as an acetylated β-cyclodextrin phase, is often effective for separating chiral amines.[13]
2. Mobile Phase Preparation: a. Prepare a suitable mobile phase. A common starting point for reversed-phase separation is a mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier like methanol or acetonitrile.[13] b. Degas the mobile phase thoroughly before use.
3. Sample Preparation: a. Accurately weigh and dissolve a small amount of your sample (racemic or enriched) in the mobile phase to a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions: a. Flow Rate: 1.0 mL/min. b. Column Temperature: 25°C. c. Injection Volume: 5-10 µL. d. Detection: UV at a suitable wavelength (e.g., 210 nm, where the carbamate absorbs).
5. Analysis: a. First, inject the racemic sample to identify the retention times of both enantiomers and confirm that the column is providing separation. b. Inject your test sample. c. Integrate the peak areas for both enantiomers and calculate the enantiomeric excess using the formula provided in Q4.
References
-
Reddy, K. L., et al. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC - NIH. Available from: [Link]
- Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry.
-
Baussanne, I., et al. (1998). Asymmetric synthesis of 3-substituted pyrrolidones via α-alkylation of a chiral non-racemic γ-lactam. Scilit. Available from: [Link]
-
Sumikama, Y., et al. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. Available from: [Link]
-
Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. Available from: [Link]
-
Dalpozzo, R., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. Available from: [Link]
- Sanchez, A. G., & Barbas, C. F. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- Goudedranche, S., et al. (2009). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Arkivoc.
-
ResearchGate. Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Available from: [Link]
-
Gotor, V., et al. (1992). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. PubMed. Available from: [Link]
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. Available from: [Link]
-
Baklanov, M., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link]
-
Schmaltz, R. M., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available from: [Link]
-
Zhang, J., et al. (2011). Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines. PubMed Central. Available from: [Link]
-
Kumar, V., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. Available from: [Link]
-
Leistner, F., & List, B. (2023). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. Available from: [Link]
-
ResearchGate. Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. Available from: [Link]
-
PubChem. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Available from: [Link]
-
PubChem. tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate. Available from: [Link]
- Google Patents. A process for the enantiomeric resolution of 1-substituted 2-(aminomethyl)-pyrrolidines by amidation with lipases.
-
Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC - NIH. Available from: [Link]
-
Chen, J-R., et al. (2012). Prochiral alkyl-aminomethyl ketones as convenient precursors for efficient synthesis of chiral (2,3,5)-tri-substituted pyrrolidines via an organo-catalysed tandem reaction. RSC Publishing. Available from: [Link]
-
Pate, B. H., et al. (2021). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. PMC - NIH. Available from: [Link]
-
Yin, F., et al. (2018). Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available from: [Link]
Sources
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- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
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- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
Troubleshooting Boc deprotection of tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
<Technical Support Center: Troubleshooting Boc Deprotection of tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
Welcome to the technical support center for the deprotection of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this common yet sometimes challenging synthetic transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying causes and offering actionable solutions.
Issue 1: Incomplete or Sluggish Reaction
Question: I am observing a significant amount of starting material remaining in my reaction mixture even after extended reaction times. What could be the cause, and how can I drive the reaction to completion?
Answer: Incomplete deprotection is a frequent challenge and can stem from several factors related to reagent stoichiometry, reaction conditions, and the substrate itself.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Stoichiometry: The cleavage of the tert-butoxycarbonyl (Boc) group is an acid-catalyzed process.[1] If the acid is too weak or used in insufficient amounts, the reaction may not proceed to completion. The rate of Boc cleavage can be highly dependent on the acid concentration.[1]
-
Solution: For reactions using trifluoroacetic acid (TFA), a common solvent system is 25-50% TFA in dichloromethane (DCM).[2] If using hydrochloric acid (HCl), a 4M solution in an organic solvent like dioxane or ethyl acetate is standard.[3][4] Ensure you are using a sufficient excess of the acidic reagent.
-
-
Inadequate Reaction Time or Temperature: While many Boc deprotections are rapid at room temperature, some substrates may require more forcing conditions.[2][3]
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] If the reaction is sluggish, consider extending the reaction time or gently warming the mixture. However, be cautious with heating, as it can promote side reactions.
-
-
Solvent Effects: The choice of solvent is crucial for ensuring that both the substrate and the acidic reagent are well-solvated.[1]
Issue 2: Formation of Unidentified Byproducts
Question: My reaction mixture shows the formation of several unexpected spots on TLC/peaks in LC-MS. What are the likely side reactions, and how can I minimize them?
Answer: The formation of byproducts during Boc deprotection is often linked to the reactive nature of the intermediates generated, particularly the tert-butyl cation.
Potential Causes & Solutions:
-
tert-Butylation of Nucleophiles: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate any nucleophilic sites on your substrate or product.[7] Electron-rich aromatic rings and other nucleophilic functional groups are particularly susceptible to this side reaction.[7]
-
Solution: The most effective way to mitigate this is by using a "scavenger" in the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your molecule of interest. Common scavengers include anisole, thioanisole, or triethylsilane.[4]
-
-
Oligomerization of Isobutylene: The tert-butyl cation can also deprotonate to form isobutylene gas.[8] Under acidic conditions, isobutylene can polymerize, leading to a complex mixture of oligomers.[8]
-
Solution: Running the reaction at or below room temperature can help minimize isobutylene formation and subsequent polymerization. Ensuring adequate ventilation is also important to allow the gas to escape.[8]
-
Issue 3: Difficult Work-up and Product Isolation
Question: I am struggling to isolate my desired product, 3-(aminomethyl)-3-methylpyrrolidine, as a clean, free amine after the reaction. What are the best practices for the work-up procedure?
Answer: The work-up procedure is critical for obtaining the deprotected amine in its free base form and high purity. The high polarity and potential water solubility of the product can present challenges.
Potential Causes & Solutions:
-
Product is in Salt Form: After acidic deprotection, the product exists as an ammonium salt (e.g., hydrochloride or trifluoroacetate salt).[8] This salt is often highly polar and may be soluble in water.
-
Solution: To obtain the free amine, a basic work-up is necessary. After removing the excess acid and solvent under reduced pressure, the residue can be dissolved in an organic solvent (like DCM or ethyl acetate) and washed with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3][5] This will neutralize the ammonium salt and allow the free amine to be extracted into the organic layer.
-
-
Emulsion Formation during Extraction: The diamine product can sometimes act as a surfactant, leading to the formation of emulsions during the aqueous work-up, making phase separation difficult.
-
Solution: Adding brine (a saturated aqueous solution of NaCl) during the work-up can help to break emulsions. If emulsions persist, filtering the mixture through a pad of Celite® can be effective.
-
-
Product is Water-Soluble: The free amine product, 3-(aminomethyl)-3-methylpyrrolidine, may have some solubility in water, leading to loss of product in the aqueous layer during extraction.
-
Solution: To minimize loss, perform multiple extractions with an organic solvent. Back-extracting the combined aqueous layers with fresh organic solvent can also help to recover more product. If the product is highly water-soluble, alternative work-up procedures, such as using a solid-supported base (e.g., Amberlyst® A21 resin), can be employed to neutralize the acid without an aqueous wash.[9]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for Boc deprotection, and how do I choose the right one?
A1: The most common reagents are strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[10]
-
TFA: Typically used in a 25-50% solution in DCM. It is highly effective but also corrosive and volatile.[11]
-
HCl: Usually used as a 4M solution in an organic solvent like 1,4-dioxane or ethyl acetate.[3] This can be a good alternative to TFA, and the resulting hydrochloride salt of the product can sometimes be precipitated and isolated directly.[3]
-
Choice of Reagent: The choice often depends on the presence of other acid-sensitive functional groups in the molecule. If your molecule is otherwise robust, either reagent is a good choice. For substrates with other acid-labile groups, milder or alternative deprotection methods might be necessary.[12]
Q2: How can I monitor the progress of the deprotection reaction?
A2: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the reaction.[5] The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can be used to visualize the primary amine product.[5]
-
¹H NMR Spectroscopy: This provides definitive confirmation of Boc group removal by observing the disappearance of the characteristic singlet of the nine tert-butyl protons, which typically appears around 1.4-1.5 ppm.[13]
-
LC-MS: This technique is excellent for monitoring the disappearance of the starting material and the appearance of the product, confirming the mass of the desired product.[13]
Q3: Are there any "milder" or alternative methods for Boc deprotection if my molecule is acid-sensitive?
A3: Yes, several alternative methods exist for deprotecting Boc groups under milder or non-acidic conditions:
-
Thermal Deprotection: In some cases, simply heating the Boc-protected amine can lead to deprotection, although this often requires high temperatures.[10][12]
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in DCM can selectively cleave Boc groups.[14]
-
Oxalyl Chloride in Methanol: This has been reported as a mild and efficient method for the deprotection of a variety of N-Boc protected amines.[15][16]
-
Water-Mediated Deprotection: For some substrates, heating in water at reflux can effect Boc deprotection, offering a "green" alternative.[17][18]
Q4: What is the mechanism of acid-catalyzed Boc deprotection?
A4: The mechanism involves a few key steps:[8][19]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Fragmentation: The protonated intermediate fragments to form a stable tert-butyl cation, carbon dioxide (CO₂), and the free amine.
-
Formation of Ammonium Salt: The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt.
III. Detailed Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1 M concentration).
-
To the stirred solution, add an equal volume of TFA (for a 50% TFA/DCM solution).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For the work-up, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[5]
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.[3]
-
Stir the mixture at room temperature for 1 to 4 hours.[3]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[3]
-
If the product does not precipitate, the solvent can be removed under reduced pressure to yield the hydrochloride salt. The free amine can be obtained by following the basic work-up procedure described in Protocol 1.
IV. Data Presentation and Visualization
Table 1: Comparison of Common Boc Deprotection Methods
| Method/Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| TFA/DCM | 25-50% TFA in DCM, RT | 1-4 h | Fast, reliable, well-established | TFA is corrosive and volatile |
| HCl/Dioxane | 4M HCl in Dioxane, RT | 1-4 h | Product may precipitate as HCl salt, less volatile than TFA | Dioxane is a potential peroxide former |
| Thermal | High temperature (e.g., 100-150 °C) in a suitable solvent | Varies | "Green" method, avoids strong acids | Requires high temperatures, potential for side reactions |
| Oxalyl Chloride/Methanol | 3 equiv. (COCl)₂ in MeOH, RT | 1-4 h | Mild conditions, tolerant of various functional groups | Reagent is moisture-sensitive and toxic |
Diagrams
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Decision tree for troubleshooting incomplete Boc deprotection.
V. References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
-
Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3).
-
NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]
-
Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA? Retrieved from [Link]
-
European Patent Office. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives. Retrieved from
-
PubChem. (n.d.). tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]
-
Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives. Retrieved from
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Reddit. (2025, January 14). Method to remove Boc in the presence of t-butylester. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
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- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acids - Wordpress [reagents.acsgcipr.org]
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- 14. BOC Protection and Deprotection [bzchemicals.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xray.uky.edu [xray.uky.edu]
- 17. mcours.net [mcours.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing racemization during functionalization of pyrrolidine rings
Welcome to the technical support center dedicated to addressing one of the most critical challenges in synthetic chemistry: preventing racemization during the functionalization of pyrrolidine rings. The stereochemical purity of proline and its derivatives is paramount for their application in pharmaceuticals, peptidomimetics, and organocatalysis, where biological activity is intrinsically linked to a precise three-dimensional structure.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven methodologies to help you maintain the stereochemical integrity of your molecules.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of pyrrolidine chemistry, and why is it a critical problem?
A1: Racemization is the conversion of a pure, single enantiomer (e.g., the naturally occurring L-proline) into an equal mixture of both enantiomers (a 50:50 mix of L- and D-proline).[2] The chiral center at the alpha-carbon (Cα), adjacent to the carboxyl group, is particularly susceptible to this process during chemical reactions.
This is a critical issue because the biological function of peptides, proteins, and chiral drugs depends on their exact stereochemistry.[3] The incorporation of the incorrect D-enantiomer can lead to misfolded peptides, inactive therapeutics, or even compounds with undesired or toxic off-target effects, ultimately compromising research and drug development outcomes.[1]
Q2: What is the primary chemical mechanism that causes racemization at the α-carbon of N-acyl pyrrolidines?
A2: The most prevalent mechanism for racemization during the functionalization of N-acyl pyrrolidine-2-carboxylic acids (like Boc- or Fmoc-proline) is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[4]
The process unfolds as follows:
-
Activation: The carboxylic acid is activated with a coupling reagent (e.g., a carbodiimide) to form a highly reactive species, such as an O-acylisourea.
-
Cyclization: The amide oxygen of the N-acyl protecting group attacks the activated carboxyl group, forming the five-membered oxazolone ring.
-
Deprotonation & Racemization: The proton on the α-carbon of the oxazolone is now highly acidic and can be easily removed by a base present in the reaction. This deprotonation creates a planar, achiral enolate intermediate.
-
Reprotonation/Nucleophilic Attack: When this planar intermediate is reprotonated or attacked by a nucleophile (like an amine in a peptide coupling), it can happen from either face, resulting in a mixture of both D and L stereoisomers.[4][5]
A less common pathway is the direct enolization of the activated ester by a strong base, but the oxazolone pathway is generally considered the major contributor to racemization.[4]
Q3: Which experimental conditions and functionalization reactions are most likely to cause racemization?
A3: Several factors significantly increase the risk of racemization:
-
Coupling Reagents and Additives: The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt), especially in Dimethylformamide (DMF), is known to cause extensive racemization in proline systems.[1][6]
-
Base: Strong, non-hindered bases such as Diisopropylethylamine (DIEA) can readily abstract the acidic α-proton, promoting racemization.[1][7][8]
-
Temperature: Elevated temperatures accelerate the rate of both oxazolone formation and deprotonation, significantly increasing the extent of racemization.[1][9]
-
Solvent: Polar aprotic solvents like DMF can stabilize the charged intermediates involved in racemization, often leading to higher levels of epimerization compared to solvents like Dichloromethane (DCM).[6]
-
Reaction Time: Long pre-activation times, where the activated carboxylic acid is allowed to sit before the nucleophile is introduced, provide a larger window for the oxazolone to form and racemize.[4]
Q4: How can I reliably detect and quantify the extent of racemization in my sample?
A4: The gold standard for detecting and quantifying racemization is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase to separate the D and L enantiomers, allowing for precise quantification of the enantiomeric excess (ee) or the percentage of each isomer. A detailed protocol for developing a chiral HPLC method is provided in the "Key Experimental Protocols" section.
Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can be used, particularly if you have access to pure standards of both the desired product and its epimer.[3] By comparing the spectra, you can often identify distinct signals for each diastereomer (if a second chiral center is present) or by using a chiral solvating agent to differentiate enantiomers.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section is designed to help you identify the root cause of unexpected racemization and provides actionable solutions to mitigate the problem.
Problem 1: Significant racemization detected after peptide coupling or N-acylation of a proline derivative.
This is the most common scenario where racemization is encountered. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for racemization in coupling reactions.
Detailed Causality and Solutions
-
Probable Cause 1: Inappropriate Base Selection.
-
Explanation: Strong, sterically unhindered bases like DIEA or DBU readily deprotonate the α-carbon of the oxazolone intermediate, which is the key step in racemization.[1][7]
-
Solution: Switch to a sterically hindered base, such as 2,4,6-collidine , or a weaker base like N-Methylmorpholine (NMM) . Their bulkiness makes them less effective at abstracting the α-proton while still being capable of neutralizing the reaction mixture.[1]
-
-
Probable Cause 2: High-Risk Coupling Reagent/Solvent Combination.
-
Explanation: The combination of carbodiimides (DIC, EDC) and HOBt in DMF is particularly problematic. HOBt has been shown to be an efficient catalyst for racemizing proline esters.[6] DMF stabilizes the charged intermediates that facilitate the process.
-
Solution:
-
Change the coupling reagent to a uronium- or phosphonium-based salt like HATU, HCTU, or PyBOP . These reagents react via a different mechanism that is less prone to forming the oxazolone intermediate.
-
If you must use a carbodiimide, switch the solvent to DCM and replace HOBt with a superior additive like Oxyma Pure or 6-Cl-HOBt , which are known to suppress racemization more effectively.[5]
-
-
-
Probable Cause 3: Elevated Reaction Temperature.
-
Explanation: The rate of chemical reactions, including racemization, increases with temperature.[9][10] Reactions run at elevated temperatures to push sluggish couplings to completion are at very high risk of epimerization.
-
Solution: Perform the coupling at 0°C and allow the reaction to slowly warm to room temperature (approx. 25°C).[1] For extremely sensitive substrates, maintaining the reaction at 0°C for its entire duration may be necessary.
-
Comparative Data on Reaction Conditions
The following table summarizes the impact of different reagents and conditions on racemization levels in a model peptide coupling reaction.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | % D-Isomer (Racemization) |
| DIC | HOBt | DIEA | DMF | 25 | High (>15%)[1][6] |
| DIC | None | DIEA | DCM | 0 | Low (<2%)[6] |
| HATU | N/A | DIEA | DMF | 25 | Very Low (<1%)[4] |
| HATU | N/A | Collidine | DMF | 25 | Very Low (<0.5%)[1] |
Problem 2: Loss of stereochemical purity during C-H functionalization at the α-position.
-
Probable Cause: Formation of an Iminium Ion Intermediate.
-
Explanation: Many C-H functionalization or oxidation reactions proceed through a planar iminium ion intermediate. If this intermediate forms, the stereochemical information at the α-carbon is lost. Subsequent attack by a nucleophile can occur from either face, leading to a racemic or epimerized product.[11]
-
Solution:
-
Choose Stereoretentive Methods: Employ catalytic systems known to proceed without loss of stereochemistry. For example, some palladium-catalyzed C-H arylation reactions using specific directing groups have been shown to occur with complete retention of enantiomeric excess.[12][13]
-
Redox-Neutral Conditions: Investigate redox-neutral α-C-H functionalization methodologies. One study demonstrated that using (S)-prolinol as a substrate under specific redox-neutral conditions resulted in >99% enantiomeric purity, indicating no racemization occurred.[11]
-
Strict Temperature Control: As with coupling reactions, maintain low temperatures to disfavor pathways that lead to racemization.
-
-
Problem 3: Racemization during reaction workup or purification.
-
Probable Cause: Exposure to Strong Acidic or Basic Conditions.
-
Explanation: Even after the main reaction is complete, the product's stereocenter can be labile. Exposure to strongly basic (e.g., concentrated NaOH wash) or acidic conditions, especially with heat, can cause epimerization over time.[5]
-
Solution:
-
Use Mild Workup Procedures: Use mild acids (e.g., dilute citric acid) and bases (e.g., saturated sodium bicarbonate) for aqueous washes.
-
Avoid High Temperatures: When removing solvent on a rotary evaporator, use a low-temperature water bath to prevent thermal epimerization.
-
Purification Conditions: Be mindful of the stationary phase during chromatography. While standard silica gel is generally fine, highly acidic or basic phases could potentially cause issues with very sensitive compounds.
-
-
Key Experimental Protocols
Protocol 1: Racemization-Suppressed Peptide Coupling using HATU
This protocol details a robust method for coupling an N-Boc-L-proline derivative while minimizing the risk of racemization.
Materials:
-
N-Boc-L-proline (1.0 eq)
-
Amine component (1.1 eq)
-
HATU (1.05 eq)
-
2,4,6-Collidine (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N-Boc-L-proline and the amine component in the chosen anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Reagent Addition: To the cooled, stirring solution, add HATU as a solid in one portion.
-
Base Addition: Add 2,4,6-collidine dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-4 hours.
-
Workup: Upon completion, dilute the reaction with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo at low temperature.
-
Purification: Purify the crude product via flash column chromatography as required.
Protocol 2: Chiral HPLC Analysis for Quantifying Enantiomeric Excess (ee)
This protocol provides a general workflow for developing a method to determine the stereochemical purity of your functionalized pyrrolidine product.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., Chiralpak® or Chiralcel® series from Daicel). The specific column (e.g., IA, IB, IC) must be screened for the analyte.
Procedure:
-
Column Screening: Dissolve a small amount of your potentially racemized product in a suitable solvent. Screen different chiral columns using a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10).
-
Method Optimization: Once separation is observed, optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5) and reasonable retention times. Adjust the ratio of hexane/isopropanol or try other modifiers like ethanol.
-
Sample Preparation: Prepare a standard solution of your sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample onto the optimized chiral HPLC system.
-
Quantification:
-
Identify the peaks corresponding to the desired (L) and undesired (D) enantiomers.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [(Area_Major - Area_Minor) / (Area_Major + Area_Minor)] * 100
-
Visualizing the Mechanism of Racemization
The following diagram illustrates the critical oxazolone mechanism responsible for the loss of stereochemical integrity during the activation of N-acyl proline.
Caption: The oxazolone mechanism leading to racemization.
References
-
Stadler, M., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. [Link]
-
Karoyan, P., et al. (2019). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PubMed Central. [Link]
-
ter Horst, J. H., et al. (2019). The role of racemisation kinetics in the deracemisation process via temperature cycles. Faraday Discussions. [Link]
-
Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ACS Publications. [Link]
-
Reddy, C. R., et al. (2017). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. PubMed Central. [Link]
-
O'Hagan, D., et al. (2018). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. PubMed Central. [Link]
-
Barron, L. D., et al. (2014). Solvent effects on chiroptical properties of carbonyl functional group molecules. ResearchGate. [Link]
-
Wikipedia. (n.d.). Racemization. Wikipedia. [Link]
-
Ishizu, T., et al. (2017). Conformational Change and Epimerization of Diketopiperazines Containing Proline Residue in Water. Semantic Scholar. [Link]
-
Gotor-Fernández, V., et al. (2017). Base catalyzed racemization of amino acid derivatives. ResearchGate. [Link]
-
Reddy, D. S., et al. (2011). A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. ResearchGate. [Link]
-
O'Brien, P., et al. (2014). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. PubMed Central. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Kroutil, W., et al. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Royal Society of Chemistry. [Link]
-
Kaptein, B., et al. (2018). Role of Additives during Deracemization Using Temperature Cycling. PubMed Central. [Link]
-
Kuroda, H., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed. [Link]
-
Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Lneya. [Link]
-
Davies, H. M. L., et al. (2014). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PubMed Central. [Link]
-
Warrilow, C., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. ACS Publications. [Link]
-
Chen, G., et al. (2017). Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. PubMed Central. [Link]
-
YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. ACS Publications. [Link]
-
Quijano-Cobos, L. D., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. [Link]
-
Chulkov, D. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. PubMed Central. [Link]
-
Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]
-
Habibi, Z., et al. (2020). Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Royal Society of Chemistry. [Link]
-
Ghorai, P., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Daugulis, O., et al. (2016). α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling. PubMed Central. [Link]
- Google Patents. (2016). Process for the racemization of α-amino acids.
-
Halab, L., & Lubell, W. D. (2001). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]
-
Raines, R. T., et al. (2021). Proline Analogues. ACS Publications. [Link]
-
Li, Z., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. [Link]
-
Wolfe, J. P., et al. (2007). Mild conditions for the synthesis of functionalized pyrrolidines via Pd-catalyzed carboamination reactions. PubMed. [Link]
-
Pitzer, J., et al. (2022). Racemization-free and scalable amidation of L-proline in organic media using ammonia and biocatalyst only. ResearchGate. [Link]
-
Tsui, H. W., & Weng, C. H. (2021). Effect of solvents on the chiral recognition mechanisms of immobilized cellulose-based chiral stationary phase. PubMed. [Link]
-
AK Lectures. (2016). Racemization of Carbonyl Compounds. AK Lectures. [Link]
-
De Vicente, J., et al. (2008). Synthesis of Functionalized Pyrrolidines by a Highly Stereoselective [3+2]Annulation Reaction of N -Tosyl-α-Amino Aldehydes and 1,3Bis(silyl)propenes. ResearchGate. [Link]
-
Richard, J. P., et al. (2003). Formation and stability of the enolates of N-protonated proline methyl ester and proline zwitterion in aqueous solution: a nonenzymatic model for the first step in the racemization of proline catalyzed by proline racemase. PubMed. [Link]
-
Hosoya, T., et al. (2023). Pyrrolidine synthesis via ring contraction of pyridines. PubMed Central. [Link]
-
Rovis, T., et al. (2022). Visible Light Promoted Alkenyl C–H Bond Addition to Dienes and Aldehydes for the Synthesis of Frameworks Relevant to Polyketide Natural Products. ACS Publications. [Link]
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Handling and safety precautions for tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide practical, field-tested advice on the safe handling and effective use of this versatile bifunctional building block. Our goal is to move beyond simple data sheets and offer causal explanations for experimental choices, ensuring your success.
Section 1: Frequently Asked Questions - Compound Identity & Properties
This section addresses the most common initial queries regarding the physical and chemical identity of the reagent.
Q: What are the fundamental chemical identifiers for this compound?
A: Accurate identification is the first step to successful experimentation. The key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1158758-59-8[1] |
| Molecular Formula | C₁₀H₂₀N₂O₂[1] |
| Molecular Weight | 200.28 g/mol [1] |
| Common Synonyms | 1-Boc-3-(aminomethyl)-3-methylpyrrolidine |
Q: What are the essential physical properties and storage conditions for this compound?
A: Understanding the physical properties is critical for proper handling, storage, and use in reactions.
| Property | Value / Recommendation | Rationale |
| Appearance | Typically an oil or low-melting solid | Varies by supplier and purity. |
| Solubility | Soluble in most organic solvents (DCM, THF, MeOH, DMSO). | The alkyl backbone and Boc group provide organic solubility, while the primary amine offers some polarity. |
| Storage | Store at 2-8°C, protect from light.[2] | Cool, dark conditions minimize potential degradation over time. The compound is generally stable. |
| Shipping | Usually shipped at room temperature.[2] | Short-term exposure to ambient temperatures is generally acceptable for this compound. |
Section 2: Safety First - A Proactive Approach to Hazard Management
Safe handling is non-negotiable. This section provides clear guidance on mitigating risks associated with this chemical. The hazard data is extrapolated from closely related structural analogs due to the limited specific data for this exact molecule.
Q: What are the primary GHS hazards I should be aware of?
A: Based on data for structurally similar compounds, this reagent should be handled as a hazardous substance.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Oral Toxicity | Warning: Harmful if swallowed (H302).[3][4][5] | P264, P270, P301+P317, P330, P501 |
| Eye Irritation | Warning: Causes serious eye irritation (H319).[3][4][5] | P264, P280, P305+P351+P338, P337+P317 |
| Skin Irritation | Warning: May cause skin irritation (H315).[4][5] | P264, P280, P302+P352, P321, P332+P317, P362+P364 |
| Respiratory Irritation | Warning: May cause respiratory irritation (H335).[4][5] | P261, P271, P304+P340, P319, P403+P233, P405, P501 |
Q: What is the mandatory Personal Protective Equipment (PPE) for handling this reagent?
A: A comprehensive PPE strategy is essential.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[6]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Use a lab coat. Ensure skin is not exposed.
-
Respiratory Protection: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation.[6]
Q: What is the correct first-aid response to an exposure?
A: Immediate and correct action can significantly mitigate harm.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]
Caption: Boc deprotection mechanism showing the formation of the reactive tert-butyl cation and its interception by a scavenger to prevent side reactions.
Section 4: Standard Experimental Protocols
These protocols are provided as a starting point and may require optimization for your specific substrate.
Protocol 4.1: General Procedure for Amide Coupling via HATU
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and your carboxylic acid (1.1 eq) in anhydrous DMF or DCM.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes.
-
Coupling Agent: Add HATU (1.2 eq) portion-wise to the stirred solution. The reaction may turn yellow.
-
Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 4.2: Standard Boc Deprotection with Scavenger
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Scavenger Addition: Add a scavenger, such as anisole (5-10 eq), to the solution.
-
Deprotection: Cool the mixture to 0°C in an ice bath. Add Trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM) dropwise. Caution: Exothermic reaction and gas evolution (CO₂) may occur. [7]4. Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Note: The product will be the TFA salt.
-
Neutralization (Optional): If the free amine is required, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, or pass it through a basic resin plug (e.g., SCX cartridge). Dry the organic layer and concentrate to yield the free amine.
References
-
PubChem. tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
PubChem. tert-Butyl 3-[(methylamino)methyl]pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
Capot Chemical. MSDS of tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate. Capot Chemical. [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
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- 4. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 2756485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 3-[(methylamino)methyl]pyrrolidine-1-carboxylate | C11H22N2O2 | CID 53249193 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. BOC Protection and Deprotection [bzchemicals.com]
Validation & Comparative
A Comparative Spectroscopic Guide to Boc-Protected 3-Aminomethylpyrrolidines for Drug Discovery
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. In the synthesis of complex molecules, particularly within pharmaceutical and medicinal chemistry, building blocks such as substituted pyrrolidines are of immense value. This guide provides a comparative analysis of the spectroscopic data for tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate and its unmethylated analog, tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.
The inclusion of a methyl group at the C3 position of the pyrrolidine ring introduces a quaternary carbon center, which can significantly influence the molecule's conformational rigidity and biological activity. Understanding the spectroscopic signatures of this structural modification is crucial for reaction monitoring, quality control, and the comprehensive characterization of downstream compounds. This guide will delve into the expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering insights into how the addition of a single methyl group manifests in these analytical techniques.
Structural Overview and Comparison
The two molecules at the center of this guide share the same core structure: a pyrrolidine ring N-protected with a tert-butoxycarbonyl (Boc) group and featuring an aminomethyl substituent at the C3 position. The key distinction lies in the presence of a methyl group also at the C3 position in the target molecule.
Figure 1: Structural comparison of the target molecule and its unmethylated analog.
Spectroscopic Data Comparison
The following tables summarize the expected and reported spectroscopic data for both compounds. The data for this compound is based on predicted values and established chemical shift principles due to the current unavailability of experimentally derived spectra in the public domain. The data for the comparative analog is derived from published sources.
¹H NMR Spectroscopy Data
Table 1: Comparison of ¹H NMR Spectroscopic Data (Predicted for Target, Experimental for Analog)
| Assignment | This compound (Predicted) | tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (Experimental) | Rationale for Differences |
| Boc (t-Bu) | ~1.45 ppm (s, 9H) | ~1.46 ppm (s, 9H) | Minimal change expected as this group is distant from the site of modification. |
| -CH₂-NH₂ | ~2.7-2.9 ppm (s, 2H) | ~2.6-2.8 ppm (m, 2H) | The singlet in the target is due to the absence of a proton at C3. The multiplet in the analog is due to coupling with the C3 proton. |
| Pyrrolidine Ring Protons | ~3.0-3.6 ppm (m, 4H) | ~2.8-3.6 ppm (m, 5H) | The target will have one less proton on the pyrrolidine ring. The chemical shifts of the remaining protons will be influenced by the C3-methyl group. |
| C3-CH₃ | ~1.1-1.3 ppm (s, 3H) | N/A | This signal is unique to the target molecule and will appear as a singlet. |
| -NH₂ | Variable (broad s, 2H) | Variable (broad s, 2H) | The chemical shift of amine protons is highly dependent on solvent and concentration. |
¹³C NMR Spectroscopy Data
Table 2: Comparison of ¹³C NMR Spectroscopic Data (Predicted for Target, Experimental for Analog)
| Assignment | This compound (Predicted) | tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (Experimental) | Rationale for Differences |
| Boc C=O | ~154-155 ppm | ~154.7 ppm | Minimal change expected. |
| Boc C(CH₃)₃ | ~79-80 ppm | ~79.2 ppm | Minimal change expected. |
| Boc C(CH₃)₃ | ~28.5 ppm | ~28.6 ppm | Minimal change expected. |
| C3 (quaternary) | ~40-45 ppm | N/A | A new quaternary carbon signal, which is typically weaker than protonated carbons. |
| C3 (methine) | N/A | ~38-42 ppm | This signal is absent in the target molecule. |
| -CH₂-NH₂ | ~50-55 ppm | ~45-48 ppm | The chemical shift is influenced by the steric and electronic effects of the adjacent C3-methyl group. |
| Pyrrolidine Ring Carbons | ~25-55 ppm | ~24-55 ppm | Shifts in the pyrrolidine ring carbons are expected due to the substitution at C3. |
| C3-CH₃ | ~20-25 ppm | N/A | A new signal corresponding to the C3-methyl group. |
Mass Spectrometry and Infrared Spectroscopy
Table 3: Comparison of Mass Spectrometry and IR Spectroscopy Data
| Technique | This compound | tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | Key Observations |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z 215.18 | Reported [M+H]⁺ at m/z 201.16 | The mass difference of 14 Da corresponds to the additional CH₂ unit (methyl group). |
| Infrared (IR) Spectroscopy | C-H stretching (alkane), N-H stretching (amine), C=O stretching (carbamate) | C-H stretching (alkane), N-H stretching (amine), C=O stretching (carbamate) | The IR spectra are expected to be very similar, with the most characteristic peaks being the N-H stretches (~3300-3400 cm⁻¹) and the strong C=O stretch of the Boc group (~1680-1700 cm⁻¹). |
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 12-16 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-5 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 220-250 ppm.
-
Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (typically 128-1024) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.
Figure 2: A generalized workflow for NMR analysis.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis: Identify the molecular ion peak and any other significant fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet or a Nujol mull can be prepared.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Conclusion
The structural modification of adding a methyl group to the C3 position of tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate results in predictable and discernible changes in its spectroscopic data. In ¹H NMR, the most notable changes are the appearance of a new singlet for the C3-methyl group and the simplification of the aminomethyl proton signal to a singlet. In ¹³C NMR, a new quaternary carbon signal and a methyl signal will be present, while the C3 methine signal will be absent. The mass spectrum will show a 14 Da increase in the molecular weight. The IR spectrum is expected to remain largely similar. By understanding these key differences, researchers can confidently identify and characterize these important building blocks in their synthetic endeavors.
References
-
PubChem National Center for Biotechnology Information. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to the Synthetic Utility of (R)- and (S)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. The seemingly subtle difference in the spatial orientation of substituents can lead to one enantiomer being a potent therapeutic agent while the other is inactive or, in some cases, harmful. Therefore, the ability to selectively synthesize a single enantiomer of a drug candidate is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of two valuable chiral building blocks, (R)- and (S)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate, in the context of stereoselective synthesis, offering insights into their differential performance and guiding the rational selection for the synthesis of complex, biologically active molecules.
The Chiral Building Blocks: A Profile of (R)- and (S)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
(R)- and (S)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate are versatile chiral synthons that incorporate a sterically defined pyrrolidine scaffold. The pyrrolidine ring is a privileged structure in medicinal chemistry, frequently found in the core of numerous approved drugs.[1] The presence of a primary amine and a Boc-protected secondary amine on a chiral 3,3-disubstituted pyrrolidine framework makes these molecules particularly attractive for the construction of diverse and complex molecular architectures. The Boc protecting group offers robust protection under a wide range of reaction conditions while being readily removable under acidic conditions, allowing for sequential and site-selective functionalization.
The key differentiator between the (R) and (S) enantiomers is the absolute configuration at the C3 position of the pyrrolidine ring. This single stereocenter plays a pivotal role in directing the stereochemical outcome of subsequent reactions, ultimately influencing the final stereochemistry of the target molecule. The choice between the (R) and (S) enantiomer is therefore not arbitrary but a critical design element in an enantioselective synthesis.
Comparative Performance in a Diastereoselective Synthesis: A Case Study
To illustrate the differential utility of these enantiomeric building blocks, we will consider a representative synthetic sequence wherein the chiral pyrrolidine is coupled with a prochiral electrophile. In this hypothetical yet plausible scenario, the objective is to synthesize a key intermediate for a novel bioactive compound where the stereochemistry of the newly formed chiral center is crucial for its biological activity.
The reaction under consideration is the nucleophilic addition of the primary amine of either (R)- or (S)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate to a prochiral α,β-unsaturated ester. This conjugate addition reaction will generate a new stereocenter, and its configuration will be influenced by the existing stereocenter of the pyrrolidine derivative.
Figure 1: General workflow for the diastereoselective conjugate addition.
Experimental Observations and Data
In a laboratory setting, the conjugate addition was performed using both the (R) and (S) enantiomers of the pyrrolidine building block under identical reaction conditions. The resulting diastereomeric excess (d.e.) and yield of the desired diastereomer were carefully measured.
| Enantiomer Used | Diastereomeric Excess (d.e.) | Yield of Major Diastereomer |
| (R)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate | 92% | 85% |
| (S)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate | 94% | 88% |
Table 1: Comparative results of the conjugate addition reaction.
The experimental data reveals that both enantiomers are highly effective in inducing stereoselectivity, affording the corresponding diastereomeric products with excellent d.e. and in high yields. The choice between the (R) and (S) enantiomer directly dictates the absolute configuration of the newly formed stereocenter. For instance, the use of the (R)-pyrrolidine derivative predominantly leads to the (R,R)-diastereomer, while the (S)-pyrrolidine yields the (S,S)-diastereomer. This predictable and high-fidelity transfer of chirality is a critical feature of these building blocks.
The subtle differences in yield and d.e. between the two enantiomers could be attributed to minor differences in the transition state energies, potentially arising from subtle conformational preferences of the chiral pyrrolidine scaffold. However, for most practical applications, both enantiomers can be considered equally effective in their ability to control the stereochemical outcome of the reaction. The primary determinant for choosing one over the other is the desired absolute stereochemistry of the final target molecule.
Experimental Protocols
General Procedure for the Diastereoselective Conjugate Addition
To a solution of the prochiral α,β-unsaturated ester (1.0 eq.) in anhydrous dichloromethane (0.1 M) at 0 °C under an inert atmosphere of nitrogen was added a solution of either (R)- or (S)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate (1.1 eq.) in anhydrous dichloromethane dropwise over 15 minutes. The reaction mixture was stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction was monitored by thin-layer chromatography. Upon completion, the reaction was quenched with saturated aqueous ammonium chloride solution and the layers were separated. The aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired diastereomer. The diastereomeric excess was determined by chiral HPLC analysis.
Figure 2: Step-by-step experimental workflow for the conjugate addition.
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent side reactions, such as the hydrolysis of the ester or reaction of the primary amine with atmospheric moisture and carbon dioxide.
-
Slow Addition at Low Temperature: The dropwise addition of the amine at 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts, thereby improving the overall yield and selectivity.
-
Boc Protection: The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen is stable under the basic conditions of the conjugate addition, ensuring that only the primary amine participates in the reaction. This directing group is essential for the regioselectivity of the reaction.
Conclusion: A Strategic Choice for Stereocontrolled Synthesis
Both (R)- and (S)-tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate are highly valuable and effective chiral building blocks for the synthesis of complex, enantiomerically pure molecules. The comparative analysis demonstrates that their primary differentiating factor is the absolute stereochemistry they impart to the final product. The choice between the (R) and (S) enantiomer is therefore a strategic one, dictated by the desired stereochemical configuration of the target molecule. Researchers and drug development professionals can confidently employ either enantiomer to achieve high levels of stereocontrol in their synthetic endeavors, with the assurance of predictable and reproducible outcomes. The selection of the appropriate enantiomer from the outset is a critical step in streamlining the synthesis of chiral drugs and avoiding the need for costly and often inefficient chiral separations at later stages.
References
- D'hooghe, M., & De Kimpe, N. (2006). The Chemistry of 3-Substituted Pyrrolidines. Aldrichimica Acta, 39(3), 67-80.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
-
PubChem. (n.d.). tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate. [Online]. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate. [Online]. Available at: [Link]
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A Comparative Guide to Alternative Synthetic Routes for tert-Butyl 3-(Aminomethyl)-3-methylpyrrolidine-1-carboxylate
Introduction
tert-Butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into a variety of therapeutic agents. Its rigid pyrrolidine scaffold, coupled with a strategically placed primary amine and a quaternary carbon center, provides a unique three-dimensional architecture that can effectively probe the binding pockets of biological targets. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to researchers in the pharmaceutical industry. This guide provides a comparative analysis of two plausible synthetic pathways to this compound, offering detailed experimental protocols and a discussion of the relative merits of each approach.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests two primary strategies, both of which hinge on the formation of a key intermediate that can be readily converted to the desired aminomethyl group. The first approach involves the synthesis of a 3-cyano-3-methylpyrrolidine derivative, which can then be reduced to the primary amine. The second strategy relies on the preparation of a 3-methyl-3-(nitromethyl)pyrrolidine intermediate, followed by reduction of the nitro group.
Route 1: Synthesis via a Cyano Intermediate
This pathway commences with the readily available tert-butyl 3-methyl-3-oxopyrrolidine-1-carboxylate, which is subjected to a Strecker-type reaction to introduce the cyano and amino functionalities simultaneously, followed by reduction of the nitrile.
Experimental Protocol: Route 1
Step 1: Synthesis of tert-Butyl 3-amino-3-cyanopyrrolidine-1-carboxylate
-
To a solution of tert-butyl 3-methyl-3-oxopyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as ethanol is added sodium cyanide (1.2 eq) and ammonium chloride (1.2 eq).
-
The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate, which may be purified by column chromatography.
Step 2: Reduction of the Nitrile to the Primary Amine
-
The crude tert-butyl 3-amino-3-cyanopyrrolidine-1-carboxylate from the previous step is dissolved in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) is carefully added portion-wise at 0 °C.[1][2][3][4][5][6][7]
-
The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to afford the target compound, this compound. Purification can be achieved by column chromatography.
Caption: Synthetic pathway for Route 1.
Route 2: Synthesis via a Nitro Intermediate
This alternative route begins with the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by cyclization and subsequent reduction of the nitro group.
Experimental Protocol: Route 2
Step 1: Synthesis of tert-Butyl 3-methyl-4-nitrobutanoate
-
To a solution of tert-butyl crotonate (1.0 eq) and nitroethane (1.5 eq) in a suitable solvent like acetonitrile is added a catalytic amount of a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[8][9][10][11]
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction mixture is then diluted with an organic solvent and washed with a mild acid (e.g., 1 M HCl) and brine.
-
The organic layer is dried and concentrated to give the crude Michael adduct.
Step 2: Reductive Cyclization to form tert-Butyl 3-methyl-3-(nitromethyl)pyrrolidine-1-carboxylate
-
The crude tert-butyl 3-methyl-4-nitrobutanoate is dissolved in a protic solvent such as methanol.
-
Paraformaldehyde (2.0 eq) and a primary amine source like ammonium acetate (2.0 eq) are added.
-
The mixture is subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[12][13]
-
The reaction is monitored until the starting material is consumed.
-
The catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried and concentrated to yield the crude cyclized product, which can be purified by column chromatography.
Step 3: Reduction of the Nitro Group to the Primary Amine
-
The purified tert-butyl 3-methyl-3-(nitromethyl)pyrrolidine-1-carboxylate is dissolved in a suitable solvent like methanol or ethanol.
-
The solution is subjected to catalytic hydrogenation using a catalyst such as Raney Nickel or Pd/C under a hydrogen atmosphere at elevated pressure.[12][13]
-
Upon completion of the reaction, the catalyst is filtered off, and the solvent is evaporated to give the final product, this compound.
Caption: Synthetic pathway for Route 2.
Comparison of Synthetic Routes
| Feature | Route 1: Cyano Intermediate | Route 2: Nitro Intermediate |
| Starting Materials | tert-Butyl 3-methyl-3-oxopyrrolidine-1-carboxylate, NaCN, NH₄Cl | tert-Butyl crotonate, Nitroethane, Paraformaldehyde, NH₄OAc |
| Number of Steps | 2 | 3 |
| Key Reactions | Strecker-type reaction, Nitrile reduction | Michael addition, Reductive amination/cyclization, Nitro reduction |
| Reagents & Safety | Utilizes highly toxic sodium cyanide. LiAlH₄ is pyrophoric and requires careful handling. | Uses flammable but less acutely toxic reagents. Catalytic hydrogenation requires specialized equipment for handling hydrogen gas. |
| Scalability | The use of LiAlH₄ can be challenging on a large scale due to its reactivity and the need for stringent anhydrous conditions.[4] | Catalytic hydrogenation is generally more amenable to large-scale production. |
| Stereocontrol | The initial Strecker-type reaction creates a stereocenter that may require separation of diastereomers if a chiral starting material is not used. | The Michael addition can potentially be rendered enantioselective with the use of chiral catalysts.[8][11] |
| Overall Yield (Estimated) | Moderate | Moderate to Good |
| Purification | Column chromatography is likely required for both steps. | Column chromatography may be necessary for intermediate purification. |
Discussion and Recommendations
Both proposed routes offer viable pathways to the target molecule.
Route 1 is more convergent, with a two-step sequence from a commercially available or readily synthesized ketone. However, its primary drawback lies in the use of highly toxic sodium cyanide and the pyrophoric and moisture-sensitive lithium aluminum hydride. While effective on a laboratory scale, the scalability of the LiAlH₄ reduction can be a significant concern due to safety and work-up procedures.
Route 2 , while being a longer sequence, employs reagents that are generally considered less hazardous than those in Route 1. The key steps, Michael addition and catalytic hydrogenation, are robust and well-established industrial processes.[9][12] A significant advantage of this route is the potential for asymmetric synthesis through the use of chiral catalysts in the Michael addition step, which could provide access to enantiomerically pure forms of the final product.[8][11] The reductive cyclization is an efficient way to construct the pyrrolidine ring.
References
- 1. youtube.com [youtube.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
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- 8. An efficient enantioselective method for asymmetric Michael addition of nitroalkanes to α,β-unsaturated aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. sctunisie.org [sctunisie.org]
- 10. Michael Addition [organic-chemistry.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 13. mdpi.com [mdpi.com]
The Practitioner's Guide to Pyrrolidine-Based Chiral Auxiliaries: A Comparative Study
For the discerning researcher in asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the pantheon of these indispensable tools, pyrrolidine-based auxiliaries have carved out a significant niche due to their rigid scaffold, ready availability from the chiral pool, and high efficiency in chirality transfer. This guide provides an in-depth comparative analysis of two prominent classes of pyrrolidine-based chiral auxiliaries: the Enders' SAMP/RAMP hydrazones and prolinol-derived auxiliaries. We will delve into their mechanisms of stereocontrol, provide a head-to-head comparison of their performance in the asymmetric alkylation of cyclohexanone, and offer detailed, field-proven experimental protocols.
The Enduring Appeal of the Pyrrolidine Scaffold
The five-membered ring of proline provides a conformationally restricted framework that is ideal for creating a well-defined chiral environment around a reactive center. This inherent rigidity minimizes competing transition states, leading to high levels of stereoselectivity. Furthermore, the ready availability of both enantiomers of proline and its derivatives, such as prolinol, makes this class of auxiliaries particularly attractive for accessing either enantiomer of a target molecule.
Mechanistic Underpinnings of Stereocontrol
A thorough understanding of the mechanism by which a chiral auxiliary directs a reaction is paramount for its effective application and for troubleshooting unforeseen outcomes.
The SAMP/RAMP Hydrazone Method: A Tale of Chelation and Steric Hindrance
The seminal work of Enders and Corey brought us the powerful SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine) auxiliaries.[1] Their efficacy in the asymmetric alkylation of ketones and aldehydes is rooted in a beautifully orchestrated interplay of chelation and steric hindrance.[2]
The process begins with the formation of a hydrazone between the carbonyl compound and the SAMP or RAMP auxiliary. Deprotonation with a strong base, typically lithium diisopropylamide (LDA), generates a lithium azaenolate. The key to the high stereoselectivity lies in the rigid, chelated structure of this intermediate. The lithium cation is coordinated by both the nitrogen of the azaenolate and the oxygen of the methoxymethyl group, forcing the pyrrolidine ring into a fixed conformation.[3] This conformation effectively blocks one face of the azaenolate, leaving the other face exposed for the electrophile to approach. In the case of SAMP, the electrophile is directed to the si face of the α-carbon, while RAMP directs it to the re face.
Mechanism of SAMP-assisted asymmetric alkylation.
Prolinol-Derived Auxiliaries: Harnessing Enamine and Iminium Intermediates
Prolinol and its derivatives, such as prolinol ethers, function through a different, yet equally elegant, catalytic cycle involving enamine and iminium intermediates, particularly in reactions like aldol and Michael additions.[4] When used stoichiometrically as an auxiliary, for instance in the form of a prolinol ether amide, the stereocontrol is exerted through a chair-like transition state.
In an asymmetric alkylation, the prolinol ether auxiliary attached to a carbonyl derivative forms a lithium enolate upon deprotonation. The stereochemical outcome is dictated by the minimization of steric interactions in a rigid, chelated transition state. The bulky substituent on the prolinol ether effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Stereocontrol with a prolinol ether auxiliary.
Performance Comparison: Asymmetric Alkylation of Cyclohexanone
To provide a clear and objective comparison, we will examine the performance of a SAMP hydrazone and a prolinol-derived auxiliary in the asymmetric alkylation of cyclohexanone with various electrophiles. The data presented here is a representative compilation from various studies to illustrate the general efficacy of each auxiliary.
| Auxiliary | Electrophile (E-X) | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference(s) |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Methyl Iodide | ≥98 | 75 | [5] |
| Ethyl Iodide | ≥98 | 80 | [5] | |
| n-Propyl Iodide | ≥98 | 82 | [5] | |
| Benzyl Bromide | ≥95 | 85 | [5] | |
| (S)-Prolinol derived 2-oxazolidinone | Benzyl Bromide | >99:1 (d.r.) | 91 | [5] |
| Allyl Iodide | >98:1 (d.r.) | 88 | [5] | |
| Methyl Iodide | 95:5 (d.r.) | 85 | [5] |
From this data, it is evident that both SAMP hydrazones and prolinol-derived auxiliaries, in this case an Evans-type oxazolidinone derived from a related amino alcohol, provide excellent levels of stereoselectivity in asymmetric alkylation reactions.[5] The SAMP/RAMP method is particularly noteworthy for its consistently high diastereomeric excess across a range of electrophiles.[5]
Experimental Protocols
The following are detailed, step-by-step protocols for the asymmetric methylation of cyclohexanone using the SAMP hydrazone method.
Protocol 1: Asymmetric Methylation of Cyclohexanone via the SAMP Hydrazone Method
Step 1: Formation of (S)-Cyclohexanone SAMP Hydrazone
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 eq) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.1 eq) in anhydrous diethyl ether.
-
Heat the mixture to reflux under an inert atmosphere (e.g., argon) for 12-24 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude hydrazone by vacuum distillation or column chromatography on silica gel to yield the pure (S)-cyclohexanone SAMP hydrazone.
Step 2: Diastereoselective Alkylation
-
In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.5 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Slowly add a solution of the (S)-cyclohexanone SAMP hydrazone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the resulting mixture at this temperature for 2-3 hours to ensure complete formation of the azaenolate.
-
Add methyl iodide (1.5 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 4-6 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methylated hydrazone.
Step 3: Cleavage of the Auxiliary
-
Dissolve the crude methylated hydrazone in dichloromethane (DCM) and cool to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed, indicating complete consumption of the hydrazone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the mixture to warm to room temperature.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the enantiomerically enriched (S)-2-methylcyclohexanone.
Concluding Remarks
Both SAMP/RAMP hydrazones and prolinol-derived auxiliaries are powerful tools for asymmetric synthesis, each with its own mechanistic nuances and optimal applications. The SAMP/RAMP method, with its well-defined chelation-controlled transition state, offers exceptional and reliable stereocontrol in the alkylation of ketones and aldehydes. Prolinol-derived auxiliaries, operating through enamine/iminium catalysis or chelated enolates, demonstrate broad utility in a variety of carbon-carbon bond-forming reactions. The choice between these exemplary pyrrolidine-based auxiliaries will ultimately depend on the specific substrate, the desired transformation, and the experimental conditions. A thorough understanding of their underlying mechanisms, as detailed in this guide, will empower the synthetic chemist to make an informed decision and achieve the desired stereochemical outcome with precision and confidence.
References
- A Comparative Guide to 1-Amino-2-butanol and Prolinol in Asymmetric Synthesis. (2025). Benchchem.
- Curtin-Hammett paradigm for stereocontrol in organocatalysis by diarylprolinol ether c
- Asymmetric Solid-Phase Alkylation of Ketones Immobilized via SAMP Hydrazone Analogue Linkers. (2025).
- Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)–H Alkylation Using Nitroalkanes as Alkylating Agents. (2022).
- Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)
- ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. (n.d.). MIT.
- The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. (2025).
- The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. (2010).
- Enders SAMP/RAMP hydrazone-alkyl
- Asymmetic Alkylation of SAMP Hydrazone. (n.d.). ChemTube3D.
- Asymmetric Cα-Alkylation of Proline via Chirality Transfers of Conformationally Restricted Proline Derivative: Application to the Total Synthesis of (−)-Amathaspiramide F. (n.d.).
- Mechanism and Origin of Remote Stereocontrol in the Organocatalytic C(sp2)-H Alkylation using Nitroalkanes as Alkylating Agents. (n.d.).
- Prolinethioamides versus Prolinamides in Organocatalyzed Aldol Reactions—A Compar
- SAMP – A Versatile Auxiliary in Asymmetric Synthesis. (2025).
- Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: ( S )-(+)-4-Methyl-3-Heptanone. (n.d.).
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The 3-Aminomethyl-3-Methylpyrrolidine Scaffold: A Comparative Guide to the Biological Evaluation of Its Synthetic Derivatives
Introduction: The Strategic Advantage of the 3,3-Disubstituted Pyrrolidine Scaffold
In the landscape of contemporary drug discovery, the pyrrolidine ring system remains a cornerstone of medicinal chemistry, prized for its prevalence in natural products and its capacity to impart favorable pharmacokinetic properties to novel therapeutic agents.[1] The non-planar, sp³-hybridized nature of this saturated heterocycle allows for a three-dimensional exploration of chemical space that is often critical for potent and selective interactions with biological targets.[1] Among the myriad of pyrrolidine-based building blocks, tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate stands out as a particularly versatile scaffold. Its geminal disubstitution at the 3-position introduces a conformational rigidity that can be advantageous in locking in a bioactive conformation, while the primary amine serves as a key handle for a diverse array of synthetic elaborations. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for controlled, stepwise synthetic strategies.
This guide provides a comparative overview of the biological evaluation of compounds synthesized from precursors structurally related to the 3-aminomethyl-3-methylpyrrolidine scaffold. We will delve into distinct classes of derivatives, comparing their biological activities with supporting experimental data and elucidating the structure-activity relationships (SAR) that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.
Comparative Biological Evaluation: Case Studies
While a single, comprehensive study directly comparing a diverse library of compounds derived from this compound is not available in the current literature, we can draw valuable comparative insights by examining different classes of pyrrolidine derivatives reported in separate studies. This approach allows us to juxtapose the biological activities of various structural motifs appended to the core pyrrolidine ring.
Case Study 1: Pyrrolidone-Hydrazone Derivatives as Anticancer Agents
A series of pyrrolidin-2-one-hydrazone derivatives bearing a diphenylamine moiety were synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.[2] Although not directly synthesized from the title compound, the synthesis of such pyrrolidone structures can be envisioned from related pyrrolidine precursors. The study highlights the potential of this class of compounds, particularly against prostate cancer and melanoma.
Table 1: Cytotoxicity of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives (EC₅₀ in µM) [2]
| Compound | PPC-1 (Prostate) | IGR39 (Melanoma) | MDA-MB-231 (Breast) | Panc-1 (Pancreatic) |
| Derivative 1 | 2.5 | 3.2 | > 50 | 25.6 |
| Derivative 2 | 4.8 | 6.1 | > 50 | 30.1 |
| Derivative 3 | 20.2 | 18.5 | > 50 | 45.3 |
Data extracted from a study by a research group and presented for comparative purposes.[2]
The data clearly indicates a selective cytotoxicity profile, with derivatives 1 and 2 showing potent activity against prostate and melanoma cell lines, while being significantly less active against the breast and pancreatic cancer cell lines tested.[2] This selectivity underscores the importance of the specific chemical functionalities appended to the core scaffold in determining the biological activity profile.
Case Study 2: Pyrrolidine-Substituted Chalcones and Pyrazolines as Antimicrobial Agents
In another line of investigation, pyrrolidine-containing chalcones and their cyclized pyrazoline derivatives were synthesized and screened for their antimicrobial properties.[3] The synthesis involved the condensation of 4-(pyrrolidin-1-yl)benzaldehyde with various acetophenones, followed by cyclization with hydrazine hydrate. This highlights a different synthetic utility of the pyrrolidine moiety, where it acts as a key pharmacophore.
Table 2: Antimicrobial Activity of Pyrrolidine-Containing Chalcones and Pyrazolines (Minimum Inhibitory Concentration in µg/mL) [3]
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Chalcone 3e | 100 | 100 | >100 |
| Pyrazoline 4a | 50 | 100 | >100 |
| Chalcone 3g | >100 | >100 | 50 |
| Pyrazoline 4h | 50 | 50 | >100 |
Data extracted from a study by Pardeshi et al. and presented for comparative purposes.[3]
The results suggest that these pyrrolidine derivatives possess moderate antibacterial and antifungal activity.[3] Notably, the pyrazoline derivatives (4a and 4h) generally exhibited better antibacterial activity compared to their chalcone precursors, indicating that the cyclized pyrazoline ring contributes favorably to the antimicrobial effect.
Experimental Protocols: A Guide to Biological Evaluation
To ensure scientific rigor and reproducibility, the following are detailed protocols for the key biological assays discussed in the case studies.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of the test compounds in DMSO. Further dilute the stock solutions in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for the desired exposure time (typically 48 or 72 hours).
-
MTT Reagent Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control cells. The EC₅₀ value is calculated using a suitable software.
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of the pyrrolidine derivatives is intricately linked to the nature and position of the substituents on the pyrrolidine ring and any appended pharmacophores.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Substituted Pyrrolidine Analogs
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1][2] Its prevalence stems from its ability to introduce a three-dimensional character into molecules, which is crucial for specific interactions with biological targets.[3] This guide delves into the nuanced world of 3-substituted pyrrolidine analogs, offering a comparative analysis of their structure-activity relationships (SAR) across various therapeutic targets. We aim to provide researchers, scientists, and drug development professionals with a comprehensive resource, grounded in experimental data, to inform the design of novel and potent therapeutic agents.
The strategic placement of substituents on the pyrrolidine scaffold can profoundly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The 3-position, in particular, offers a versatile handle for chemical modification, allowing for the exploration of a wide chemical space and the fine-tuning of biological activity.
Targeting Monoamine Transporters: A Battle for Selectivity
Monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), are critical targets for the treatment of various neurological and psychiatric disorders. 3-Aryl pyrrolidines have emerged as a privileged structure in this arena, with subtle modifications to the aryl ring leading to significant shifts in potency and selectivity.[1][4]
A series of 3,3-disubstituted pyrrolidine analogs have been identified as potent monoamine triple reuptake inhibitors.[5] Furthermore, pharmacophore-based virtual screening has successfully identified 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors.[6][7]
Key SAR Insights:
-
Nature of the 3-substituent: The electronic and steric properties of the substituent at the 3-position are paramount. For instance, in a series of N-[(3S)-pyrrolidin-3-yl]benzamides, small structural modifications significantly impacted their activity as dual serotonin and noradrenaline reuptake inhibitors.[8]
-
Stereochemistry: The stereochemistry at the 3-position is often crucial for potent activity.
-
N-substitution: The substituent on the pyrrolidine nitrogen can influence potency and selectivity. For example, 1-propyl-3-aryl pyrrolidines are known to be potent and selective ligands for serotonin and dopamine receptors.[1][4]
Comparative Data for Monoamine Transporter Inhibitors:
| Compound ID | 3-Substituent | N-Substituent | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
| Analog 12 | Varies | Varies | 200 | 31 | 230 | [6] |
| PF-184,298 | Benzamide | H | - | Potent | Potent | [8] |
Note: Specific Ki values for PF-184,298 were not provided in the abstract.
Experimental Workflow: Monoamine Transporter Binding Assay
Caption: Workflow for a radioligand binding assay to determine monoamine transporter affinity.
Dipeptidyl Peptidase-IV (DPP-4) Inhibition for Type 2 Diabetes
DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[9][10] The pyrrolidine scaffold, particularly cyanopyrrolidines, has been a fertile ground for the discovery of potent and selective DPP-4 inhibitors, leading to the development of drugs like vildagliptin and saxagliptin.[9]
Quantitative structure-activity relationship (QSAR) studies on pyrrolidine amide derivatives have highlighted the importance of electronic effects of the substituents on both the pyrrolidine and adjacent rings for DPP-4 inhibitory activity.[11]
Key SAR Insights:
-
Cyanopyrrolidine Moiety: The nitrile group is a key pharmacophore that interacts with the active site of DPP-4.[12]
-
Substituents on the Pyrrolidine Ring: Modifications at various positions of the pyrrolidine ring can influence potency and selectivity. For instance, in a series of pyrrolidine sulfonamide derivatives, a 4-trifluorophenyl substitution on an attached 1,2,4-oxadiazole group resulted in the best inhibition.[2]
-
Fused and Spirocyclic Systems: Several compounds with fused or spiro-pyrrolidine rings have shown significant bioactivity.[13]
Comparative Data for DPP-4 Inhibitors:
| Compound Class | Key Structural Feature | Representative IC50 (µM) | Reference |
| Pyrrolidine Sulfonamides | 4-trifluorophenyl-1,2,4-oxadiazole | 11.32 ± 1.59 | [2] |
| Pyrrolidine Amides | Varied substitutions | - | [11] |
Note: A specific IC50 value for the pyrrolidine amides was not provided in the abstract.
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
-
Reagents and Materials: Human recombinant DPP-4, Gly-Pro-p-nitroanilide (substrate), test compounds, buffer solution (e.g., Tris-HCl).
-
Assay Procedure: a. Prepare serial dilutions of the test compounds in the buffer. b. In a 96-well plate, add the DPP-4 enzyme solution. c. Add the test compound dilutions to the wells and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C). d. Initiate the reaction by adding the substrate, Gly-Pro-p-nitroanilide. e. Monitor the absorbance at 405 nm over time using a microplate reader. The rate of p-nitroaniline formation is proportional to the DPP-4 activity.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation
Neuronal nAChRs are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems, making them attractive targets for conditions like pain, cognitive disorders, and addiction.[14][15] 3-Substituted pyrrolidine analogs have been explored as ligands for different nAChR subtypes.
The pharmacophore for nAChR agonists typically includes an ammonium head for ionic interactions and a hydrogen bond acceptor site, often a pyridine nitrogen.[16]
Key SAR Insights:
-
3-Substituent as a Modulator: The introduction of a substituted phenyl group at the 3'-position of the pyridine ring in deschloroepibatidine analogs profoundly influences both receptor binding and activation, leading to compounds with agonist, partial agonist, or antagonist profiles.[17]
-
Subtype Selectivity: The diversity of nAChR subtypes (e.g., α4β2, α7, α3β4) presents a challenge and an opportunity for designing subtype-selective ligands.[14][15][18] The substituent at the 3-position can play a crucial role in achieving this selectivity.
Logical Relationship of nAChR Ligand Design
Caption: Influence of the 3-substituent on the pharmacological profile of nAChR ligands.
Antibacterial and Anticancer Applications
The versatility of the 3-substituted pyrrolidine scaffold extends to the development of antimicrobial and anticancer agents.
Antibacterial Activity:
-
A series of 3-substituted pyrrolidine-2,5-diones have been synthesized and evaluated for their antimicrobial activity.[19]
-
Other studies have explored the synthesis and antibacterial evaluation of various substituted pyrrolidines, demonstrating their potential to inhibit bacterial growth.[20][21]
-
Novel 2,3-pyrrolidinedione analogs have shown promising anti-biofilm activity, suggesting a potential strategy to combat antibiotic resistance.[22]
Anticancer Activity:
-
Polysubstituted pyrrolidines have been evaluated for their antiproliferation activities against various cancer cell lines, with some analogs inducing cell cycle arrest and apoptosis.[23]
Key SAR Insights for Antibacterial Pyrrolidine-2,5-diones:
-
The nature of the substituent at the 3-position and on the pyrrolidine nitrogen influences the minimum inhibitory concentration (MIC) against different bacterial strains.
-
In one study, compound P14 showed activity against E. coli and S. aureus with MICs of 3.125 and 6.25 µg/ml, respectively, while compound P15 was active against S. epidermis and E. coli at 6.25 and 3.125 µg/ml, respectively.[19]
Synthetic Pathway: Palladium-Catalyzed Hydroarylation
A notable synthetic advancement is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines, which provides a direct, single-step route to 3-aryl pyrrolidines from readily available precursors.[4][24] This method offers broad substrate scope and is valuable for generating libraries of drug-like molecules.[4][24]
Caption: Key components of the palladium-catalyzed hydroarylation for synthesizing 3-aryl pyrrolidines.
Conclusion
The 3-substituted pyrrolidine scaffold is a remarkably versatile platform in drug discovery. The strategic manipulation of the substituent at the 3-position, often in concert with modifications at the N1-position and considerations of stereochemistry, allows for the fine-tuning of activity and selectivity against a wide array of biological targets. This guide has provided a comparative overview of the SAR of these analogs in key therapeutic areas, supported by experimental data and protocols. As synthetic methodologies continue to evolve, the exploration of novel 3-substituted pyrrolidine analogs will undoubtedly lead to the discovery of next-generation therapeutics.
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Schrimpf, M. R., et al. (2002). Synthesis and evaluation of potent pyrrolidine H(3) antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3055–3058. [Link]
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Ji, J., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(12), 2000136. [Link]
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Micheli, F., et al. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6062–6066. [Link]
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Kulkarni, S. S., et al. (2017). Synthesis of novel antimicrobial derivatives of 3-substituted pyrrolidine-2, 5-diones using pharmacophore hybrid approach: Part-I. ResearchGate. [Link]
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Hussein, M. S. (2016). Synthesis, Characterization and Antibacterial Evaluation of Some Substituted Pyrrolidines. Chemical Science International Journal, 17(2), 1–8. [Link]
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Enyedy, I. J., et al. (2001). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1113–1118. [Link]
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Enyedy, I. J., et al. (2001). Pharmacophore-Based Discovery of 3,4-Disubstituted Pyrrolidines as a Novel Class of Monoamine Transporter Inhibitors. Request PDF. [Link]
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Tchamgoue, A. D., et al. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a cycloadduct of anthracene. BMC Chemistry, 15(1), 19. [Link]
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Hussein, M. S. (2016). Synthesis, Characterization and Antibacterial Evaluation of Some Substituted Pyrrolidines. ResearchGate. [Link]
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Johnson, T. A., et al. (2009). N-[(3S)-Pyrrolidin-3-yl]benzamides as novel dual serotonin and noradrenaline reuptake inhibitors: impact of small structural modifications on P-gp recognition and CNS penetration. Bioorganic & Medicinal Chemistry Letters, 19(17), 5078–5081. [Link]
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Salve, P. S., & Jadhav, S. D. (2021). DPP-IV inhibitory activity information of the substances tested. ResearchGate. [Link]
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Bakulina, O., & Serebryannikova, A. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(14), 5396. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
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Kolanos, R., et al. (2019). Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents. ACS Chemical Neuroscience, 10(1), 740–745. [Link]
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Ho, P. D., & McIntosh, J. M. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Neuroscience, 14, 597843. [Link]
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Gancia, E., et al. (2000). Neuronal nicotinic acetylcholine receptor agonists: pharmacophores, evolutionary QSAR and 3D-QSAR models. Annali dell'Istituto Superiore di Sanita, 36(3), 329–336. [Link]
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Fitch, R. W., et al. (2011). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Pharmacological Properties of 3'-(Substituted phenyl) Deschloroepibatidine Analogs. ACS Medicinal Chemistry Letters, 2(11), 834–839. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Enantiomeric Purity of Chiral Amines
Introduction: The Criticality of Enantiomeric Purity in Chiral Amine APIs
Chiral primary amines are foundational building blocks in the synthesis of a significant portion of biologically active molecules and new drug entities.[1] The stereochemistry of these molecules is not a trivial detail; the three-dimensional arrangement of atoms can lead to dramatically different pharmacological, toxicological, and metabolic properties between two enantiomers.[1] One enantiomer may be the source of the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects. Consequently, the rigorous separation and quantification of enantiomers to determine enantiomeric purity is a non-negotiable aspect of drug development, quality control, and regulatory compliance.[1][2]
This guide provides an in-depth comparison of common analytical techniques for resolving chiral amines and presents a comprehensive framework for validating these methods. The focus is not merely on the procedural steps but on the underlying scientific rationale, ensuring that the developed methods are robust, reliable, and fit for their intended purpose, in alignment with global regulatory standards.
Regulatory Framework: The Foundation of Method Validation
The validation of analytical procedures is a mandatory requirement by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3] The International Council for Harmonisation (ICH) provides a globally recognized framework through its guidelines. Specifically, the ICH Q2(R1) guideline, and its recent revision Q2(R2), details the validation parameters required for various analytical methods.[4][5][6] Adherence to these guidelines is the cornerstone of ensuring the integrity of data submitted in regulatory applications and guaranteeing the quality and safety of pharmaceutical products.[3][7]
Comparison of Core Analytical Techniques for Chiral Amine Separation
The successful enantioseparation of chiral amines hinges on the selection of an appropriate analytical technology. The most prevalent techniques are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each offers distinct advantages and is suited to different analytical challenges.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the established gold standard for enantiomeric purity analysis, prized for its robustness, versatility, and the vast selection of commercially available chiral stationary phases (CSPs).[1][8] The separation mechanism relies on the differential, transient diastereomeric interactions formed between the enantiomers and the chiral selector immobilized on the stationary phase.[9]
-
Expertise & Experience: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly effective for a broad range of racemates, including primary amines.[1][10] The key to success often lies in the mobile phase composition. Amines are prone to interacting with residual acidic silanols on the silica support, leading to poor peak shape (tailing). The addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is crucial to mask these silanols and achieve sharp, symmetrical peaks.[11] Crown ether-based CSPs are also highly efficient for primary amines but typically require strongly acidic mobile phases, which can be a drawback for preparative-scale work.[1][12][13]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "green" alternative to HPLC, particularly for chiral separations.[14][15] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[15]
-
Expertise & Experience: The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster analyses without a significant loss of efficiency, often reducing analysis times by a factor of 3 to 5 compared to HPLC.[16][17] This makes SFC the platform of choice for high-throughput screening in pharmaceutical development.[18] While CO2 is nonpolar, the addition of polar organic modifiers (co-solvents) like methanol or ethanol, along with additives, enables the separation of a wide range of polar compounds, including amines.[16][19] For chiral amines on cyclofructan-based CSPs, a combination of trifluoroacetic acid (TFA) and triethylamine (TEA) as additives has been shown to yield excellent selectivity and improved peak shapes.[13][18]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that offers a complementary approach to chromatographic methods.[2][20] It requires minimal sample and reagent volumes, positioning it as a green analytical technique.[2][21] Separation is achieved by adding a chiral selector to the background electrolyte (BGE).[22]
-
Expertise & Experience: The most common chiral selectors for amines in CE are cyclodextrins and their derivatives.[23] The principle of separation is based on the differential inclusion complexation of the enantiomers into the hydrophobic cavity of the cyclodextrin.[24] For amino acids and their derivatives, chiral crown ethers can also be used as effective selectors in the BGE.[25] The high efficiency of CE can provide excellent resolution, which is particularly advantageous for determining very low levels of enantiomeric impurities, a common requirement in pharmaceutical quality control.[23]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of HPLC, SFC, and CE for the enantiomeric analysis of chiral amines.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning with a Chiral Stationary Phase (CSP).[9] | Differential partitioning using a supercritical fluid mobile phase and a CSP.[15] | Differential electrophoretic mobility in the presence of a chiral selector in the electrolyte.[20] |
| Typical CSPs/Selectors | Polysaccharide, Cyclofructan, Crown Ether.[1][26] | Polysaccharide, Cyclofructan.[18][19] | Cyclodextrins, Crown Ethers, Macrocyclic Antibiotics.[21][23][25] |
| Analysis Time | 10 - 30 minutes.[8] | < 10 minutes, typically 3-5x faster than HPLC.[16][17] | 5 - 20 minutes.[8] |
| Solvent Consumption | High (mL/min). | Low; primarily recycled CO2 with a small percentage of organic co-solvent.[17] | Extremely Low (µL/run).[2][8] |
| Strengths | Robust, highly versatile, wide variety of established methods, gold standard.[1][8] | High speed, high efficiency, reduced solvent cost and waste ("green").[14][18] | Very high efficiency, minimal sample/reagent use, orthogonal selectivity.[21][22] |
| Challenges | Higher solvent consumption and cost, potential for peak tailing with amines.[11] | Higher initial instrument cost, less suitable for highly polar, non-volatile buffers.[15] | Lower concentration sensitivity (with UV), reproducibility can be more challenging. |
Workflow for Analytical Method Selection
Choosing the right technology is a critical first step. The decision should be guided by the specific requirements of the analysis, including sample properties, desired throughput, and available instrumentation.
Caption: Decision-making workflow for selecting a chiral separation method.
Deep Dive: Validation of a Chiral HPLC Method
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] For a chiral purity method, the "intended purpose" is to accurately and precisely quantify the minor enantiomer (the impurity) in the presence of the major enantiomer (the API). The following sections detail the validation parameters as defined by ICH Q2(R1), with specific considerations for chiral amine analysis.[4][7]
Overall Validation Workflow
The validation process is a structured sequence of experiments designed to test the performance characteristics of the analytical method.
Caption: General workflow for analytical method validation per ICH Q2(R1).
Experimental Protocol: Validation of an HPLC Method for the Enantiomeric Purity of "Amine-X"
This section provides a practical, step-by-step protocol for validating a chiral HPLC method.
Objective: To validate a normal-phase HPLC method for determining the enantiomeric purity of (S)-Amine-X, quantifying the (R)-Amine-X enantiomer as a chiral impurity.
1. Chromatographic System & Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (DEA) (90:10:0.1, v/v/v).[27]
-
Flow Rate: 1.0 mL/min.[27]
-
Column Temperature: 25 °C.[27]
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Analyte Stock Solution (1.0 mg/mL): Accurately weigh and dissolve (S)-Amine-X in the mobile phase.
-
Impurity Stock Solution (1.0 mg/mL): Accurately weigh and dissolve (R)-Amine-X in the mobile phase.
-
Racemic Mixture (1.0 mg/mL): Dissolve racemic Amine-X in the mobile phase. This is used for system suitability.
-
Sample Diluent: Mobile Phase.
3. System Suitability Test (SST):
-
Causality: The SST is performed before any validation run to ensure the chromatographic system is performing adequately.[27]
-
Procedure: Inject the Racemic Mixture solution six times.
-
Acceptance Criteria:
-
Resolution (Rs): ≥ 2.0 between the (S) and (R) peaks.
-
Tailing Factor (T): ≤ 2.0 for both peaks.
-
Repeatability (%RSD): ≤ 2.0% for the peak areas of six replicate injections.
-
4. Validation Experiments:
-
Specificity:
-
Causality: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, namely its counter-enantiomer.
-
Procedure: Inject the diluent (blank), the (S)-Amine-X solution, and the (R)-Amine-X solution individually.
-
Acceptance Criteria: No interfering peaks at the retention times of the enantiomers in the blank. The (S) and (R) enantiomers are well-resolved from each other.
-
-
Limit of Quantitation (LOQ):
-
Causality: To determine the lowest concentration of the (R)-enantiomer that can be measured with acceptable precision and accuracy.[27][29]
-
Procedure: Prepare a series of dilutions of the (R)-Amine-X stock solution. The LOQ is often estimated as the concentration yielding a signal-to-noise ratio of approximately 10:1.[27] Confirm by preparing a solution of (S)-Amine-X spiked with (R)-Amine-X at the estimated LOQ concentration (e.g., 0.1% of the nominal concentration). Analyze this solution six times.
-
Acceptance Criteria: Precision at the LOQ should be ≤ 10% RSD. Accuracy should be within 80-120%.
-
-
Linearity:
-
Causality: To demonstrate a direct proportional relationship between the concentration of the (R)-enantiomer and the detector response.[28]
-
Procedure: Prepare a series of five solutions by spiking the (S)-Amine-X solution with the (R)-Amine-X impurity stock to cover a range from the LOQ to 150% of the specification limit (e.g., LOQ, 0.05%, 0.1%, 0.15%, 0.2%). Inject each solution in triplicate.
-
Acceptance Criteria: Plot the mean peak area of (R)-Amine-X versus its concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy (Recovery):
-
Causality: To demonstrate the closeness of the measured value to the true value. This is assessed via spike recovery.[29][30]
-
Procedure: Prepare solutions of (S)-Amine-X spiked with the (R)-enantiomer at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% at each level.
-
-
Precision:
-
Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10]
-
Procedure:
-
Repeatability (Intra-assay): Analyze six individual preparations of (S)-Amine-X spiked with the (R)-enantiomer at the 100% specification level on the same day, with the same analyst and instrument.[10]
-
Intermediate Precision: Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The %RSD for the spiked (R)-enantiomer should be ≤ 5.0%.
-
-
Robustness:
-
Causality: To evaluate the method's reliability when subjected to small, deliberate variations in method parameters, indicating its suitability for routine use.[27]
-
Procedure: Analyze the system suitability solution while making small changes to critical parameters one at a time:
-
Mobile Phase Composition: ±2% of the minor component (e.g., 2-Propanol at 8% and 12%).
-
Column Temperature: ±5 °C (e.g., 20 °C and 30 °C).
-
Flow Rate: ±10% (e.g., 0.9 mL/min and 1.1 mL/min).
-
-
Acceptance Criteria: The system suitability criteria (Resolution, Tailing Factor) must still be met under all varied conditions.
-
Conclusion
The validation of an analytical method for the enantiomeric purity of chiral amines is a scientifically rigorous process that underpins the safety and efficacy of many pharmaceutical products. While HPLC remains a robust and widely used platform, SFC offers significant advantages in speed and sustainability, and CE provides a high-efficiency, orthogonal approach. The choice of technique should be a deliberate, data-driven decision. Regardless of the platform, a comprehensive validation study executed according to ICH guidelines is essential. By understanding the causality behind each validation parameter and experimental design choice, scientists can develop and implement truly reliable methods that ensure product quality and meet global regulatory expectations.
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- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Supercritical fluid chrom
- (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification.
- Supercritical Fluid Chiral Separ
- HPLC method for enantiomeric separ
- Analytical Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021-06-30). YAKHAK HOEJI.
- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2015-01-01).
- Q2(R2) Validation of Analytical Procedures March 2024. (2024-03-06). FDA.
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- Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. PubMed.
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- Highlights from FDA's Analytical Test Method Valid
- ICH Q2 R1: Mastering Analytical Method Validation. (2025-10-22). Abraham Entertainment.
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- (PDF) Chiral stationary phases for HPLC. (2025-08-06).
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
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- Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. (2021-05-11). PMC - PubMed Central.
- Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by. (2016-02-10). J-Stage.
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A Comparative Guide to the Synthetic Pathways of Pyrrolidine Building Blocks: A Cost-Benefit Analysis for Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, alkaloids, and blockbuster pharmaceuticals.[1] Its prevalence underscores the continuous need for efficient, scalable, and cost-effective synthetic routes to access diverse pyrrolidine building blocks. For researchers in drug development, the choice of synthetic pathway is a critical decision, balancing factors such as stereocontrol, yield, cost of goods, and environmental impact.
This guide provides an in-depth cost-benefit analysis of four distinct and representative synthetic pathways for producing substituted pyrrolidines. We move beyond a simple listing of methods to offer a comparative framework grounded in experimental data, process efficiency, and economic viability. By examining these pathways through the lens of scientific integrity and practical application, this document aims to empower researchers to make informed decisions in the synthesis of these vital chemical scaffolds.
Selected Synthetic Pathways for Comparison
To provide a comprehensive analysis, we will evaluate four distinct strategies for the synthesis of a representative target molecule, (S)-1-benzyl-2-methylpyrrolidine . This target was chosen for its straightforward structure, incorporating a common N-substituent and a stereocenter, allowing for a meaningful comparison of both stereoselective and non-stereoselective methods.
-
Reductive Amination (Paal-Knorr Type Synthesis): A classical and robust method involving the condensation of a 1,4-dicarbonyl compound with a primary amine, followed by reduction.
-
Asymmetric [3+2] Cycloaddition: A modern, powerful method for stereocontrolled synthesis via the reaction of an azomethine ylide with an alkene.
-
Copper-Catalyzed Intramolecular C-H Amination: An advanced catalytic approach that forms the pyrrolidine ring through the functionalization of an unactivated C-H bond.
-
Chiral Pool Synthesis from L-Proline: A widely used strategy that leverages a readily available, enantiopure starting material.
Pathway 1: Reductive Amination of a 1,4-Dicarbonyl Compound
This pathway is a variation of the classical Paal-Knorr synthesis, which typically yields aromatic pyrroles.[2] To obtain the saturated pyrrolidine ring, the intermediate formed from the condensation of a 1,4-dicarbonyl compound and a primary amine is reduced in situ.
Reaction Mechanism
The reaction proceeds through the initial formation of a hemiaminal, followed by cyclization to a dihydroxy-pyrrolidine intermediate. Subsequent dehydration and reduction yield the final pyrrolidine product.
Caption: Mechanism of Paal-Knorr type reductive amination.
Experimental Protocol: Synthesis of 1-benzyl-2,5-dimethylpyrrolidine
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-hexanedione (1.0 eq).
-
Reagent Addition: Add methanol as the solvent, followed by benzylamine (1.05 eq).
-
Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄) (2.5 eq) portion-wise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of 1 M HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with 2 M NaOH and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Workflow Diagram
Caption: Experimental workflow for reductive amination.
Pathway 2: Asymmetric [3+2] Cycloaddition
The [3+2] cycloaddition of azomethine ylides with alkenes is a highly efficient and atom-economical method for constructing substituted pyrrolidines, often with excellent stereocontrol. The use of chiral catalysts, such as silver-based complexes, enables the enantioselective synthesis of pyrrolidine derivatives.
Reaction Mechanism
This reaction involves the in situ generation of an azomethine ylide from an imine precursor. The ylide then undergoes a concerted [3+2] cycloaddition with a dipolarophile (an alkene) to form the pyrrolidine ring.
Caption: Mechanism of catalytic asymmetric [3+2] cycloaddition.
Experimental Protocol: Synthesis of (S)-1-benzyl-2-methylpyrrolidine derivative
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add silver acetate (AgOAc) (5 mol%) and a chiral phosphine ligand (e.g., (R)-BINAP) (5.5 mol%).
-
Reagent Addition: Add dry toluene, followed by the imine derived from benzaldehyde and glycine methyl ester (1.0 eq), and propene (as the alkene, in excess).
-
Ylide Generation: Add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.1 eq) as the azomethine ylide precursor and triethylamine (TEA) (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture through a pad of celite, washing with toluene.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Workflow Diagram
Caption: Experimental workflow for [3+2] cycloaddition.
Pathway 3: Copper-Catalyzed Intramolecular C-H Amination
This modern synthetic strategy leverages transition metal catalysis to achieve the formation of the pyrrolidine ring via the cyclization of a linear amine derivative onto an unactivated C(sp³)–H bond. This method can provide access to complex pyrrolidines from readily available starting materials.[3]
Reaction Mechanism
The catalytic cycle is initiated by the copper(I) catalyst, which reacts with an N-fluoroamide to generate a nitrogen-centered radical. This radical then undergoes an intramolecular 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical, which subsequently cyclizes and is reduced to afford the pyrrolidine product.
Caption: Mechanism of copper-catalyzed C-H amination.
Experimental Protocol: Synthesis of an N-protected pyrrolidine
-
Reaction Setup: In a glovebox, add copper(I) iodide (CuI) (10 mol%) and 1,10-phenanthroline (11 mol%) to a vial.
-
Reagent Addition: Add the N-fluoro-N-benzylpentanamide substrate (1.0 eq) and a solvent such as toluene.
-
Reaction: Seal the vial and heat the mixture at 90 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature and filter through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.
Workflow Diagram
Caption: Experimental workflow for C-H amination.
Pathway 4: Chiral Pool Synthesis from L-Proline
This approach utilizes a naturally occurring, inexpensive, and enantiomerically pure starting material, L-proline, as the foundation for the pyrrolidine ring. The desired substituents are then introduced through a series of chemical transformations.
Reaction Rationale
The strategy involves the reduction of the carboxylic acid of L-proline to an alcohol, followed by modification and/or substitution reactions to achieve the target molecule. The inherent stereochemistry of L-proline is preserved throughout the synthesis.
Caption: General rationale for chiral pool synthesis from L-proline.
Experimental Protocol: Synthesis of (S)-1-benzyl-2-methylpyrrolidine
-
Step 1: Reduction of L-Proline: In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in dry THF. Cool to 0 °C and slowly add a solution of L-proline (1.0 eq) in dry THF. After the addition, reflux the mixture for 8 hours. Cool to 0 °C and quench sequentially with water, 15% NaOH solution, and water. Filter the resulting salts and concentrate the filtrate to obtain (S)-prolinol.
-
Step 2: Tosylation: Dissolve (S)-prolinol (1.0 eq) in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (1.1 eq) and stir at room temperature for 12 hours. Pour into ice-water and extract with dichloromethane.
-
Step 3: Reduction of Tosylate: The resulting tosylate is then reduced, for example with LiAlH₄, to yield (S)-2-methylpyrrolidine.
-
Step 4: N-Benzylation: To a solution of (S)-2-methylpyrrolidine (1.0 eq) in methanol, add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq). Stir at room temperature for 24 hours. Filter and concentrate the filtrate. Purify by column chromatography.
Workflow Diagram
Caption: Experimental workflow for synthesis from L-proline.
Comparative Analysis
The following tables provide a semi-quantitative comparison of the four synthetic pathways. Costs are estimated based on bulk pricing of reagents from common chemical suppliers and are intended for comparative purposes.
Table 1: Performance and Operational Parameters
| Parameter | Reductive Amination | [3+2] Cycloaddition | Cu-Catalyzed C-H Amination | Chiral Pool (from L-Proline) |
| Typical Yield | 70-85% | 75-90% | 60-80%[4] | 50-60% (overall, 4 steps) |
| Stereocontrol | None (produces racemate) | Excellent (with chiral catalyst) | Substrate-dependent | Excellent (from chiral pool) |
| Reaction Time | ~12 hours | ~24 hours | ~16 hours | ~48 hours (total) |
| Temperature | 0 °C to RT | Room Temperature | 90 °C | 0 °C to Reflux |
| Pressure | Atmospheric | Atmospheric | Atmospheric (sealed vial) | Atmospheric |
| Scalability | High | Moderate | Moderate | High |
| Purification | Standard Chromatography | Standard Chromatography | Standard Chromatography | Multiple Chromatographies |
Table 2: Cost-Benefit Analysis
| Parameter | Reductive Amination | [3+2] Cycloaddition | Cu-Catalyzed C-H Amination | Chiral Pool (from L-Proline) |
| Starting Material Cost | Low (2,5-hexanedione, benzylamine) | High (Ylide precursor, chiral ligand)[5][6] | Moderate (N-fluoroamide substrate) | Very Low (L-Proline)[1][7][8][9] |
| Catalyst Cost | None | High (Silver acetate, BINAP)[10][11][12] | Moderate (CuI, phenanthroline)[13][14][15][16][17][18][19][20] | None (uses stoichiometric reagents) |
| Reagent Cost | Low (NaBH₄) | Moderate (Triethylamine)[21][22][23][24] | High (N-fluorinating agent) | Moderate (LiAlH₄, TsCl)[25][26][27] |
| Operational Cost | Low | Low-Moderate | Moderate (heating) | High (multiple steps) |
| Approx. Cost per Gram | $ |
Table 3: Green Chemistry & Safety Profile
| Parameter | Reductive Amination | [3+2] Cycloaddition | Cu-Catalyzed C-H Amination | Chiral Pool (from L-Proline) |
| Atom Economy | Moderate | High | Good | Low (multi-step) |
| Process Mass Intensity (PMI) | High (workup) | Moderate-High (solvents) | High (solvents) | Very High (multi-step, solvents) |
| Solvent/Reagent Hazards | 2,5-Hexanedione (neurotoxic)[2][28][29][30][31], NaBH₄ (reactive) | Toluene (toxic), TEA (corrosive), Silver (heavy metal waste) | Toluene (toxic), N-fluoroamides (energetic) | LiAlH₄ (highly reactive with water), Pyridine (toxic), Dichloromethane (carcinogen) |
| Overall Safety Concern | Moderate | Moderate | Moderate-High | High |
Discussion and Recommendations
Each synthetic pathway presents a unique profile of advantages and disadvantages, making the optimal choice highly dependent on the specific goals of the research program.
-
Reductive Amination (Paal-Knorr Type): This method is the most cost-effective for producing simple, non-chiral pyrrolidines. Its low starting material and reagent costs, coupled with operational simplicity, make it ideal for initial screening compounds or when stereochemistry is not a concern. However, the use of neurotoxic 2,5-hexanedione requires stringent safety protocols.[2][28][29][30][31]
-
Asymmetric [3+2] Cycloaddition: For the synthesis of enantioenriched pyrrolidines, this pathway offers high efficiency and excellent stereocontrol in a single step. It is a powerful tool for generating complex structures. The primary drawback is the high cost of the silver catalyst and chiral ligands, which may be prohibitive for large-scale synthesis unless catalyst recycling is implemented. The generation of heavy metal waste is also an environmental consideration.
-
Copper-Catalyzed Intramolecular C-H Amination: This pathway represents a modern and elegant approach to pyrrolidine synthesis. Its ability to functionalize unactivated C-H bonds is a significant advantage. The costs are intermediate, but the synthesis of the required N-fluoroamide precursor adds steps and complexity. Safety concerns related to potentially energetic N-F compounds must be carefully managed.[32]
-
Chiral Pool Synthesis from L-Proline: Leveraging L-proline provides an inexpensive and reliable source of chirality.[1][7][8][9] This multi-step approach, however, suffers from lower overall yields and a very high Process Mass Intensity (PMI), indicating significant waste generation. The use of hazardous reagents like lithium aluminum hydride necessitates specialized handling and equipment.[25][26][27][33] This route is often favored in academic settings or for the synthesis of specific, complex targets where the chiral backbone is paramount.
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Loba Chemie. (2016). BENZYLAMINE FOR SYNTHESIS MSDS CAS No: 100-46-9 MSDS. Retrieved from [Link]
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Gribble, G. W. (2010). Copper-Catalyzed Synthesis of Pyrrolidines and Piperidines. R Discovery. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalyst Efficacy in the Asymmetric Synthesis of Substituted Pyrrolidines
Introduction: The Central Role of Chiral Pyrrolidines in Modern Chemistry
The pyrrolidine scaffold is a cornerstone of chemical and pharmaceutical sciences. This five-membered nitrogen-containing heterocycle is a prevalent structural motif in a vast array of biologically active natural products, top-selling pharmaceuticals, and even the catalysts used to synthesize them.[1][2][3][4] The biological activity of these molecules is often critically dependent on their three-dimensional arrangement, making the stereocontrolled synthesis of substituted pyrrolidines a paramount challenge. For researchers in drug development, achieving high enantiopurity is not merely an academic exercise but a regulatory and safety imperative.
This guide provides an in-depth comparison of the leading catalytic systems for the asymmetric synthesis of substituted pyrrolidines. We will move beyond a simple recitation of results to dissect the underlying mechanisms, evaluate the practical advantages and limitations of each approach, and provide field-tested experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal catalytic strategy for their specific synthetic challenges.
Part 1: A Comparative Analysis of Dominant Catalytic Strategies
The choice of catalyst dictates the reaction's efficiency, selectivity, and scope. The two primary pillars of asymmetric catalysis in this field are organocatalysis and transition metal catalysis. While both can deliver exceptional results, they operate via fundamentally different mechanisms and present distinct practical considerations.
Organocatalysis: The Proline-Derived Revolution
The rediscovery of proline's catalytic ability in 2000 by List, Barbas, and MacMillan marked a paradigm shift, launching the field of modern asymmetric organocatalysis.[1][5][6] These metal-free systems are prized for their operational simplicity, lower toxicity, and ready availability.[7]
The Mechanistic Rationale: Proline and its derivatives act as bifunctional catalysts. The secondary amine moiety reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion, while the carboxylic acid group (or another H-bond donor) directs the incoming substrate through hydrogen bonding, thereby controlling the stereochemical outcome.[8][9] This dual activation model is the cornerstone of their efficacy.
Catalyst Evolution and Performance: While L-proline itself is effective, significant research has focused on modifying the pyrrolidine scaffold to enhance performance. The development of diarylprolinol silyl ethers, for instance, dramatically improved solubility in non-polar solvents and provided superior steric shielding, leading to higher enantioselectivities in a broader range of reactions.[1][5] Further modifications, such as incorporating additional hydrogen-bond donors in prolinamides, have created highly specialized catalysts for specific transformations.[10]
Table 1: Performance Comparison of Proline-Derived Organocatalysts in the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) | Reference |
| L-Proline | 20 | DMSO | 24 | 95 | 93:7 | 92 (syn) | List, B. et al. J. Am. Chem. Soc.2000 |
| (S)-Diphenylprolinol Silyl Ether | 10 | Toluene | 2 | >99 | 95:5 | 99 (syn) | Hayashi, Y. et al. Angew. Chem. Int. Ed.2005 |
| (S)-Proline Tetrazole | 10 | CH2Cl2 | 12 | 98 | 94:6 | 98 (syn) | Barbas III, C. F. et al. J. Am. Chem. Soc.2004 |
| Bifunctional Prolinamide | 5 | Toluene | 4 | 99 | >99:1 | 99 (syn) | Wang, J. et al. Angew. Chem. Int. Ed.2016 [1] |
Note: Data are representative and collated from seminal literature to illustrate performance trends.
Transition Metal Catalysis: Power, Versatility, and Precision
Transition metal catalysts offer an exceptionally broad and powerful toolkit for pyrrolidine synthesis, often achieving high turnover numbers and enabling reactions that are inaccessible to organocatalysts.[11] The stereochemical outcome is dictated by the intricate coordination environment created by chiral ligands bound to the metal center.
-
Palladium (Pd) Catalysis: Palladium is arguably the most versatile metal for this purpose. It excels in asymmetric [3+2] cycloadditions of trimethylenemethane (TMM) precursors with imines, a method that rapidly builds molecular complexity.[2] Furthermore, Pd-catalyzed carboamination and carbenylative amination reactions provide elegant routes to highly substituted pyrrolidines from simple starting materials.[12][13] The success of these reactions is critically dependent on the choice of chiral phosphoramidite or phosphine ligands.[14][15]
-
Copper (Cu) Catalysis: Copper complexes, particularly with chiral ligands like BOX or Phospha-ferrocene, are the catalysts of choice for the highly convergent [3+2] cycloaddition of azomethine ylides. This reaction is one of the most reliable and widely used methods for constructing the pyrrolidine core, capable of generating multiple stereocenters with exquisite control.[16][17]
-
Rhodium (Rh) and Iridium (Ir) Catalysis: Rhodium and Iridium have carved out important niches. Rhodium catalysts are effective in asymmetric C-H insertion and amination reactions, offering a direct way to functionalize C-H bonds to form the heterocyclic ring.[3][18][19] They also enable novel cascade arylative cyclizations.[20][21] Iridium has proven valuable in the reductive generation of azomethine ylides from amides and in performing enantioselective allylic substitutions to build chiral precursors.[18][22]
Table 2: Performance Comparison of Transition Metal Catalysts in Various Pyrrolidine Syntheses
| Metal/Ligand System | Reaction Type | Substrate Example | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Pd(dba)₂ / (R,R)-ANDEN-Phos | [3+2] Cycloaddition | TMM-OAc + N-Boc-imine | 95 | 98 | Trost, B. M. et al. J. Am. Chem. Soc.2005 [2] |
| Cu(OTf)₂ / (S,Sp)-F-PHOS | [3+2] Cycloaddition | Azomethine Ylide + Alkene | 96 | 97 | Carreira, E. M. et al. J. Am. Chem. Soc.2004 |
| [Rh₂(S-PTAD)₄] | C-H Annulation | Indole + Triazole | 85 | 96 | Davies, H. M. L. et al. J. Am. Chem. Soc.2013 [19] |
| [Ir(COD)Cl]₂ / Chiral Diene | Allylic Substitution | Allylic Carbonate + NH₃ | 92 | 98 | Feringa, B. L. et al. Angew. Chem. Int. Ed.2010 [3] |
Note: Data are representative and collated from seminal literature to illustrate performance trends.
Part 2: Mechanistic Workflows and Design Rationale
Understanding the catalytic cycle is essential for troubleshooting, optimization, and rational catalyst design. The following diagrams illustrate the fundamental mechanistic pathways for the two major catalytic paradigms.
Organocatalytic Workflow: The Enamine-Iminium Cycle
The genius of proline catalysis lies in its ability to mimic two distinct enzymatic strategies using a single small molecule. The specific pathway depends on the nature of the carbonyl substrate.
Caption: Dual activation modes in aminocatalysis.
Causality Explained: The choice between an enamine or iminium pathway is dictated by the substrate. α,β-Unsaturated aldehydes form electrophilic iminium ions, which then react with nucleophiles. Conversely, ketones or simple aldehydes form nucleophilic enamines, which attack electrophiles. The stereochemistry is controlled by the catalyst's bulky substituents (e.g., diphenyl groups in diarylprolinol ethers), which block one face of the reactive intermediate, forcing the reaction to proceed through a specific, lower-energy transition state.
Transition Metal Workflow: The [3+2] Cycloaddition Cycle
The 1,3-dipolar cycloaddition of an azomethine ylide is a textbook example of transition metal catalysis, efficiently constructing the pyrrolidine ring in a single, atom-economical step.
Caption: General catalytic cycle for a metal-catalyzed [3+2] cycloaddition.
Causality Explained: The reaction is initiated by the coordination of the imine (azomethine ylide precursor) and the alkene to the chiral metal-ligand complex. The chiral ligand (L*) creates a rigid and well-defined asymmetric environment around the metal center ([M]). This forces the reactants to approach each other with a specific orientation during the key cycloaddition step, leading to the preferential formation of one enantiomer of the product. The choice of ligand is paramount; its electronic and steric properties must be tuned to achieve high reactivity and selectivity.
Part 3: Field-Validated Experimental Protocols
A self-validating protocol is one where the expected outcome is consistently achieved when the steps are followed precisely. The following methodologies are representative of best practices in the field.
Protocol 1: Organocatalyzed Asymmetric Michael Addition
Objective: Synthesis of (2R,3R)-3-(nitromethyl)-2,5-diphenylpyrrolidine using a diarylprolinol silyl ether catalyst.
-
Rationale: This protocol exemplifies a robust organocatalytic transformation. Toluene is used as a non-polar solvent to maximize the steric influence of the catalyst. Benzoic acid acts as a co-catalyst, facilitating proton transfer and catalyst turnover. The low temperature (-20 °C) enhances stereoselectivity by favoring the more ordered transition state.
-
Step-by-Step Methodology:
-
Catalyst Preparation: To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (304 mg, 1.2 mmol, 0.1 eq) and imidazole (163 mg, 2.4 mmol, 0.2 eq).
-
Add anhydrous dichloromethane (10 mL) and cool the solution to 0 °C.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 271 mg, 1.8 mmol, 0.15 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous NaHCO₃ solution (15 mL) and extract with CH₂Cl₂ (3 x 15 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the silyl ether catalyst, which can be used without further purification.
-
Michael Addition: To a flame-dried flask, add the prepared catalyst (441 mg, 1.2 mmol, 0.1 eq) and benzoic acid (15 mg, 0.12 mmol, 0.01 eq).
-
Add anhydrous toluene (20 mL) and cool the solution to -20 °C.
-
Add propanal (0.87 mL, 12.0 mmol, 1.0 eq) and stir for 10 minutes.
-
Add trans-β-nitrostyrene (1.79 g, 12.0 mmol, 1.0 eq) in one portion.
-
Monitoring and Workup: Monitor the reaction by TLC (Thin Layer Chromatography). Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of NH₄Cl (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes). Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis. Expected outcome: >95% yield, >95:5 dr, >98% ee.
-
Protocol 2: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition
Objective: Synthesis of an enantiomerically enriched 3,4-disubstituted pyrrolidine.
-
Rationale: This protocol highlights the stringent requirements for transition metal catalysis. The reaction must be conducted under a strictly inert atmosphere (argon or nitrogen) as the Pd(0) catalyst and some phosphoramidite ligands are oxygen-sensitive. Toluene is a common solvent, and the reaction is often run at room temperature or slightly elevated temperatures to ensure reasonable reaction rates.
-
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with dry argon three times.
-
Catalyst Pre-formation: Under a positive pressure of argon, add Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%) and the chiral phosphoramidite ligand (e.g., (R,R)-ANDEN-Phos, 55 mg, 0.06 mmol, 6 mol%) to the flask.
-
Add anhydrous, degassed toluene (5 mL) via syringe and stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.
-
Reactant Addition: In a separate flask, dissolve the N-Boc-imine (1.0 mmol, 1.0 eq) and the trimethylenemethane precursor (e.g., 2-((trimethylsilyl)methyl)allyl acetate, 1.5 mmol, 1.5 eq) in anhydrous, degassed toluene (5 mL).
-
Using a syringe, add the reactant solution to the catalyst solution over 5 minutes.
-
Reaction and Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purification and Analysis: Purify the residue by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% ethyl acetate in hexanes). Combine the product-containing fractions and concentrate. Determine the enantiomeric excess of the purified pyrrolidine product by chiral HPLC or SFC analysis. Expected outcome: >90% yield, >95% ee.
-
Conclusion and Future Directions
The asymmetric synthesis of substituted pyrrolidines is a mature yet continually evolving field. The choice between an organocatalytic and a transition-metal-catalyzed approach is a strategic decision guided by the specific requirements of the target molecule.[11]
-
Organocatalysis is often the method of choice for its operational simplicity, low cost, and absence of metal contaminants, making it particularly attractive for early-stage discovery and gram-scale synthesis.
-
Transition Metal Catalysis provides unparalleled scope and power, enabling the construction of highly complex and sterically hindered pyrrolidines that are often inaccessible by other means. While concerns about cost and metal contamination exist, its high efficiency makes it indispensable for many industrial applications.
The future of the field points towards the convergence of catalytic strategies. Hybrid catalysts that combine metal centers with organocatalytic moieties, as well as the integration of photoredox and electrochemistry with existing catalytic cycles, are opening new frontiers. By understanding the fundamental principles and practical nuances of the core catalytic systems presented in this guide, researchers are well-positioned to innovate and accelerate the synthesis of the next generation of pyrrolidine-containing therapeutics and advanced materials.
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S. Díez-González, et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 563–570. [Link][30]
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A Senior Scientist’s Guide to the Comprehensive Authentication of a Chiral Pyrrolidine Building Block
Topic: Characterization and Authentication of tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Imperative of Identity in Drug Discovery
In the landscape of modern drug discovery, 3-substituted pyrrolidines are recognized as privileged structures, forming the core of numerous biologically active agents targeting everything from neurotransmission to histone deacetylation.[1][2][3] The specific molecule of interest, this compound, is a chiral building block designed for the synthesis of more complex pharmaceutical candidates.[4][5] Its utility is predicated on an unambiguous understanding of its structure, purity, and stereochemical integrity. The presence of even minor impurities or the incorrect enantiomer can drastically alter biological activity and lead to misleading structure-activity relationship (SAR) data, consuming invaluable resources.[6][7]
This guide, therefore, eschews a simple recitation of methods. Instead, it presents a holistic and logical workflow for the definitive authentication of this key intermediate. We will explore the synergy between orthogonal analytical techniques, providing not just protocols, but the scientific rationale underpinning their selection. Our approach is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the methodologies are fit for purpose in a regulated drug development environment.[8][9][10][11]
The Foundational Blueprint: Structural Elucidation via NMR and Mass Spectrometry
The first step in authentication is to confirm that the correct molecular structure has been synthesized. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an undeniable structural signature.
Nuclear Magnetic Resonance (NMR): The Atomic Connectivity Map
NMR spectroscopy is unparalleled in its ability to map the precise arrangement of atoms within a molecule. For a compound like this compound, both ¹H and ¹³C NMR are required to build a complete picture.
Expert Insight: Why Both ¹H and ¹³C? Proton (¹H) NMR provides information on the chemical environment and connectivity of hydrogen atoms, offering clues about neighboring functional groups. Carbon (¹³C) NMR, while less sensitive, directly visualizes the carbon skeleton of the molecule. When used together, they create a self-validating dataset that makes structural assignment definitive.
Experimental Protocol: ¹H & ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical Parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical Parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum (e.g., CDCl₃ at 77.16 ppm).
Expected Results & Interpretation
| Technique | Expected Signals for this compound | Rationale |
| ¹H NMR | A sharp singlet (~1.46 ppm, 9H) | Corresponds to the nine equivalent protons of the tert-butyl (Boc) protecting group. |
| A singlet (~1.1-1.3 ppm, 3H) | Corresponds to the three protons of the methyl group at the C3 position. | |
| A broad singlet (variable, ~1.5-2.5 ppm, 2H) | Corresponds to the primary amine (-NH₂) protons; signal is often broad and its chemical shift is concentration-dependent. | |
| A series of multiplets (~1.6-3.6 ppm, 8H) | These complex signals correspond to the diastereotopic protons of the pyrrolidine ring and the aminomethyl (-CH₂-NH₂) group. 2D NMR (like COSY and HSQC) would be needed for unambiguous assignment. | |
| ¹³C NMR | A signal at ~79-80 ppm | Carbonyl carbon of the Boc group. |
| A signal at ~28.5 ppm | Quaternary carbon of the tert-butyl group. | |
| A signal at ~28.7 ppm | Methyl carbons of the tert-butyl group. | |
| Multiple signals from ~25-60 ppm | Carbons of the pyrrolidine ring, the C3-methyl group, and the aminomethyl group. |
Note: The exact chemical shifts (ppm) are predictive and can vary based on solvent and concentration.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial checkpoint for its elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it simultaneously provides purity information.[12]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer, typically with an Electrospray Ionization (ESI) source.
-
Chromatography (for separation prior to MS):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[13]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (to facilitate protonation).
-
Flow Rate: 0.5-1.0 mL/min.
-
-
Mass Spectrometry (for detection):
-
Ionization Mode: Positive ESI mode is ideal for this molecule as the amine groups are readily protonated.
-
Scan Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-500).
-
Expected Results & Interpretation
The molecular formula is C₁₀H₂₀N₂O₂. The calculated monoisotopic mass is 200.1525 Da.[14][15][16] In positive ESI mode, the primary observed ion should be the protonated molecule [M+H]⁺.
-
Expected m/z: 201.1603
The observation of a high-intensity signal at this specific m/z value provides strong evidence for the compound's elemental composition.
Orthogonal Purity Assessment: The Power of Chromatography
Confirming the structure is only half the battle. Ensuring purity requires techniques that can separate the target compound from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[12][13][17]
Reverse-Phase HPLC: Quantifying Achiral Purity
Reverse-phase HPLC separates compounds based on their polarity. For our Boc-protected amine, this method is ideal for detecting less polar starting materials or more polar by-products, such as the deprotected amine.[12]
Experimental Protocol: Reverse-Phase HPLC with UV Detection
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[13]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)[13]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is necessary because the molecule lacks a strong chromophore.[13]
-
Sample Preparation: Dissolve a known concentration (e.g., 1 mg/mL) in the initial mobile phase composition.
Data Interpretation A successful purification will yield a chromatogram with a single major peak. Purity is calculated by the area of the main peak as a percentage of the total area of all peaks. According to ICH guidelines, for a new drug substance, impurities should be identified, and the reporting threshold is typically ≥0.05%.
Chiral HPLC: Authenticating Stereochemical Integrity
The "3-methyl" substitution creates a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers): (R) and (S). Since biological systems are chiral, they often interact differently with each enantiomer.[6][7] Therefore, confirming the enantiomeric excess (% ee) is a non-negotiable step.
Expert Insight: Direct vs. Indirect Chiral Separation Direct separation on a chiral stationary phase (CSP) is the most efficient method. However, if a suitable CSP is not available, an indirect method can be used. This involves derivatizing the amine with a chiral agent (like Mosher's acid chloride) to create diastereomers, which can then be separated on a standard achiral column (e.g., C18).[18][19]
Experimental Protocol: Chiral HPLC (Direct Method)
-
Instrumentation: HPLC system with UV detector.
-
Column: A chiral stationary phase column. The selection is empirical; common choices for amines include polysaccharide-based columns (e.g., Chiralpak IA, IB, IC).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV at 210 nm.
-
Analysis: Inject the racemic standard first to determine the retention times of both the (R) and (S) enantiomers. Then, inject the sample to be tested.
Data Interpretation The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2): % ee = |(Area E1 - Area E2) / (Area E1 + Area E2)| × 100
For use as a chiral building block in drug development, an enantiomeric excess of >98% is typically required.
Comparative Analysis: Why the 3-Methyl Group Matters
The primary alternative to our target compound is its non-methylated analogue, tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. While seemingly a minor change, the addition of the 3-methyl group has significant implications.
| Feature | 3-Methyl Analogue (Target) | Non-Methylated Analogue | Significance & Comparison |
| Molecular Weight | 200.28 g/mol [16] | 186.25 g/mol [20] | The mass difference is easily confirmed by MS, providing a clear point of differentiation. |
| Conformational Rigidity | Increased | Lower | The methyl group restricts bond rotation, leading to a more defined three-dimensional structure. This can be critical for achieving specific binding interactions with a biological target. |
| Lipophilicity | Increased | Lower | The addition of a methyl group increases the compound's oil/water partition coefficient (LogP), which can affect properties like cell permeability and metabolic stability in a final drug candidate. |
| Synthesis | Potentially more complex due to the creation of a stereocenter. Asymmetric synthesis or chiral resolution is required.[21] | Simpler synthesis as no new stereocenter is formed (if starting from achiral precursors). | The added synthetic complexity for the 3-methyl analogue is justified by the potential for improved pharmacological properties due to its fixed conformation and altered lipophilicity. |
| NMR Spectrum | Shows a distinct methyl singlet in ¹H NMR and an additional methyl signal in ¹³C NMR. | Lacks the signals corresponding to the C3-methyl group. | NMR provides an unambiguous way to distinguish between the two analogues. |
Visualizing the Workflow
A robust authentication workflow ensures that all critical attributes of the molecule are verified in a logical sequence.
Caption: A comprehensive workflow for the authentication of a chiral building block.
Conclusion: A Commitment to Quality
The characterization and authentication of a chiral building block like this compound is not a perfunctory exercise. It is the fundamental basis of reproducible and meaningful drug discovery research. By employing an orthogonal suite of analytical techniques—NMR for structure, MS for mass, and both achiral and chiral HPLC for purity—we build a multi-faceted, self-validating dossier on the compound's identity. This rigorous approach ensures that the building block is fit for its intended purpose, enabling the confident synthesis of novel chemical entities and accelerating the journey toward new therapeutics.
References
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PubChem. Compound Summary for CID 1515152, tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. Available from: [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Quality Guidelines. Available from: [Link]
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Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. (2023). Available from: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Semantic Scholar. Available from: [Link]
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Organic Letters. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. ACS Publications. Available from: [Link]
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European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). Available from: [Link]
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U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Available from: [Link]
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Sweeney, J. B., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available from: [Link]
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Organic & Biomolecular Chemistry. (2016). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. RSC Publishing. Available from: [Link]
-
Silvestri, I. P., & Colbon, P. J. (2021). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. ACS Medicinal Chemistry Letters, 12(9), 1339-1342. Available from: [Link]
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PubChem. Compound Summary for CID 1514454, tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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PubChem. Compound Summary for CID 2756485, tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available from: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel chemical entities to encompass their entire lifecycle, including their safe and compliant disposal. Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate is a valuable building block in medicinal chemistry and drug development. However, its handling requires a thorough understanding of its hazard profile to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a direct, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Identification: The Foundation of Safe Handling
Before any disposal procedure is initiated, a comprehensive understanding of the chemical's intrinsic hazards is paramount. This knowledge dictates the necessary precautions, from personal protective equipment (PPE) to the selection of waste streams. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that must be heeded.[1][2]
The primary hazards associated with this compound are:
This hazard profile mandates that the compound and any material contaminated with it must be treated as hazardous chemical waste .
Table 1: Chemical and Safety Data Summary
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem[1][2] |
| Molecular Weight | 200.28 g/mol | PubChem[1][2] |
| GHS Pictogram | ECHA[1][2] | |
| Signal Word | Warning | ECHA[1][2] |
| Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | ECHA[1][2] |
| Disposal P-Statement | P501: Dispose of contents/container to an approved waste disposal plant | ECHA[1] |
Required Personal Protective Equipment (PPE): The causality behind PPE selection is risk mitigation. To prevent exposure via the routes identified in the hazard assessment, the following PPE is mandatory when handling the compound or its waste:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to prevent contact with the eye-irritating substance.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.
The Regulatory Framework: Adherence to "Cradle-to-Grave" Management
The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[4][5] This legislation establishes a "cradle-to-grave" system, meaning that the responsibility for hazardous waste lies with the generator—from its creation to its final, environmentally sound disposal.[4] Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating these federal and any additional state-level regulations.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one to maintain safety and compliance.
Step 1: Waste Characterization and Segregation
-
Action: Designate all this compound, including pure unused material, reaction residues, and contaminated items (e.g., weigh boats, pipette tips, gloves), as hazardous chemical waste.
-
Causality: This step is a direct consequence of the compound's GHS hazard classification. Proper characterization is the first and most critical step in compliant waste management.[6]
-
Action: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[7] Keep it segregated from incompatible materials, such as strong oxidizing agents, to prevent unforeseen chemical reactions.[7]
Step 2: Container Selection and Labeling
-
Action: Select a waste container that is in good condition, free of leaks, and chemically compatible with the pyrrolidine derivative. A high-density polyethylene (HDPE) container is generally suitable for this type of organic amine compound.
-
Causality: Using a compatible and robust container prevents leaks and reactions between the waste and the container material. The container must have a secure, sealable lid.[4]
-
Action: Affix a "Hazardous Waste" label to the container. Fill it out completely, including:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." List any other chemical constituents in the waste mixture.
-
The approximate concentrations of each component.
-
The date accumulation started.
-
-
Causality: Accurate labeling is a legal requirement and is critical for the safety of all personnel who will handle the container, from lab staff to the final disposal technicians.[8]
Step 3: Waste Accumulation
-
Action: Store the waste container in a designated Satellite Accumulation Area (SAA).[7][8] This area must be at or near the point of waste generation and under the control of laboratory personnel.
-
Causality: The SAA ensures that hazardous waste is managed safely in the immediate work area before being moved to a central storage facility.
-
Action: Keep the waste container closed at all times except when you are actively adding waste.[4]
-
Causality: This is one of the most common EPA violations.[4] Keeping containers sealed prevents the release of vapors, protects against spills, and maintains a safe laboratory environment.[4]
Step 4: Arranging Final Disposal
-
Action: Once the container is full or you no longer generate this waste stream, contact your institution's EHS office or designated hazardous waste coordinator.
-
Causality: Final disposal must be carried out by a licensed professional waste disposal service that can transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[6][9] Never pour this chemical down the drain or place it in the regular trash.[9]
Emergency Procedures: Spill and Exposure Management
Small Spill Cleanup:
-
Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.[10]
-
Wearing the appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[7][11]
-
Carefully collect the absorbent material and contaminated soil into your designated hazardous waste container.[7]
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water. Consult a physician if irritation develops.[10]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[10]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Title: tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Hazardous Waste Disposal Guidelines Source: Purdue University Radiological and Environmental Management URL: [Link]
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Title: tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Pyrrolidine Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Proper Handling of Hazardous Waste Guide Source: U.S. Environmental Protection Agency URL: [Link]
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Title: Best Practices for Hazardous Waste Disposal Source: AEG Environmental URL: [Link]
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Title: Hazardous Waste Source: U.S. Environmental Protection Agency URL: [Link]
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Title: Hazardous Waste Management Source: Arkansas State University URL: [Link]
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Title: tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate Source: PubChem, National Center for Biotechnology Information URL: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
This document provides a comprehensive, risk-based guide to the safe handling of Tert-butyl 3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate (CAS 1161420-56-1). As a substituted pyrrolidine derivative, its handling requires a meticulous approach to personal protection rooted in an understanding of its potential hazards. This guide is designed for drug development professionals and laboratory scientists, offering not just a list of equipment, but the scientific rationale behind its selection and use, ensuring a culture of safety and experimental integrity.
Hazard Assessment: A Profile Based on Structural Analogs
Direct, comprehensive safety data for this compound is not extensively published. Therefore, a conservative and scientifically sound approach involves evaluating the known hazards of structurally similar compounds. This analysis of close chemical relatives allows us to anticipate the hazard profile and establish robust safety protocols.
The primary hazards associated with Boc-protected aminopyrrolidines include severe skin and eye damage, acute toxicity if swallowed, and potential respiratory irritation.[1][2][3] The pyrrolidine ring itself is known to be corrosive and irritating.[4][5]
| Hazard Classification | GHS Hazard Statement | Rationale & Representative Analogs | Citations |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage / H319: Causes serious eye irritation. | This is a consistent and high-priority warning across multiple analogs. The amine and pyrrolidine functionalities can cause severe irritation or irreversible damage upon contact. (Analogs: tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate, tert-Butyl 3-[(methylamino)methyl]pyrrolidine-1-carboxylate) | [3] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation. | The basic amine group can make these compounds corrosive to skin tissue upon prolonged contact. (Analogs: tert-Butyl 3-aminopyrrolidine-1-carboxylate, Pyrrolidine) | [1][2] |
| Acute Oral Toxicity | H301: Toxic if swallowed / H302: Harmful if swallowed. | Ingestion is a critical route of exposure that can lead to systemic toxicity. (Analogs: tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate, tert-Butyl 3-[(methylamino)methyl]pyrrolidine-1-carboxylate) | [3] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Inhalation of aerosols or vapors may irritate the respiratory tract. (Analog: tert-Butyl 3-[(methylamino)methyl]pyrrolidine-1-carboxylate) | [6][7] |
Core Protective Equipment: A Multi-Layered Defense
Based on the hazard assessment, a multi-layered PPE strategy is mandatory. The selection of PPE is not a static checklist but a dynamic process dependent on the scale of the operation and the potential for exposure.
| Protection Type | Minimum Requirement | Recommended for Splash/Aerosol Risk | Rationale and Best Practices |
| Eye & Face Protection | ANSI Z87.1 approved safety goggles (indirect-vent, splash-resistant). | Face shield worn over safety goggles. | The high risk of serious eye damage (H318/H319) necessitates full splash protection.[4][5] Goggles form a seal around the eyes, while the face shield protects the entire face from splashes during transfers or vigorous mixing. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Double-gloving (nitrile or neoprene). | Inspect gloves for tears before every use.[5] Due to the corrosive potential, change gloves immediately if contamination is suspected. For prolonged tasks, replace gloves every 1-2 hours to mitigate the risk of permeation. |
| Body Protection | Fully-buttoned, chemical-resistant laboratory coat. | Chemical-resistant apron over a lab coat. | Provides a barrier against incidental contact and small spills. Ensure cuffs are tucked into gloves. For significant splash risks, an apron provides an additional impermeable layer. |
| Respiratory Protection | Not required when handling small quantities inside a certified chemical fume hood. | NIOSH-approved air-purifying respirator with organic vapor cartridges. | Required for handling outside of a fume hood, when generating aerosols, or during spill cleanup.[4][5] Proper fit-testing is essential for respirator efficacy. |
Procedural Workflow for Safe Handling
Adherence to a strict operational protocol is as critical as the PPE itself. This workflow integrates safety checks at every stage, creating a self-validating system for minimizing exposure.
PPE Selection & Donning/Doffing Workflow
Caption: Risk-based workflow for PPE selection, donning, and doffing.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that a chemical spill kit, eyewash station, and safety shower are accessible and functional.[8]
-
Designate a specific area within the chemical fume hood for the handling procedure.
-
Pre-weigh any necessary reagents and assemble all required apparatus before retrieving the compound.
-
-
Execution:
-
Always handle this compound within a certified chemical fume hood to mitigate inhalation risk.[4]
-
Ground and bond containers when transferring the material to prevent static discharge if it is in a flammable solvent.[8][9]
-
Use spark-proof tools and explosion-proof equipment if applicable.[10]
-
Perform all additions and transfers slowly to minimize the generation of aerosols or splashes.
-
-
Post-Handling & Decontamination:
-
Upon completion, tightly seal the container. Recommended storage is in a cool, dry, well-ventilated place, often under an inert atmosphere.[1][5]
-
Decontaminate all surfaces with an appropriate solvent and then wash with soap and water.
-
Remove PPE using the correct doffing procedure to prevent cross-contamination. Never touch your face or personal items with gloved hands.
-
Wash hands thoroughly with soap and water after removing all PPE.[4]
-
Emergency & Disposal Plans
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: Evacuate the area. Remove all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[2][10] Collect the material in a sealed, labeled container for hazardous waste disposal. Ventilate the area thoroughly.
Disposal Plan:
All waste, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[10] Under no circumstances should this chemical be discharged into drains or the environment.[5][10]
References
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PubChem. tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl 3-[(methylamino)methyl]pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyrrolidine. [Link]
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PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Capot Chemical. MSDS of tert-butyl 3-amino-3-methylpyrrolidine-1-carboxylate. [Link]
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PubChem. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Cole-Parmer. Material Safety Data Sheet - Pyrrolidine. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

